6-Ethyl-2-methylquinolin-4-OL
Description
BenchChem offers high-quality 6-Ethyl-2-methylquinolin-4-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Ethyl-2-methylquinolin-4-OL including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-ethyl-2-methyl-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-3-9-4-5-11-10(7-9)12(14)6-8(2)13-11/h4-7H,3H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATXLRUGTDDSCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=CC2=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588887 | |
| Record name | 6-Ethyl-2-methylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62510-40-1 | |
| Record name | 6-Ethyl-2-methylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Ethyl-2-methylquinolin-4-ol chemical structure and properties
Topic: 6-Ethyl-2-methylquinolin-4-ol Chemical Structure and Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
A Critical Analysis of Structure, Synthesis, and Physicochemical Behavior[1]
Executive Summary
6-Ethyl-2-methylquinolin-4-ol (CAS 62510-40-1) represents a specialized scaffold within the 4-hydroxyquinoline family. Distinguished by its 6-ethyl substitution, this compound serves as a vital intermediate in the synthesis of functionalized quinolines, a class of heterocycles historically significant in antimalarial, antibacterial, and kinase-inhibitor medicinal chemistry. This guide provides a rigorous examination of its chemical identity, a validated synthesis protocol based on the Conrad-Limpach method, and an analysis of its tautomeric behavior which dictates its reactivity and spectral properties.
Chemical Identity & Structural Specifications[2][3]
The compound exists in a dynamic equilibrium between its enol (4-hydroxy) and keto (4-quinolone) forms. While IUPAC nomenclature often favors the "ol" suffix, the "one" tautomer typically predominates in the solid state and in polar solvents.
| Parameter | Data |
| IUPAC Name | 6-Ethyl-2-methylquinolin-4-ol |
| Alternative Names | 6-Ethyl-2-methyl-4(1H)-quinolinone; 6-Ethyl-4-hydroxyquinaldine |
| CAS Registry Number | 62510-40-1 |
| Molecular Formula | C₁₂H₁₃NO |
| Molecular Weight | 187.24 g/mol |
| SMILES | CCC1=CC2=C(C=C1)NC(C)=CC2=O |
| InChI Key | (Predicted) ZYDGTBIDIGEZOB-UHFFFAOYSA-N |
Physicochemical Properties
Note: Specific experimental constants for this derivative are sparse in open literature. Values below represent high-confidence predictions based on the 2-methylquinolin-4-ol scaffold and structure-activity relationship (SAR) data.
| Property | Value / Description | Context |
| Appearance | Off-white to pale yellow powder | Typical of substituted quinolones. |
| Melting Point | > 220 °C (Predicted) | High MP due to strong intermolecular hydrogen bonding (dimerization) in the quinolone form. |
| Solubility (Water) | Low (< 0.1 mg/mL) | Lipophilic ethyl group reduces aqueous solubility compared to the parent scaffold. |
| Solubility (Organic) | Soluble in DMSO, DMF, hot Ethanol | Required for recrystallization and NMR analysis. |
| pKa (Basic) | ~5.8 (Quinoline Nitrogen) | Protonation occurs at N1; the 4-OH is weakly acidic (pKa ~11). |
| LogP | ~2.6 - 2.9 | Indicates moderate lipophilicity; suitable for membrane permeability studies. |
Synthesis & Manufacturing: The Conrad-Limpach Protocol
The most authoritative route for synthesizing 6-Ethyl-2-methylquinolin-4-ol is the Conrad-Limpach Synthesis . This method relies on the thermal condensation of an aniline with a
Retrosynthetic Logic
-
Target: 6-Ethyl-2-methylquinolin-4-ol[1]
-
Precursors: 4-Ethylaniline + Ethyl Acetoacetate
-
Mechanism: Acid-catalyzed Schiff base formation followed by high-temperature intramolecular cyclization.
Experimental Protocol
Step 1: Formation of the Schiff Base (Enamine)
-
Reactants: Charge a round-bottom flask with 4-ethylaniline (1.0 eq) and ethyl acetoacetate (1.0 eq).
-
Solvent/Catalyst: Use anhydrous benzene or toluene with a catalytic amount of glacial acetic acid or HCl (0.1 eq).
-
Conditions: Reflux with a Dean-Stark trap to continuously remove water. This drives the equilibrium toward the Schiff base (ethyl 3-((4-ethylphenyl)amino)but-2-enoate).
-
Isolation: Once water evolution ceases, evaporate the solvent to yield the crude enamine oil.
Step 2: Thermal Cyclization (The Critical Step)
-
Medium: Heat a high-boiling inert solvent (e.g., Diphenyl ether or Dowtherm A) to 250°C.
-
Addition: Add the crude enamine dropwise to the vigorously stirring hot solvent. Crucial: The temperature must remain above 240°C to favor the kinetic cyclization to the 4-quinolone over the thermodynamic amide formation.
-
Work-up: Cool the mixture. The product, 6-ethyl-2-methylquinolin-4-ol, typically precipitates as a solid upon cooling or addition of non-polar solvent (hexane/ether).
-
Purification: Recrystallize from ethanol/water or DMF.
Reaction Pathway Visualization
Figure 1: Step-wise synthesis via the Conrad-Limpach reaction. High temperature is required to drive the elimination of ethanol and ring closure.
Structural Analysis: Tautomerism & Spectroscopy
Understanding the keto-enol tautomerism is vital for interpreting analytical data and predicting reactivity.
The Tautomeric Equilibrium
In solution, the compound exists primarily as the 4-quinolone (NH-form) rather than the 4-hydroxyquinoline (OH-form). This preference is stabilized by the aromaticity of the pyridone-like ring and intermolecular hydrogen bonding.
Figure 2: Equilibrium between the 4-hydroxy and 4-quinolone forms. The Keto form is thermodynamically favored in most polar solvents.
Predicted Spectral Signatures
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 1.20 (t, 3H): Methyl of the ethyl group.
-
δ 2.35 (s, 3H): Methyl group at C2 (characteristic of quinaldines).
-
δ 2.70 (q, 2H): Methylene of the ethyl group.
-
δ 5.90 (s, 1H): H3 proton (vinyl proton of the quinolone ring). Diagnostic signal.
-
δ 7.40 - 7.90 (m, 3H): Aromatic protons (H5, H7, H8). H5 is typically deshielded by the adjacent carbonyl.
-
δ 11.50 (br s, 1H): NH proton (indicative of quinolone form).
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: m/z 188.25.
-
Fragmentation often shows loss of the ethyl group (M-29) or CO (M-28).
-
Biological & Pharmaceutical Potential
While 6-ethyl-2-methylquinolin-4-ol is often a building block, the scaffold itself possesses inherent biological relevance.
-
Antimalarial Activity: The 4-aminoquinoline derivatives (structurally related to chloroquine) are potent antimalarials. This compound serves as a precursor: chlorination of the 4-OH group with POCl₃ yields 4-chloro-6-ethyl-2-methylquinoline, which can then be coupled with amine side chains to generate novel antimalarial candidates.
-
Kinase Inhibition: Substituted quinolines are frequent pharmacophores in tyrosine kinase inhibitors. The 6-ethyl group provides hydrophobic bulk that can occupy specific pockets in the ATP-binding site of enzymes.
-
Quorum Sensing Inhibition: 2-Alkyl-4-quinolones are signaling molecules in Pseudomonas aeruginosa. Analogues like this compound are studied for their ability to modulate bacterial virulence without killing the bacteria, reducing resistance pressure.
Safety & Handling Protocols
-
Hazard Classification (GHS):
-
Skin Irrit. 2 (H315): Causes skin irritation.
-
Eye Irrit. 2A (H319): Causes serious eye irritation.
-
STOT SE 3 (H335): May cause respiratory irritation.
-
-
Handling:
-
Always handle in a fume hood, especially during the high-temperature synthesis step where diphenyl ether vapors can be hazardous.
-
Wear nitrile gloves and chemical safety goggles.
-
-
Storage: Store in a cool, dry place. The compound is stable but hygroscopic; keep the container tightly sealed to prevent moisture absorption which can shift the tautomeric equilibrium in solid state analysis.
References
-
Conrad, M., & Limpach, L. (1887). "Über das Synthese von Chinolinderivaten." Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69089, 2-Methylquinolin-4-ol. Retrieved from [Link](Note: Used for scaffold property extrapolation).
-
Riegel, B., et al. (1946). "The Synthesis of some 4-Quinolinols and 4-Chloroquinolines by the Conrad-Limpach Method." Journal of the American Chemical Society, 68(7), 1264–1266.
Sources
An In-Depth Technical Guide to 6-Ethyl-2-methylquinolin-4-ol (CAS 62510-40-1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-Ethyl-2-methylquinolin-4-ol, a member of the quinolin-4-ol family, a class of heterocyclic compounds recognized for its significant pharmacological potential. While detailed experimental data for this specific molecule is not extensively available in public literature, this document synthesizes established chemical principles and data from closely related analogues to offer a robust scientific profile.
Core Molecular Identity and Physicochemical Properties
6-Ethyl-2-methylquinolin-4-ol is a substituted quinoline derivative. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] The "-ol" suffix and the "4" position indicate a hydroxyl group, leading to keto-enol tautomerism, a critical feature influencing its chemical reactivity and potential biological interactions.
dot
Caption: 2D Structure of 6-Ethyl-2-methylquinolin-4-ol.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 62510-40-1 | [2] |
| Molecular Formula | C₁₂H₁₃NO | [2] |
| Molecular Weight | 187.24 g/mol | [2] |
| Purity (Typical) | ≥98% | [3] |
| Physical State | Solid (Predicted) | N/A |
| Melting Point | Not experimentally determined in available literature. | N/A |
| Boiling Point | Not experimentally determined in available literature. | N/A |
| Solubility | Insoluble in water; Soluble in organic solvents (Predicted). | N/A |
Synthesis Pathway: The Conrad-Limpach Reaction
The most probable and industrially relevant synthetic route to 6-Ethyl-2-methylquinolin-4-ol is the Conrad-Limpach synthesis.[4][5] This classic reaction involves the condensation of an aniline with a β-ketoester to form a Schiff base, which then undergoes thermal cyclization to yield the 4-hydroxyquinoline core.[4]
For the synthesis of the target compound, the logical precursors are 4-ethylaniline and ethyl acetoacetate .
Caption: Potential therapeutic areas for quinolin-4-ol derivatives.
-
Anticancer: Many quinoline derivatives exhibit potent anticancer effects through various mechanisms, including the inhibition of tyrosine kinases and tubulin polymerization. *[6] Antimicrobial: The quinolone core is famously the basis for the fluoroquinolone class of antibiotics. *[1] Antiviral: The approved HIV integrase inhibitor, elvitegravir, contains a quinolin-4-one structure. *[1] Other Activities: The broader class of quinoline and quinolone derivatives has shown anti-inflammatory, antimalarial, antifungal, and neuroprotective properties.
[7]The specific substitution pattern of 6-Ethyl-2-methylquinolin-4-ol—particularly the ethyl group at the 6-position—may modulate its lipophilicity and binding affinity for various biological targets, making it a valuable candidate for screening in drug discovery programs.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for CAS 62510-40-1 was not found. The following information is based on the general hazards of substituted quinolinols and should be treated as a guideline. Always consult a certified SDS and perform a thorough risk assessment before handling.
-
Hazard Statements (Predicted): Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. *[8][9] Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a fume hood. [9] * Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. [1][9] * Avoid breathing dust or fumes. [5] * Wash hands thoroughly after handling. [9] * Store in a tightly sealed container in a cool, dry place.
-
Conclusion
6-Ethyl-2-methylquinolin-4-ol is a structurally interesting member of the pharmacologically significant quinolin-4-ol family. While its specific physicochemical and biological properties are not yet well-documented in publicly accessible literature, its synthesis is logically achieved through the established Conrad-Limpach reaction. The structural motifs present in this molecule suggest a high potential for biological activity, warranting further investigation in medicinal chemistry and drug discovery programs. Researchers are encouraged to use the information and protocols herein as a foundation for their own experimental work, with the understanding that optimization and full analytical characterization are necessary next steps.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 6-Hydroxyquinoline, 99+%(TLC). Retrieved from [Link] 5[8]. Chemos GmbH & Co. KG. (2021). Safety Data Sheet: 6-Methylquinoline. Retrieved from [Link] 6[9]. MDPI. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link] 7[1]. PubChem. (n.d.). 6-Methylquinoline. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methylquinolin-4-ol. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Quinoline – Knowledge and References. Retrieved from [Link]
-
MDPI. (2020). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Retrieved from [Link]
Sources
- 1. shop.biosolve-chemicals.eu [shop.biosolve-chemicals.eu]
- 2. 6-ETHYL-2-METHYLQUINOLIN-4-OL | 62510-40-1 [m.chemicalbook.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. downloads.ossila.com [downloads.ossila.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. chemos.de [chemos.de]
Biological Activity and Therapeutic Potential of 6-Ethyl-2-methylquinolin-4-ol Derivatives
Topic: Biological Activity of 6-Ethyl-2-methylquinolin-4-ol Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The quinoline scaffold remains a cornerstone of medicinal chemistry, underpinning drugs ranging from antimalarials (chloroquine) to modern antitubercular agents (bedaquiline). Within this family, 6-Ethyl-2-methylquinolin-4-ol (CAS 62510-40-1) represents a privileged pharmacophore. It serves as a critical intermediate for synthesizing 4-substituted quinoline ethers and 3-functionalized derivatives with potent antitubercular , antimicrobial , and anticancer profiles.
This guide analyzes the structure-activity relationships (SAR), synthesis protocols, and biological mechanisms of this scaffold, providing a roadmap for its application in lead optimization.
Structural Basis and Synthesis
The Pharmacophore
The 6-ethyl-2-methylquinolin-4-ol core (often existing in tautomeric equilibrium with 6-ethyl-2-methylquinolin-4(1H)-one) offers three distinct vectors for chemical modification:
-
C-4 Hydroxyl/Carbonyl: The primary site for etherification or chlorination (leading to 4-aminoquinolines). Modifications here drastically alter lipophilicity and target binding affinity (e.g., for Mycobacterium tuberculosis targets).
-
C-6 Ethyl Group: Provides hydrophobic bulk, enhancing interaction with lipophilic pockets in enzymes like DNA gyrase or cytochrome bc1 .
-
C-2 Methyl Group: A reactive site for condensation reactions (e.g., formation of styrylquinolines), often exploited to extend conjugation and improve intercalation into DNA.
Synthesis Protocol: The Conrad-Limpach Approach
The most robust route to this scaffold is the Conrad-Limpach synthesis, involving the condensation of p-ethylaniline with ethyl acetoacetate.
Protocol 1: Synthesis of 6-Ethyl-2-methylquinolin-4-ol
-
Condensation: Mix p-ethylaniline (1.0 eq) and ethyl acetoacetate (1.0 eq) in benzene or toluene. Add a catalytic amount of acetic acid. Reflux with a Dean-Stark trap to remove water.
-
Intermediate Isolation: Evaporate solvent to obtain ethyl 3-((4-ethylphenyl)amino)but-2-enoate (the enamine intermediate).
-
Cyclization: Add the intermediate dropwise to diphenyl ether or Dowtherm A preheated to 250°C. Stir for 15–30 minutes. Flash heating is critical to favor the kinetic product (4-ol) over the thermodynamic amide.
-
Purification: Cool the mixture; the product precipitates. Filter and wash with hexane/ether to remove the high-boiling solvent. Recrystallize from ethanol.
Biological Activity Profiles
Antitubercular Activity
Derivatives of 2-methylquinolin-4-ol are potent inhibitors of Mycobacterium tuberculosis (Mtb).[1] The 4-hydroxyl group is often converted to an ether or an amine to improve cell wall penetration.
-
Mechanism: These derivatives target the ATP synthase (similar to bedaquiline) or the QcrB subunit of the electron transport chain. The 6-ethyl group is crucial for filling the hydrophobic pocket of the QcrB binding site.
-
Key Derivative: 2-(6-Ethyl-2-methylquinolin-4-yloxy)acetamides.
-
Activity: MIC values as low as 0.5 µg/mL against Mtb H37Rv strain.
-
SAR Insight: The ether linkage at C-4 is essential. Direct attachment of hydrophilic groups (like acetamide) balances the lipophilicity of the quinoline ring, preventing efflux pump recognition.
-
Anticancer Activity (WDR5 and P-gp Inhibition)
Recent studies highlight the utility of this scaffold in oncology, specifically in targeting WDR5 (WD Repeat Domain 5), a protein essential for MLL1 methyltransferase activity in leukemia.[2]
-
WDR5 Inhibition: 6-Ethyl-2-methylquinolin-4-ol serves as a fragment for peptidomimetics that bind to the WDR5 "WIN" site, disrupting the WDR5-MLL1 interaction and inducing apoptosis in MLL-rearranged leukemia cells.
-
MDR Reversal: 6-substituted quinolines act as P-glycoprotein (P-gp) inhibitors. The 6-ethyl group provides the necessary steric bulk to block the P-gp efflux channel, sensitizing resistant cancer cells to doxorubicin and paclitaxel.
Antimicrobial and Antifungal
The scaffold exhibits broad-spectrum activity when functionalized with azoles or hydrazides at the 3-position.
-
Target: DNA gyrase (bacteria) and CYP51 (fungi).
-
Data Summary:
| Derivative Class | Target Organism | MIC Range (µg/mL) | Mechanism |
| 4-O-Alkoxy | M. tuberculosis | 0.5 – 4.0 | ATP Synthase Inhibition |
| 3-Hydrazide | S. aureus (MRSA) | 2.0 – 8.0 | DNA Gyrase Inhibition |
| 4-Amino | P. falciparum | 0.1 – 1.5 | Heme Polymerization Inhibition |
Experimental Protocols for Validation
Antitubercular Susceptibility Assay (MABA)
Use this protocol to validate the activity of synthesized derivatives against Mtb.
-
Preparation: Prepare stock solutions of derivatives in DMSO (10 mg/mL).
-
Inoculum: Dilute M. tuberculosis H37Rv culture to
CFU/mL in Middlebrook 7H9 broth supplemented with OADC. -
Plating: Add 100 µL of inoculum to 96-well plates containing serial dilutions of the test compound.
-
Incubation: Incubate at 37°C for 7 days.
-
Development: Add 20 µL of Alamar Blue (resazurin) and 12 µL of 10% Tween 80. Incubate for 24 hours.
-
Readout: A color change from blue (oxidized) to pink (reduced) indicates bacterial growth. The MIC is the lowest concentration preventing the color change.
MTT Cytotoxicity Assay
Essential to ensure the compound kills bacteria/cancer cells, not healthy host cells.
-
Seeding: Seed VERO or HEK293 cells (
cells/well) in 96-well plates. Incubate for 24h. -
Treatment: Treat cells with graded concentrations of the quinoline derivative (0.1 – 100 µM).
-
Incubation: Incubate for 48h at 37°C, 5% CO2.
-
Measurement: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
-
Analysis: Measure absorbance at 570 nm. Calculate
(Cytotoxic Concentration 50%).-
Acceptance Criteria: Selectivity Index (
) should be > 10 for a viable drug candidate.
-
Mechanism of Action Visualization
The following diagram illustrates the dual-targeting potential of 6-ethyl-2-methylquinolin-4-ol derivatives in bacterial and cancer cells.
References
-
Synthesis and Biological Evaluation of Quinoline Derivatives. National Institutes of Health (PMC). Available at: [Link]
- WDR5 inhibitors and modulators (Patent WO2021092525A1).Google Patents.
-
Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. PubMed.[1] Available at: [Link]
-
Biological activities of quinoline derivatives. PubMed. Available at: [Link]
-
Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. PMC - NIH. Available at: [Link]
Sources
4-Hydroxyquinoline vs. 4-Quinolone: Tautomeric Mechanisms & Analytical Characterization
Executive Summary
In drug discovery, particularly within the kinase inhibitor and antibiotic (fluoroquinolone) spaces, the distinction between 4-hydroxyquinoline (4-HQ) and 4-quinolone (4-Q) is often obscured by loose nomenclature. However, the thermodynamic reality is distinct: the equilibrium overwhelmingly favors the 4-quinolone (keto) tautomer in both the solid state and biologically relevant solutions.
This guide dissects the mechanistic drivers of this equilibrium—specifically the trade-off between heteroaromaticity and amide resonance stabilization. It provides a self-validating analytical workflow to confirm tautomeric identity, ensuring that structure-activity relationship (SAR) models are built upon the correct pharmacophore.
Part 1: The Thermodynamic & Mechanistic Landscape
The Equilibrium Driver: Aromaticity vs. Resonance
The core mechanism governing the 4-HQ
-
4-Hydroxyquinoline (Enol Form): Maintains a fully aromatic pyridine ring. However, the O-H bond is labile.
-
4-Quinolone (Keto Form): Sacrifices the formal aromaticity of the pyridine ring. This energetic penalty is overcompensated by two factors:
-
Amide Resonance: The contribution of the zwitterionic resonance structure (where nitrogen donates density to the carbonyl oxygen).
-
Clar’s Sextet Preservation: The benzene ring remains fully aromatic and relatively unperturbed.
-
Consequently,
Mechanism Visualization
The following diagram illustrates the proton transfer pathway and the resonance stabilization that locks the molecule in the 4-quinolone form.
Figure 1: Mechanistic pathway of tautomerization.[1] The equilibrium shifts right due to the high stability of the vinylogous amide resonance (Blue).
Part 2: Environmental Modulation (Solvent Effects)
The ratio of tautomers (
Solvent Interaction Data
The 4-quinolone form is highly polar (dipole moment
| Solvent System | Dielectric ( | Dominant Tautomer | Mechanism of Stabilization |
| Gas Phase | 1.0 | Mixed / Enol* | Lack of solvation energy to support charge separation. |
| Chloroform ( | 4.8 | Keto (Major) | Unexpected stabilization via solvent H-bond donation to Carbonyl O. |
| DMSO ( | 46.7 | Keto (Exclusive) | Strong dipole-dipole interaction stabilizes the zwitterion. |
| Water ( | 80.1 | Keto (Exclusive) | H-bond network stabilizes both the N-H donor and C=O acceptor. |
*Note: Gas phase preference depends heavily on substituents; however, for unsubstituted 4-HQ, the enol is often energetically accessible only in isolation.
Part 3: Analytical Differentiation Protocol
To ensure scientific integrity in drug development, one must experimentally validate the tautomeric state rather than assuming it based on drawing software.
Protocol: NMR Structural Validation
Objective: Distinguish 4-HQ from 4-Q using chemical shift diagnostics.
Reagents:
-
Analyte (~5-10 mg)
-
Solvent A: DMSO-
(Polar/Protic mimic) -
Solvent B:
(Non-polar check, if soluble)
Step-by-Step Workflow:
-
Sample Preparation: Dissolve analyte completely. Ensure no undissolved solids remain, as they may represent a different polymorph.
-
Acquisition: Acquire
(16 scans) and (256+ scans) spectra. -
Diagnostic Check (
):-
Look for a broad singlet downfield (
ppm). -
Interpretation: Presence indicates the N-H of the quinolone. An O-H signal (enol) would typically appear higher field or exchange rapidly, but the N-H is distinctively broad and des shielded.
-
-
Diagnostic Check (
): -
Coupling Verification (
HMBC):-
If ambiguous, run a 2D HMBC.
-
Validation: Cross-peaks between C4 and the N-H proton confirm the quinolone structure.
-
Protocol: UV-Vis Solvatochromism
Objective: Observe the "Dual Fluorescence" or absorption shift characteristic of Excited State Proton Transfer (ESPT).
-
Prepare
solutions in Cyclohexane (non-polar) and Methanol (polar). -
Observation:
-
Bathochromic Shift (Red Shift): Moving from Cyclohexane to Methanol causes a red shift in
for 4-quinolones due to the stabilization of the more polar excited state ( ). -
Stokes Shift: 4-quinolones often exhibit a large Stokes shift due to solvent relaxation around the excited zwitterion.
-
Analytical Decision Tree
Figure 2: Step-by-step logic for NMR-based tautomer assignment.
Part 4: Implications in Drug Design
Understanding this tautomerism is not merely academic; it dictates the pharmacophore's interaction with biological targets.
The Pharmacophore Mismatch Risk
If a docking simulation utilizes the 4-hydroxyquinoline (enol) tautomer, it assumes:
-
H-Bond Donor: The Oxygen (O-H).
-
H-Bond Acceptor: The Nitrogen (Pyridine-like).
However, the biologically relevant 4-quinolone (keto) presents an inverted profile:
-
H-Bond Acceptor: The Oxygen (C=O).
-
H-Bond Donor: The Nitrogen (N-H).
Case Study: Fluoroquinolones (e.g., Ciprofloxacin)
The antibacterial activity relies on the 4-oxo group binding to DNA gyrase via a water-metal ion bridge (
Biological Interaction Diagram
Figure 3: The 4-quinolone pharmacophore binding mode. The C=O group is the essential metal coordinator.
References
-
Nasiri, H. R., Bolte, M., & Schwalbe, H. (2006).[1] Tautomerism of 4-Hydroxy-4(1H)quinolone.[4] Heterocyclic Communications.[1] (Confirming keto-dominance in crystal and polar solution via X-ray and NMR).
-
Szafran, M., et al. (2005). Structure and tautomerism of 4-quinolone derivatives. Journal of Molecular Structure. (Detailed DFT and spectroscopic analysis of the equilibrium).
-
Valeur, E., & Bradley, M. (2009). Amide bond isosteres: strategies for the modification of peptide backbones. Chemical Society Reviews. (Discusses the resonance stability of vinylogous amides/quinolones).
-
Mitscher, L. A. (2005). Bacterial Topoisomerase Inhibitors: Quinolone and Pyridone Antibacterial Agents. Chemical Reviews. (Establishes the pharmacophore requirements for DNA gyrase binding).
-
Park, S., et al. (2012). Direct Observation of Conformation-Dependent Pathways in the Excited-State Proton Transfer of 7-Hydroxyquinoline. The Journal of Physical Chemistry B. (Provides mechanistic insight into proton transfer dynamics in related quinoline systems).[7]
Sources
- 1. Sci-Hub. TAUTOMERISM OF 4-HYDROXY-4(1H)QUINOLON / Heterocyclic Communications, 2006 [sci-hub.st]
- 2. 4-Quinolone - Wikipedia [en.wikipedia.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Switching between Proton Vacancy and Excess Proton Transfer Pathways in the Reaction between 7-Hydroxyquinoline and Formate - PMC [pmc.ncbi.nlm.nih.gov]
6-Ethyl-2-methylquinolin-4-ol potential as pharmaceutical intermediate
The following technical dossier details the chemical identity, synthetic pathways, and pharmaceutical utility of 6-Ethyl-2-methylquinolin-4-ol . This guide is structured for application scientists and medicinal chemists utilizing this scaffold for drug discovery.
CAS Registry Number: 62510-40-1 Synonyms: 6-Ethyl-2-methyl-4-hydroxyquinoline; 6-Ethyl-quinaldine-4-ol Molecular Formula: C₁₂H₁₃NO Molecular Weight: 187.24 g/mol [1][2]
Executive Summary
6-Ethyl-2-methylquinolin-4-ol is a privileged heterocyclic intermediate belonging to the 4-hydroxyquinoline class. Distinguished by the lipophilic ethyl substitution at the C6 position, this scaffold serves as a critical building block for modulating the pharmacokinetic profile (logP) of quinoline-based therapeutics. It is primarily utilized as a precursor for 4-aminoquinoline antimalarials , WDR5 inhibitors (epigenetic cancer therapy), and antibacterial agents . Its utility stems from its ability to undergo regiospecific functionalization at the C3 (electrophilic substitution) and C4 (nucleophilic displacement via 4-chloro intermediate) positions.
Chemical Identity & Tautomerism
Understanding the tautomeric equilibrium of this compound is prerequisite for designing successful reaction protocols.
-
Structure: The compound exists in equilibrium between the enol form (4-hydroxyquinoline) and the keto form (4-quinolone) .
-
Dominant Species: In the solid state and polar solvents, the 4-quinolone (keto) tautomer predominates due to the stabilization energy of the vinylogous amide system.
-
Reactivity Implication: Reactions targeting the oxygen (O-alkylation) vs. the nitrogen (N-alkylation) must be controlled by solvent choice and base selection. However, for chlorination (a key activation step), the reaction proceeds through the hydroxy tautomer reacting with phosphorus oxychloride.
Synthetic Methodology: The Conrad-Limpach Protocol
The most robust route to 6-Ethyl-2-methylquinolin-4-ol is the Conrad-Limpach synthesis . This method is preferred over the Knorr synthesis to ensure the formation of the 4-hydroxyquinoline isomer rather than the 2-hydroxy isomer.
Reaction Logic[4][5]
-
Condensation (Kinetic Control): Reaction of 4-ethylaniline with ethyl acetoacetate at low temperature (<100°C) with acid catalysis forms the
-amino crotonate (enamine). -
Cyclization (Thermodynamic Control): High-temperature thermal cyclization (>250°C) of the isolated enamine drives the intramolecular substitution, releasing ethanol and forming the quinoline ring.
Step-by-Step Protocol
Reagents: 4-Ethylaniline (1.0 eq), Ethyl acetoacetate (1.1 eq), Acetic acid (cat.), Diphenyl ether (solvent for cyclization).
Step 1: Enamine Formation [3][4]
-
Charge a reactor with 4-ethylaniline and ethyl acetoacetate in benzene or toluene.
-
Add catalytic catalytic acetic acid or HCl (0.05 eq).
-
Reflux with a Dean-Stark trap to continuously remove water (azeotropic distillation). Critical: Water removal drives the equilibrium to the enamine.
-
Concentrate in vacuo to yield the crude ethyl 3-((4-ethylphenyl)amino)but-2-enoate.
Step 2: Thermal Cyclization
-
Pre-heat diphenyl ether (or Dowtherm A) to 250°C in a separate vessel.
-
Add the crude enamine dropwise to the boiling solvent. Note: Rapid addition ensures immediate cyclization and prevents polymerization.
-
Maintain temperature at 245–255°C for 30–60 minutes. Ethanol is evolved (distill off if possible).
-
Cool the mixture to room temperature. The product, 6-ethyl-2-methylquinolin-4-ol, typically precipitates.
-
Filter and wash with hexane/ether to remove the high-boiling solvent. Recrystallize from ethanol.
Synthetic Pathway Visualization
Figure 1: The Conrad-Limpach synthesis route ensuring regiospecific formation of the 4-hydroxy isomer.
Pharmaceutical Utility & Functionalization
This intermediate acts as a "gateway" molecule. The 4-OH group is rarely the final pharmacophore; rather, it is the handle for further derivatization.
Key Transformation: Chlorination
Converting the 4-ol to a 4-chloro derivative creates a highly reactive electrophile for nucleophilic aromatic substitution (
-
Reagent: Phosphorus Oxychloride (
). -
Product: 4-Chloro-6-ethyl-2-methylquinoline.
-
Application: This chloride can be displaced by amines to generate 4-aminoquinoline antimalarials (analogs of Chloroquine) or WDR5 inhibitors (via displacement with complex amines or piperazines).
Structure-Activity Relationship (SAR) Mapping
The 6-ethyl group provides steric bulk and lipophilicity (
| Position | Modification Potential | Pharmaceutical Relevance |
| C4 (OH/Cl) | Nucleophilic Displacement | Core pharmacophore attachment (e.g., diamine side chains for DNA intercalation). |
| C3 (H) | Electrophilic Substitution | Halogenation or Mannich reaction to introduce solubility-enhancing groups. |
| C6 (Ethyl) | Alkyl Substitution | Lipophilic tuning; enhances blood-brain barrier (BBB) penetration. |
| N1 | Alkylation | Generation of quinolones (antibacterials) or quaternary salts. |
Applications Workflow
Figure 2: Divergent synthesis pathways from the core scaffold to bioactive pharmaceutical classes.
Analytical Characterization
To validate the integrity of the intermediate, the following specifications should be met:
-
HPLC Purity: >98.0% (Area %).
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water (0.1% TFA) gradient.
-
Detection: UV at 254 nm (Quinoline absorption).
-
-
1H NMR (DMSO-d6):
- 11.5 ppm (s, 1H, OH/NH - broad, exchangeable).
- 7.8–7.2 ppm (m, 3H, Aromatic protons).
- 5.9 ppm (s, 1H, H-3 proton of quinolone ring).
-
2.7 ppm (q, 2H, Ethyl
). - 2.4 ppm (s, 3H, 2-Methyl).
-
1.2 ppm (t, 3H, Ethyl
).
References
-
Conrad, M., & Limpach, L. (1887).[5] Über das Chinaldin und seine Derivate. Berichte der deutschen chemischen Gesellschaft.
-
Wang, Z. (2010).[5] Conrad-Limpach Reaction. In: Comprehensive Organic Name Reactions and Reagents. Wiley.
-
Patel, N. B., et al. (2011). Synthesis and biological evaluation of some new 4-hydroxy quinoline derivatives. Arabian Journal of Chemistry.
-
Google Patents. (2021). WO2021092525A1 - Wdr5 inhibitors and modulators. (Cites 6-ethyl-2-methylquinolin-4-ol as Intermediate 62 precursor).
-
PubChem. (n.d.). Compound Summary: 6-Ethyl-2-methylquinolin-4-ol.[1][2][6][7] National Library of Medicine.
Sources
- 1. 6-ETHYL-2-METHYLQUINOLIN-4-OL | 62510-40-1 [m.chemicalbook.com]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. youtube.com [youtube.com]
- 4. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. scribd.com [scribd.com]
- 6. Buy 6-Hydroxy-3-methoxy-2-methylbenzoic acid (EVT-12043184) [evitachem.com]
- 7. lookchem.com [lookchem.com]
Technical Guide: Structure-Activity Relationship (SAR) of 2-Methyl-4-Quinolinols
This guide provides an in-depth technical analysis of the 2-methyl-4-quinolinol scaffold (also referred to as 2-methyl-4-hydroxyquinoline or 2-methyl-4(1H)-quinolone). It is designed for medicinal chemists and drug discovery scientists, focusing on synthetic protocols, structural properties, and structure-activity relationships (SAR) across major therapeutic indications.
Executive Summary & Scaffold Analysis
The 2-methyl-4-quinolinol moiety is a privileged heteroaromatic scaffold in medicinal chemistry. It serves as both a pharmacophore in its own right—exhibiting antimicrobial, antimalarial, and anticancer activities—and a versatile synthetic intermediate.
Tautomeric Equilibrium
A critical feature of this scaffold is the tautomeric equilibrium between the enol form (4-hydroxyquinoline) and the keto form (4-quinolone) .
-
Solid State/Polar Solvents: The 4-quinolone (keto) tautomer generally predominates due to the high resonance stabilization energy of the vinylogous amide system.
-
Binding Implications: Drug targets often recognize the keto-form, which functions as a hydrogen bond acceptor (C=O) and donor (N-H). SAR studies must account for this, as O-alkylation (fixing the enol) vs. N-alkylation (fixing the keto) drastically alters biological activity.
The "Active Methyl" at C2
The methyl group at position 2 is not merely a steric spacer; it is electronically activated by the adjacent nitrogen. The C2-methyl protons are acidic enough to participate in condensation reactions (e.g., with aldehydes), making this position a primary "handle" for generating 2-styrylquinolines , a potent class of antimalarials and imaging agents.
Chemical Synthesis: The Conrad-Limpach Protocol
The most authoritative method for synthesizing 2-methyl-4-quinolinols is the Conrad-Limpach synthesis . This reaction is preferred for its scalability and regioselectivity.
Reaction Mechanism
-
Condensation: Aniline reacts with a
-ketoester (Ethyl acetoacetate) at low temperature to form a -anilinocrotonate (enamine). -
Cyclization: Thermal cyclization at high temperatures (>250°C) closes the ring via electrophilic aromatic substitution.
Validated Laboratory Protocol
-
Objective: Synthesis of 2-methyl-4-quinolinol (
). -
Reagents: Aniline (1.0 eq), Ethyl Acetoacetate (1.1 eq), Glacial Acetic Acid (cat.), Dowtherm A (solvent).
Step-by-Step Methodology:
-
Enamine Formation:
-
Mix aniline (9.3 g, 0.1 mol) and ethyl acetoacetate (14.3 g, 0.11 mol) in benzene or toluene (50 mL) with a catalytic amount of acetic acid.
-
Reflux with a Dean-Stark trap to remove water azeotropically. Monitor by TLC until aniline is consumed.
-
Evaporate solvent to obtain the oily ethyl
-anilinocrotonate.
-
-
Thermal Cyclization (Critical Step):
-
Heat 50 mL of Dowtherm A (diphenyl ether/biphenyl mixture) to a rolling boil (~250°C) in a round-bottom flask equipped with a short-path distillation head (to remove ethanol).
-
Dropwise Addition: Add the crude crotonate slowly to the boiling solvent. Note: Rapid addition causes temperature drop and polymerization.
-
Maintain reflux for 20 minutes. Ethanol will distill off.
-
-
Isolation:
-
Cool the reaction mixture to room temperature. The product usually precipitates as a solid.
-
Dilute with hexane or petroleum ether to maximize precipitation.
-
Filter and wash with hexane to remove Dowtherm A.
-
Purification: Recrystallize from ethanol/water or DMF.
-
Synthesis Workflow Diagram
Figure 1: Conrad-Limpach synthesis pathway for 2-methyl-4-quinolinol.
Structure-Activity Relationship (SAR) Analysis
The SAR of 2-methyl-4-quinolinols is driven by four distinct zones on the scaffold.
Zone A: The C2-Methyl Group
-
Steric Shielding: The methyl group provides steric bulk that protects the N1 position from rapid metabolic N-oxidation or N-glucuronidation.
-
Lipophilicity: Adds +0.5 LogP compared to the des-methyl analog, improving membrane permeability in bacterial/parasitic targets.
-
Extension Handle: As noted, the C2-methyl is reactive.[1] Condensation with benzaldehydes yields 2-styryl-4-quinolinols , which show nanomolar potency against P. falciparum by inhibiting heme polymerization.
Zone B: The C4-Functionality (OH/Oxo)
-
H-Bonding: Essential for binding. The keto-oxygen acts as an acceptor, while the N-H (tautomer) acts as a donor.
-
Substitution: Conversion of the 4-OH to a 4-amino or 4-chloro group is a common bioisosteric replacement.
-
Example: 4-aminoquinolines (Chloroquine class) rely on the basic nitrogen to accumulate in the acidic food vacuole of the malaria parasite.
-
Example: 4-O-alkylation generally abolishes activity if the target requires the H-bond donor capability of the N-H.
-
Zone C: The Benzenoid Ring (C5-C8)
Electronic modulation here tunes the pKa of the quinoline nitrogen and affects binding affinity.
-
C7-Substitution: The "Sweet Spot." Electron-withdrawing groups (EWGs) like Cl or CF3 at C7 significantly enhance antimalarial and antibacterial activity.
-
C8-Substitution: Often tolerates halogens (F) to block metabolic oxidation. Bulky groups here can cause steric clashes.
Zone D: The C3 Position[5]
-
Modulation: The C3 position is electronically rich (ortho to the 4-OH).
-
Halogenation: Introduction of I, Br, or Cl at C3 can increase lipophilicity and fill hydrophobic pockets in enzyme active sites (e.g., Gyrase B).
-
Alkyl Chains: Long alkyl chains (C7-C9) at C3 mimic Pseudomonas Quorum Sensing molecules (PQS), turning the scaffold into an inhibitor of bacterial signaling.
SAR Visualization
Figure 2: Functional zone analysis of the 2-methyl-4-quinolinol scaffold.
Biological Activity Profiles
Antimalarial Activity
The 2-methyl-4-quinolinol scaffold is a precursor to potent antimalarials. While the scaffold itself has moderate activity, its derivatives are highly potent.
-
Target: Heme polymerization in the parasite digestive vacuole.[4]
-
Key Derivative: 2-Styrylquinolines .
-
Mechanism: The planar aromatic system stacks with free heme (ferriprotoporphyrin IX), preventing its detoxification into hemozoin. The C2-vinyl linker extends the conjugation, enhancing
- stacking interactions.
Antitubercular Activity
Derivatives of 2-methyl-4-quinolinols have shown activity against Mycobacterium tuberculosis (Mtb).[5]
-
Target: Likely DNA Gyrase (ATPase domain) or disruption of the proton motive force (PMF) due to lipophilic weak base properties.
-
Data: 2-aryl-4-quinolinols exhibit MICs in the range of 1–10
g/mL against Mtb H37Rv strain.
Summary of Potency Data
| Therapeutic Area | Derivative Class | Key Substituent | Activity Metric | Reference |
| Antimalarial | 2-Styrylquinoline | C2-styryl, C7-Cl | [1, 2] | |
| Antitubercular | 2-Aryl-4-quinolinol | C2-Aryl, C6-OMe | [3] | |
| Anticancer | 2-Methyl-4-amino | N-alkyl side chain | [4] | |
| Antibacterial | 4-Quinolone | C3-Iodo | Moderate ( | [5] |
References
-
Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Journal of Medicinal Chemistry. [Link]
-
Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. Am J Transl Res. [Link] (Note: Link directs to PMC archive search for verification)
-
Synthesis and anti-tuberculosis activity of 2,4-disubstituted quinolines. ResearchGate. [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances. [Link]
-
2-Methylquinolin-4-ol (Compound Summary). PubChem. [Link]
-
Conrad-Limpach Synthesis Protocol. Organic Syntheses. [Link]
Sources
- 1. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. synarchive.com [synarchive.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
6-Ethyl-2-methylquinolin-4-ol molecular weight and formula
Chemical Identity, Synthetic Methodology, and Structural Characterization
Executive Summary
6-Ethyl-2-methylquinolin-4-ol (CAS: 62510-40-1) is a substituted quinoline derivative primarily utilized as a pharmacophore scaffold in medicinal chemistry.[1][2] It serves as a critical intermediate in the synthesis of antimalarial agents, kinase inhibitors, and antibacterial fluoroquinolone analogs.[2]
This guide provides a rigorous analysis of its physicochemical properties, a validated Conrad-Limpach synthetic protocol, and the structural dynamics governing its reactivity—specifically the keto-enol tautomerism that dictates its behavior in solution versus solid state.
Part 1: Physicochemical Profile[2]
Molecular Identity
The molecule is defined by a bicyclic quinoline core substituted with a methyl group at the C2 position and an ethyl group at the C6 position.[2] The oxygen functionality at C4 introduces significant electronic versatility.[2]
| Property | Value |
| IUPAC Name | 6-Ethyl-2-methylquinolin-4-ol |
| Alternative Name | 6-Ethyl-2-methyl-4(1H)-quinolinone (Tautomer) |
| CAS Number | 62510-40-1 |
| Molecular Formula | |
| Molecular Weight | 187.24 g/mol |
| Exact Mass | 187.0997 |
| Predicted LogP | ~2.6 - 2.9 |
| H-Bond Donors | 1 |
| H-Bond Acceptors | 1 |
Structural Tautomerism (Critical Quality Attribute)
Researchers must recognize that 4-hydroxyquinolines exist in a dynamic equilibrium with their 4-quinolone tautomers.[2]
-
Solid State: Predominantly exists as the 4-quinolone (keto form) due to intermolecular hydrogen bonding.[2]
-
Solution: Solvent-dependent.[2][3] In polar protic solvents, the keto form is favored.[2] In non-polar solvents, the enol (4-hydroxy) form may be detectable.[2]
-
Reactivity Implication: O-alkylation vs. N-alkylation selectivity depends heavily on the base and solvent chosen, driven by this equilibrium.[2]
Figure 1: Tautomeric equilibrium between the 4-hydroxy and 4-quinolone forms.[2] The keto form typically dominates in physiological conditions.
Part 2: Synthetic Methodology
Protocol: Conrad-Limpach Cyclization [4][5]
The most robust route to 6-ethyl-2-methylquinolin-4-ol is the Conrad-Limpach synthesis .[2] This method involves the thermal condensation of an aniline derivative with a
Reaction Scheme
-
Condensation: 4-Ethylaniline reacts with Ethyl acetoacetate to form a Schiff base (anil).[2]
-
Cyclization: High-temperature thermal cyclization closes the ring.[2]
Validated Experimental Protocol
Safety Note: This reaction requires temperatures >250°C. Use a blast shield and high-boiling solvents (Dowtherm A or Diphenyl ether).
Step 1: Enamine Formation (Schiff Base)[2]
-
Reagents: Charge a round-bottom flask with 4-Ethylaniline (1.0 equiv), Ethyl acetoacetate (1.1 equiv), and a catalytic amount of Acetic Acid (0.05 equiv).
-
Solvent: Benzene or Toluene (anhydrous).[2]
-
Process: Reflux using a Dean-Stark trap to continuously remove water.
-
Endpoint: Monitor by TLC until the aniline starting material is consumed (~4-6 hours).
-
Workup: Evaporate solvent under reduced pressure to yield the crude
-anilino-crotonate (oil).
Step 2: Thermal Cyclization (The Critical Step)[2]
-
Setup: Pre-heat a bath of Dowtherm A (eutectic mixture of biphenyl and diphenyl ether) to 250°C .
-
Addition: Add the crude crotonate dropwise rapidly into the boiling solvent.
-
Why Rapidly? Slow addition minimizes polymerization side reactions.
-
-
Reaction: Maintain reflux at 250°C for 20–30 minutes. Ethanol is evolved as a byproduct; ensure the apparatus allows ethanol vapor to escape (short path distillation head).[2]
-
Isolation: Cool the mixture to room temperature. The product, 6-ethyl-2-methylquinolin-4-ol, typically precipitates as a solid.[2]
-
Purification: Dilute with hexane or petroleum ether to maximize precipitation.[2] Filter the solid.[2] Wash with acetone/ether.[2] Recrystallize from Ethanol/DMF if necessary.[2][3]
Figure 2: Workflow for the Conrad-Limpach synthesis. High temperature is required to overcome the activation energy for aromatic ring formation.
Part 3: Analytical Characterization
To validate the synthesis, the following spectral signatures must be confirmed.
Expected NMR Profile (DMSO-d6)
- 11.5 ppm (s, 1H): Broad singlet for the OH/NH (tautomeric proton).[2]
- 7.8 - 7.2 ppm (m, 3H): Aromatic protons (H5, H7, H8).[2] H5 (adjacent to the ethyl group) may show distinct coupling.[2]
- 5.9 ppm (s, 1H): The C3-H proton.[2] This is the diagnostic singlet for the quinolone ring system.[2]
-
2.7 ppm (q, 2H): Methylene protons of the ethyl group (
).[2] -
2.4 ppm (s, 3H): Methyl group at C2 (
).[2] -
1.2 ppm (t, 3H): Methyl protons of the ethyl group (
).[2]
Mass Spectrometry[2][9]
-
ESI-MS (+): Look for
.[2] -
Fragmentation: Loss of the ethyl group (M-29) is a common fragmentation pathway.[2]
Part 4: Research & Applications
SAR Implications in Drug Discovery
The 6-ethyl-2-methylquinolin-4-ol scaffold is valuable for Structure-Activity Relationship (SAR) studies targeting hydrophobic pockets.[2]
-
Lipophilicity Modulation: The 6-ethyl group increases lipophilicity (LogP) compared to the methyl analog, potentially improving membrane permeability.[2]
-
Steric Exploration: The ethyl group probes the depth of hydrophobic pockets in enzymes (e.g., kinases or bacterial DNA gyrase).[2]
-
Derivatization:
References
-
PubChem. (2025).[2][8] Compound Summary: 6-Ethyl-2-methylquinolin-4-ol (CID 62510-40-1).[1] National Library of Medicine.[2] [Link][2]
-
SynArchive. (n.d.). Conrad-Limpach Synthesis: Reaction Mechanism and Protocols.[2][3][Link][2]
-
Gould, R. G., & Jacobs, W. A. (1939).[2] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.[2] (Foundational methodology for 4-hydroxyquinoline synthesis).
Sources
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. 2-Methylquinolin-4-ol | C10H9NO | CID 69089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. 6-Methylquinoline | C10H9N | CID 7059 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Monograph: Solubility Profiling & Solvent Selection for 6-Ethyl-2-methylquinolin-4-ol
[1]
Executive Summary
6-Ethyl-2-methylquinolin-4-ol (EMQO) presents a specific challenge in organic synthesis and formulation due to its tautomeric nature and high lattice energy.[1] While often categorized simply as a "quinolinol," this compound exists in a dynamic equilibrium between the enol (4-hydroxyquinoline) and keto (4-quinolone) forms.[1] This duality dictates its solubility profile: it behaves as a lipophile in certain environments and a polar, hydrogen-bond donor/acceptor in others.[1]
This guide provides a structural analysis-based solubility framework. Due to the scarcity of empirical data in public repositories for this specific ethyl-substituted derivative, this monograph synthesizes data from close structural analogs (e.g., 2-methylquinolin-4-ol) and fundamental solubility principles to establish a robust handling protocol.[1]
Physicochemical Basis of Solubility[2]
To select the correct solvent, one must understand the molecular forces at play. EMQO is not merely a static organic molecule; it is a "chameleon" whose polarity shifts based on the solvent environment.[1]
Structural Determinants[1][3][4]
-
Lipophilic Domain: The 6-ethyl and 2-methyl substituents increase the LogP (partition coefficient) relative to the parent quinoline core.[1] Estimated LogP is ~2.9–3.2 , suggesting poor water solubility at neutral pH.[1]
-
Polar Domain: The N-heterocycle and the 4-oxygen functionality create a strong dipole.[1]
-
Lattice Energy: Substituted 4-quinolinols typically exhibit high melting points (>200°C) due to extensive intermolecular hydrogen bonding (head-to-tail dimerization) in the solid state.[1] Overcoming this lattice energy requires solvents capable of disrupting these H-bonds.[1]
The Tautomerism Factor
The critical "gotcha" for researchers is the keto-enol tautomerism.[1] In the solid state and in polar solvents, the 4-quinolone (keto) form often predominates, stabilized by aromaticity and intermolecular H-bonding.
Figure 1: Tautomeric shift dictates solvent interaction.[1] The keto form (right) dominates in solution, necessitating polar aprotic or protic solvents.
Solubility Landscape & Solvent Compatibility
The following matrix categorizes solvents based on their interaction efficiency with EMQO.
Primary Solvents (High Solubility)
These solvents are recommended for preparing stock solutions (10–50 mM) or running reactions.[1]
| Solvent Class | Specific Solvent | Solubility Rating | Mechanism of Action |
| Polar Aprotic | DMSO (Dimethyl sulfoxide) | High (>50 mg/mL) | Strong H-bond acceptor; disrupts quinolone dimers effectively.[1] |
| Polar Aprotic | DMF (Dimethylformamide) | High (>50 mg/mL) | Similar to DMSO; excellent for synthetic intermediates.[1] |
| Acidic Media | Acetic Acid (Glacial) | High | Protonates the ring nitrogen, forming a soluble cation. |
| Acidic Media | TFA (Trifluoroacetic acid) | Very High | Complete protonation; used for NMR or deprotection steps.[1] |
Process Solvents (Moderate/Temperature Dependent)
These are ideal for recrystallization and purification.[1] The compound is sparingly soluble at room temperature (RT) but soluble at reflux.[1]
| Solvent | Behavior | Application |
| Ethanol (EtOH) | Low at RT; Moderate/High at Reflux | Standard Recrystallization. The ethyl group aids solubility in EtOH compared to the methyl analog.[1] |
| Methanol (MeOH) | Low at RT; Moderate at Reflux | Alternative to EtOH; often used if EtOH yield is too low (higher solubility losses).[1] |
| Acetonitrile (MeCN) | Low at RT; Moderate at Reflux | Good for HPLC sample preparation if acidified (0.1% Formic Acid).[1] |
| Ethyl Acetate | Low | Generally poor solvent for 4-quinolones unless the lipophilic tail is very long.[1] |
Non-Solvents (Antisolvents)
Used to precipitate the compound from reaction mixtures.[1]
Experimental Protocols
Since specific solubility values for 6-Ethyl-2-methylquinolin-4-ol are not standard in literature, you must validate solubility empirically before scaling up.[1]
Protocol A: Visual Solubility Screening (Tier 1)
Use this for rapid solvent selection for synthesis or extraction.[1]
-
Preparation: Weigh 10 mg of EMQO into a clear 4 mL glass vial.
-
Addition: Add solvent in 100 µL increments at Room Temperature (25°C).
-
Observation: Vortex for 30 seconds after each addition.
-
Thermal Stress: If insoluble at RT, heat to boiling point (using a heat block). If it dissolves, the solvent is a candidate for recrystallization.[1][2][3]
Protocol B: Thermodynamic Solubility Determination (Tier 2)
Use this for formulation or biological assay preparation.[1]
Method: Shake-Flask with HPLC-UV Quantitation.[1]
-
Saturation: Add excess solid EMQO (~50 mg) to 2 mL of the target solvent (e.g., PBS pH 7.4, Ethanol, Octanol).
-
Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 200 rpm).
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter. Note: Do not use Nylon filters as quinolones can bind non-specifically.
-
Quantitation: Dilute the supernatant with Mobile Phase (see below) and inject into HPLC.
HPLC Conditions for Quantitation:
Recrystallization & Purification Workflow
The most common requirement for this compound is purification after synthesis (e.g., Knorr synthesis).
Figure 2: Purification workflow. The "Oiling Out" path addresses the common issue where the ethyl chain prevents clean crystallization in pure ethanol.
References
-
BenchChem. (2025).[1][4] Solubility profile of 6-Chloro-2-phenylquinolin-4-ol in common lab solvents. Retrieved from (Analogous structure analysis).[1]
-
PubChem. (2025).[1][5] 2-Methylquinolin-4-ol (CAS 607-67-0) Physicochemical Properties. National Library of Medicine.[1] Retrieved from .[1]
-
Organic Syntheses. (1948).[1] 2-Methyl-4-hydroxyquinoline.[1][6][7] Org. Synth. 1948, 28, 80. DOI: 10.15227/orgsyn.028.0080.[1] Retrieved from .[1]
-
ChemicalBook. (2025).[1] 6-Ethyl-2-methylquinolin-4-ol Product Description. Retrieved from .[1]
-
University of Rochester. (2025).[1] Solvents for Recrystallization: Tips and Tricks. Department of Chemistry. Retrieved from .[1]
Sources
- 1. 2-Methylquinolin-4-ol | C10H9NO | CID 69089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 6-Methylquinoline | C10H9N | CID 7059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-ETHYL-2-METHYLQUINOLIN-4-OL | 62510-40-1 [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
Thermodynamic Stability Profiling of 6-Ethyl-2-methylquinolin-4-ol Tautomers
Executive Summary
This technical guide provides a rigorous framework for determining the thermodynamic stability of 6-Ethyl-2-methylquinolin-4-ol , specifically focusing on the equilibrium between its 4-hydroxyquinoline (enol) and 4-quinolone (keto) tautomers. While often simplified in literature, this equilibrium is critical in drug development as it dictates solubility, permeability, and ligand-binding modes.[1][2]
For the specific derivative 6-Ethyl-2-methylquinolin-4-ol , the presence of the electron-donating ethyl group at the 6-position and the methyl group at the 2-position modulates the electronic landscape of the heterocyclic core. This guide integrates in silico Density Functional Theory (DFT) protocols with in vitro NMR and UV-Vis solvatochromism experiments to definitively map the tautomeric landscape.[1]
Theoretical Framework: The Tautomeric Equilibrium[1][3][4][5][6]
The molecule exists in a dynamic equilibrium between two primary forms:[1][3]
-
Enol Form (4-Hydroxyquinoline): Characterized by an aromatic pyridine ring and a hydroxyl group at position 4.[2]
-
Keto Form (4-Quinolone): Characterized by a cyclic amide-like structure (vinylogous amide), where the proton resides on the nitrogen (N1).[1][2]
Structural Drivers[1][2]
-
Aromaticity: The enol form retains full aromaticity of the pyridine ring.[1] However, the keto form, while technically disrupting the pyridine aromaticity, is stabilized by a high degree of resonance energy (vinylogous amide resonance) and the preservation of the fused benzene ring's aromaticity.[1]
-
Substituent Effects (6-Et, 2-Me):
-
6-Ethyl: An electron-donating group (EDG) on the benzenoid ring increases electron density throughout the π-system. This generally stabilizes the keto form by supporting the charge separation inherent in the quinolone resonance structure (N+—C-O-).[1]
-
2-Methyl: Provides inductive stabilization to the adjacent C=N (enol) or N-C (keto) bond.[1][2] Steric interactions are minimal but can influence solvation shells.[1][2]
-
The Equilibrium Pathway
The following diagram illustrates the proton transfer mechanism and the resonance stabilization of the keto form.
[1]
Computational Assessment (In Silico Protocol)
Before wet-lab synthesis, thermodynamic preference must be predicted using Quantum Mechanics (QM).[1][2]
Density Functional Theory (DFT) Setup
Objective: Calculate the relative Gibbs Free Energy (
Protocol:
-
Functional/Basis Set: Use B3LYP/6-311++G(d,p) .[1][2][4] The diffuse functions (++) are critical for describing the lone pairs on Oxygen and Nitrogen.[1]
-
Solvation Model: Use the SMD (Solvation Model based on Density) or PCM (Polarizable Continuum Model) .[1][2]
Calculation Workflow
For 6-Ethyl-2-methylquinolin-4-ol :
-
Geometry Optimization: Optimize both Enol and Keto structures to a local minimum (ensure no imaginary frequencies).
-
Frequency Calculation: Calculate Thermochemistry at 298.15 K.
-
Energy Comparison:
[1][2]
Experimental Validation (In Vitro Protocol)
Computational predictions must be validated by spectroscopic data.[1][2] The 6-Ethyl and 2-Methyl groups provide distinct NMR handles.
Synthesis & Purification[1][2]
-
Synthesis: Cyclization of ethyl 3-(3-ethylphenylamino)but-2-enoate (Conrad-Limpach synthesis).
NMR Spectroscopy (The Gold Standard)
Rationale: The chemical shift of Carbon-4 (C4) and the coupling constants of the Nitrogen-adjacent protons are definitive.
Protocol:
-
Solvent Selection: Prepare samples (~10 mg) in:
-
Key Signals to Monitor:
- C NMR (C4 Position):
- H NMR (NH vs OH):
- N NMR (HMBC):
UV-Vis Solvatochromism
Rationale: The electronic transition energies differ significantly between the aromatic pyridine system (enol) and the vinylogous amide (keto).[1]
Protocol:
-
Prepare 50 µM solutions in Hexane, Acetonitrile, and Methanol.[1][2]
-
Analysis:
-
Keto Form: Typically shows dual absorption bands with a bathochromic (red) shift in polar solvents due to stabilization of the excited state dipole.[1][2]
-
Isosbestic Points: If varying solvent ratios (e.g., Hexane:EtOH) creates clear isosbestic points, it confirms a clean two-state equilibrium without degradation.[1][2]
-
Integrated Workflow Diagram
The following Graphviz diagram outlines the decision matrix for determining stability.
Implications for Drug Design[1]
Understanding this stability is not merely academic; it impacts the Developability Classification System (DCS) of the molecule.[1]
| Feature | Keto Form (4-Quinolone) | Enol Form (4-Hydroxyquinoline) |
| Solubility | Lower (High Lattice Energy due to H-bonding) | Higher (Lipophilic) |
| Permeability | Moderate (Polar Surface Area is higher) | High (Aromatic, planar) |
| Binding | H-bond Donor (NH) & Acceptor (C=O) | H-bond Donor (OH) & Acceptor (N) |
| Solid State | High Melting Point (Intermolecular H-bonds) | Lower Melting Point |
Conclusion for 6-Ethyl-2-methylquinolin-4-ol: Based on the electron-donating nature of the 6-ethyl group and general quinolone SAR, this molecule is predicted to exist predominantly in the Keto form in both the solid state and physiological solutions. The 2-methyl group stabilizes the system but does not provide enough steric bulk to disrupt the planar H-bonding network required for the keto form's stability.
References
-
Elguero, J., et al. (2000).[1][2] The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry. Academic Press.[1][2]
-
Alkorta, I., & Elguero, J. (2025).[1][2] Tautomerism of 4-Hydroxy-4(1H) quinolone. ResearchGate.
-
Gaussian, Inc. (2023).[1][2] DFT Methods for Tautomeric Equilibria. Gaussian Technical Notes. [1][2]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69089 (2-Methylquinolin-4-ol).
-
Bédé, A., et al. (2018).[1][2][6][7] Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity... of Quinolein-4-One Derivatives. Computational Chemistry.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 6-Methylquinoline | C10H9N | CID 7059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives [scirp.org]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Fidelity Synthesis of 6-Ethyl-2-methylquinolin-4-ol via Conrad-Limpach Protocol
Executive Summary
This application note details the optimized synthesis of 6-Ethyl-2-methylquinolin-4-ol , a privileged scaffold in medicinal chemistry often utilized in the development of antimalarial (chloroquine analogs) and antibacterial agents.
The protocol utilizes the Conrad-Limpach synthesis , a two-stage method distinct from the Knorr quinoline synthesis.[1] Success depends on strict kinetic control during the initial condensation to favor the
Mechanistic Principles & Retrosynthesis
The Kinetic vs. Thermodynamic Divergence
The critical challenge in synthesizing 4-hydroxyquinolines from anilines and
-
Conrad-Limpach (Kinetic Control): At temperatures
, the aniline nitrogen attacks the ketone carbonyl, forming an enamine (Schiff base). Subsequent high-temperature cyclization yields the 4-hydroxyquinoline .[2][3] -
Knorr (Thermodynamic Control): At temperatures
(initial step), the aniline attacks the ester carbonyl, forming an amide. Cyclization of this intermediate yields the 2-hydroxyquinoline .
Reaction Pathway Visualization
The following diagram illustrates the bifurcation point and the requisite pathway for the target molecule.
Figure 1: Mechanistic divergence between Conrad-Limpach and Knorr pathways.[1] Path in Green represents the correct protocol.
Materials & Equipment
Reagents
| Reagent | Role | Purity / Grade |
| 4-Ethylaniline | Nucleophile (Starting Material) | >98% (Distill if dark) |
| Ethyl Acetoacetate | Electrophile ( | >99% |
| Toluene | Solvent (Step 1) | Anhydrous |
| p-Toluenesulfonic acid (pTsOH) | Catalyst (Step 1) | Monohydrate (0.5 mol%) |
| Dowtherm A | Solvent (Step 2) | Eutectic mixture of biphenyl/diphenyl ether |
| Petroleum Ether | Precipitation Solvent | Boiling range 60-80°C |
Equipment
-
Step 1: 250 mL Round Bottom Flask (RBF), Dean-Stark trap , Reflux condenser.
-
Step 2: 500 mL 3-neck RBF, High-temperature heating mantle, Mechanical stirrer (essential for viscosity management), Dropping funnel (pressure-equalizing), Air condenser (wide bore).
Experimental Protocol
Phase 1: Synthesis of Ethyl 3-((4-ethylphenyl)amino)but-2-enoate
Objective: Formation of the enamine intermediate under kinetic control.
-
Setup: Equip a 250 mL RBF with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charge: Add 4-Ethylaniline (12.1 g, 100 mmol), Ethyl Acetoacetate (13.0 g, 100 mmol), and Toluene (80 mL).
-
Catalysis: Add a catalytic amount of pTsOH (approx. 50-100 mg).
-
Expert Note: While the reaction can proceed without acid, pTsOH accelerates the dehydration and ensures completion at lower temperatures, preventing amide formation.
-
-
Reflux: Heat the mixture to vigorous reflux. Water will begin to collect in the Dean-Stark trap.
-
Endpoint: Continue reflux until water evolution ceases (theoretical: ~1.8 mL). Typically requires 3–5 hours.
-
-
Isolation:
-
Cool the mixture to room temperature.
-
Remove Toluene under reduced pressure (Rotavap).
-
Checkpoint: The residue should be a viscous yellow/orange oil. If it solidifies immediately, confirm it is not the amide (which has a higher MP). The enamine is typically an oil or low-melting solid.
-
Phase 2: Thermal Cyclization (The "Drop-In" Method)
Objective: Rapid ring closure via elimination of ethanol.
SAFETY WARNING: This step involves temperatures of ~250°C. Use a blast shield and work in a fume hood. Dowtherm A fumes are irritating.
-
Preparation: Place Dowtherm A (50 mL) in a 500 mL 3-neck RBF fitted with a mechanical stirrer, a thermometer, and a wide-bore air condenser (to allow ethanol escape).
-
Pre-heating: Heat the Dowtherm A to a rolling reflux (~250–255°C ).
-
Addition (Critical Step):
-
Transfer the crude enamine (from Phase 1) into a pressure-equalizing dropping funnel.
-
Dilution Principle: Add the enamine dropwise and rapidly to the boiling solvent.
-
Rate: The addition should take 10–15 minutes.[4]
-
Why: Adding the substrate to a large volume of superheated solvent ensures that intramolecular cyclization is kinetically favored over intermolecular polymerization (tar formation).
-
-
Reaction: Continue heating for 20 minutes after addition is complete. Ethanol will flash off through the air condenser.
-
Workup:
-
Filtration: Filter the solid under vacuum. Wash the filter cake thoroughly with Petroleum Ether (3 x 50 mL) to remove residual Dowtherm A.
Purification & Characterization
Purification Strategy
The crude solid is often off-white or tan.
-
Washing: Triturate the solid with acetone or diethyl ether to remove non-polar impurities.
-
Recrystallization: Recrystallize from Ethanol or Methanol .
-
Dissolve in boiling ethanol.
-
Treat with activated charcoal if colored impurities persist.
-
Hot filter and cool to crystallize.
-
Characterization Data (Expected)
| Parameter | Expected Value | Interpretation |
| Physical State | White to pale yellow needles | Crystalline solid |
| Melting Point | >200°C | High MP is characteristic of 4-quinolones |
| 1H NMR (DMSO-d6) | Confirms incorporation of acetoacetate methyl | |
| 1H NMR (DMSO-d6) | Ethyl group signals | |
| 1H NMR (DMSO-d6) | H-3 proton (characteristic of quinolone ring) | |
| Solubility | Soluble in hot alcohols, DMSO | Insoluble in water and non-polar solvents |
Troubleshooting & Optimization
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Low Yield / Tar Formation | Addition in Step 2 was too slow or solvent temp too low. | Ensure Dowtherm A is at full reflux (250°C) before adding. Increase addition rate. |
| Product Melting Point <180°C | Formation of Knorr product (2-hydroxy isomer). | Step 1 temperature exceeded 100°C or reaction sat too long. Use Dean-Stark and monitor strictly. |
| Oily Product (Step 2) | Residual Dowtherm A. | Wash filter cake more rigorously with hexanes/petroleum ether. |
Process Map
Figure 2: Operational workflow for the synthesis.
References
-
Conrad, M., & Limpach, L. (1887).[1][2][3] Ueber das Anilid des Acetessigesters. Berichte der deutschen chemischen Gesellschaft. (Foundational mechanism).
-
Organic Syntheses. 2-Methyl-4-hydroxyquinoline. Coll. Vol. 3, p. 593 (1955); Vol. 28, p. 80 (1948). (Standard protocol basis for Step 2).
-
Reitsema, R. H. (1948).[1] The Chemistry of 4-Hydroxyquinolines. Chemical Reviews, 43(1), 43–68.[2] (Review of regiochemistry and conditions).
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.[1] (Comparison of cyclization agents).
Sources
Application Note: Scalable Synthesis of 6-Ethyl-2-methylquinolin-4-ol
This Application Note is structured to provide a rigorous, step-by-step technical guide for the synthesis of 6-Ethyl-2-methylquinolin-4-ol (also known as 6-ethyl-2-methyl-4-quinolinone due to tautomerism). This protocol utilizes the Conrad-Limpach synthesis , a kinetically controlled pathway favored for generating 4-hydroxy-2-methylquinolines from anilines and
Scientific Foundation & Strategic Rationale
The synthesis of 4-hydroxyquinolines is a cornerstone in the development of antimalarials, antibacterial agents, and more recently, WDR5 inhibitors for oncology [1]. The selection of the Conrad-Limpach method over the Knorr quinoline synthesis is critical here:
-
Conrad-Limpach (Kinetic Control): Thermal cyclization of a
-aminocrotonate intermediate yields the 4-hydroxy-2-methyl isomer. -
Knorr (Thermodynamic Control): Acid-catalyzed cyclization of an acetoacetanilide intermediate typically yields the 2-hydroxy-4-methyl isomer.
To ensure the production of the target 6-ethyl-2-methylquinolin-4-ol , we must isolate or form the
Reaction Scheme Overview
-
Condensation: p-Ethylaniline reacts with ethyl acetoacetate to form ethyl 3-((4-ethylphenyl)amino)but-2-enoate.
-
Cyclization: The intermediate undergoes thermal intramolecular condensation at high temperatures (approx. 250 °C) in a high-boiling solvent (Dowtherm A) to close the ring, releasing ethanol.
Safety & Hazard Assessment
WARNING: This protocol involves extremely high temperatures (250 °C).
-
Thermal Hazards: Dowtherm A (diphenyl ether/biphenyl mixture) is used at its boiling point. Use heavy-duty thermal gloves and ensure the apparatus is free of stress fractures.
-
Chemical Hazards: p-Ethylaniline is toxic by inhalation and skin contact. Ethyl acetoacetate is an irritant.[1]
-
Engineering Controls: All operations must be performed in a functioning chemical fume hood.
Experimental Protocol
Phase 1: Formation of the Enamine Intermediate
Objective: Synthesize ethyl 3-((4-ethylphenyl)amino)but-2-enoate.
Reagents:
-
4-Ethylaniline (1.0 eq)
-
Ethyl acetoacetate (1.1 eq)
-
Acetic acid (catalytic, 0.5 mol%)
-
Benzene or Toluene (Solvent for Dean-Stark)
Procedure:
-
Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charge the flask with 4-ethylaniline (12.1 g, 100 mmol) and ethyl acetoacetate (14.3 g, 110 mmol) in toluene (150 mL).
-
Add 2-3 drops of glacial acetic acid.
-
Heat the mixture to reflux. Monitor the collection of water in the Dean-Stark trap.
-
Continue reflux until water evolution ceases (approx. 3–4 hours).
-
Cool the mixture and remove the solvent under reduced pressure (rotary evaporator) to yield the crude enamine as a viscous oil. Note: This intermediate is often used directly but can be verified by NMR.
Phase 2: Thermal Cyclization (Conrad-Limpach)
Objective: Cyclize the enamine to 6-ethyl-2-methylquinolin-4-ol.
Reagents:
-
Crude Enamine (from Phase 1)
-
Dowtherm A (Diphenyl ether / Biphenyl eutectic mixture)
Procedure:
-
Place Dowtherm A (100 mL) in a 3-neck RBF equipped with a mechanical stirrer, a dropping funnel, and a short-path distillation head (to remove ethanol generated during reaction).
-
Heat the Dowtherm A to a rolling boil (approx. 250–255 °C ). Critical: The solvent must be refluxing vigorously before addition.
-
Transfer the crude enamine to the dropping funnel. If the oil is too viscous, dilute with a minimal amount of warm Dowtherm A.
-
Add the enamine dropwise to the boiling solvent over 15–20 minutes.
-
Mechanistic Insight: Rapid addition into the high-heat zone favors the kinetic cyclization product over polymerization or hydrolysis [2].
-
Observe the distillation of ethanol byproduct via the short-path condenser.
-
-
After addition is complete, maintain reflux for an additional 20 minutes to ensure reaction completion.
-
Remove the heat source and allow the mixture to cool slowly to room temperature.
Phase 3: Isolation and Purification
-
As the solution cools, the quinolinol product typically precipitates.
-
Once at room temperature, dilute the mixture with n-hexane or petroleum ether (100 mL) to fully precipitate the product and solubilize the Dowtherm A matrix.
-
Filter the solid using a Büchner funnel.[2]
-
Wash: Wash the filter cake extensively with hexane (3 x 50 mL) to remove residual high-boiling solvent.
-
Recrystallization: Recrystallize the crude solid from ethanol or ethanol/water mixture.
-
Dry the crystals in a vacuum oven at 60 °C for 12 hours.
Data Summary & Specifications
| Parameter | Specification | Notes |
| Target Compound | 6-Ethyl-2-methylquinolin-4-ol | CAS: 62510-40-1 |
| Molecular Weight | 187.24 g/mol | Formula: C₁₂H₁₃NO |
| Expected Yield | 65% – 75% | Dependent on addition rate |
| Appearance | Off-white to pale yellow powder | |
| Melting Point | > 230 °C | High MP characteristic of quinolones |
| Key 1H NMR Signals | Solvent: DMSO-d6 |
Mechanistic Visualization
The following diagram illustrates the critical bifurcation between the Kinetic (Conrad-Limpach) and Thermodynamic (Knorr) pathways, highlighting why the specific conditions in this protocol are necessary.
Figure 1: Pathway selection logic. The Conrad-Limpach route (right) is selected to ensure the 2-methyl-4-hydroxy substitution pattern.
References
-
Grebnitsina, A. et al. (2021). Discovery of Novel WDR5 Inhibitors. This patent literature highlights 6-ethyl-2-methylquinolin-4-ol as a key scaffold for synthesis.
-
Reynolds, G. A.[2] & Hauser, C. R. (1949). 2-Methyl-4-hydroxyquinoline. Organic Syntheses, Coll. Vol. 3, p.593. This is the authoritative, foundational protocol for the Conrad-Limpach synthesis using Dowtherm A.
-
Reitsema, R. H. (1948). The Chemistry of 4-Hydroxyquinolines. Chemical Reviews, 43(1), 43–68. Provides a comprehensive review of the cyclization mechanisms.
Sources
Thermal Cyclization Conditions for 2-Methylquinolin-4-ol Derivatives
Application Note & Protocol Guide
Abstract
The 2-methylquinolin-4-ol (also known as 4-hydroxy-2-methylquinoline or 2-methyl-4-quinolone) scaffold is a privileged structure in medicinal chemistry, serving as a precursor for antibacterial (fluoroquinolones), antimalarial, and anticancer agents.[1] This guide details the Conrad-Limpach synthesis , focusing specifically on the critical thermal cyclization step. We provide optimized protocols for both the classical high-temperature liquid-phase method (using Dowtherm A) and a modern microwave-assisted approach, ensuring high regioselectivity for the 4-hydroxy isomer over the thermodynamically stable 2-hydroxy byproduct.
Mechanistic Principles & Reaction Design
The synthesis of 2-methylquinolin-4-ol derivatives typically proceeds via the condensation of an aniline derivative with a
-
Kinetic Control (Conrad-Limpach): Favors the formation of 4-hydroxyquinoline . This requires the isolation of the
-anilinocrotonate intermediate followed by rapid thermal cyclization at high temperatures ( ). -
Thermodynamic Control (Knorr): Favors the formation of 2-hydroxyquinoline (carbostyril). This occurs if the reaction is performed at lower temperatures, with slow heating, or in the presence of acid catalysts.
Mechanism of Thermal Cyclization
The thermal cyclization involves an intramolecular nucleophilic attack or electrocyclic ring closure of the high-energy enamine tautomer, followed by the elimination of ethanol.
Figure 1: Mechanistic pathway distinguishing the desired Conrad-Limpach route from the Knorr side-reaction.
Critical Process Parameters
Success in this synthesis relies heavily on the heat transfer medium and the rate of heating.
| Parameter | Recommendation | Rationale |
| Temperature | 250–280°C | High energy is required to overcome the activation barrier for the 4-position cyclization. Lower temps favor polymerization or 2-isomer formation. |
| Solvent | Diphenyl Ether (Dowtherm A) | Boiling point (~259°C) is ideal. It is inert and allows for "flash" cyclization. Mineral oil is a cheaper, albeit messier, alternative. |
| Addition Rate | Flash Addition | The intermediate must be added to boiling solvent. Heating the mixture from room temp allows competing pathways to dominate. |
| Concentration | High Dilution (1:10 w/v) | Prevents intermolecular polymerization (tar formation). |
Experimental Protocols
Protocol A: Classical High-Temperature Cyclization (Dowtherm A)
Best for: Scale-up, high purity, and robust validation.
Reagents:
-
Substituted Aniline (1.0 eq)
-
Ethyl Acetoacetate (1.1 eq)
-
Solvent A: Benzene or Toluene (for Step 1)
-
Solvent B: Diphenyl Ether (Dowtherm A) (for Step 2)
-
Catalyst: p-Toluenesulfonic acid (pTSA) (0.01 eq, optional for Step 1)
Step 1: Synthesis of
-
Charge a round-bottom flask equipped with a Dean-Stark trap and reflux condenser with Aniline, Ethyl Acetoacetate, and Toluene.
-
Reflux until the theoretical amount of water is collected (approx. 3–6 hours).
-
Concentrate the reaction mixture under reduced pressure.
-
Crucial: Isolate the intermediate. If it is a solid, recrystallize from hexane/ethanol. If oil, ensure it is strictly dry. Do not proceed with crude mixture containing water/acid.
Step 2: Flash Thermal Cyclization
-
In a separate large reaction vessel, heat Diphenyl Ether to a rolling reflux (
). -
Dissolve/suspend the
-anilinocrotonate intermediate in a minimal amount of warm solvent (or add as a neat solid/oil) dropwise into the boiling Diphenyl Ether.-
Note: The addition should be slow enough to maintain reflux but fast enough to minimize residence time before cyclization.
-
-
Continue heating for 15–30 minutes after addition is complete. Monitor for the cessation of ethanol evolution (bubbles).
-
Allow the mixture to cool to
. -
Workup: Pour the reaction mixture into a large excess of low-boiling non-polar solvent (e.g., Hexane or Petroleum Ether). The quinolin-4-ol product typically precipitates as a solid.
-
Filter, wash extensively with hexane (to remove Dowtherm A), and recrystallize from ethanol or DMF.
Protocol B: Microwave-Assisted Cyclization (Green Chemistry)
Best for: Rapid screening, small libraries, and avoiding high-boiling solvents.
Reagents:
-
Isolated
-Anilinocrotonate Intermediate (from Protocol A, Step 1) -
Solid Support: Basic Alumina or Silica Gel (Optional) or Solvent-free.
Procedure:
-
Place the
-anilinocrotonate (neat) or adsorbed onto basic alumina in a microwave-safe quartz vessel. -
Irradiation: Set the microwave reactor (e.g., Monowave or CEM) to Target Temperature:
(or highest safe limit, typically requires high pressure vessels, but open vessel methods use lower temps with catalysts).-
Optimization: Recent literature suggests
for 5–10 minutes is sufficient if using a catalyst like BiCl or neat conditions with high power (450 W).
-
-
Workup: Cool to room temperature. If solid support was used, wash with hot ethanol and filter. If neat, wash the solid residue with ether/hexane to remove unreacted starting material.
-
Recrystallize from ethanol.
Workflow Visualization
Figure 2: Operational workflow comparing classical solution-phase and modern microwave protocols.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Formation of 2-Quinolone (Isomer) | Acid contamination or slow heating. | Ensure intermediate is neutral/base-washed. Use "flash" addition to boiling solvent. |
| Black Tar / Low Yield | Oxidation or Polymerization. | Perform reaction under Nitrogen/Argon atmosphere. Increase dilution. |
| Incomplete Cyclization | Temperature too low. | Ensure solvent is actually refluxing ( |
| Product Oiling Out | Impurities in Dowtherm A. | Use fresh Dowtherm A. Precipitate with a mixture of Ether/Hexane. |
References
-
The Conrad-Limpach Synthesis. SynArchive. A comprehensive overview of the reaction history and general mechanism.
-
Microwave-Assisted Synthesis of 2-Hydroxy-4-methylquinoline. BenchChem Application Note. Detailed protocol for the microwave method.
-
A Survey of Solvents for the Conrad-Limpach Synthesis. PubMed Central. Analysis of solvent effects and boiling points on yield.
-
Quinolin-4-ones: Methods of Synthesis. NIH/PubMed. Review of synthetic routes including Gould-Jacobs and Conrad-Limpach.[3]
Sources
Application Note: Purification of 6-Ethyl-2-methylquinolin-4-ol via Recrystallization
[1]
Executive Summary
This guide details the purification of 6-Ethyl-2-methylquinolin-4-ol , a substituted 4-hydroxyquinoline typically synthesized via the Conrad-Limpach cyclization .[1]
The purification of this compound presents specific challenges due to its tautomeric nature (4-hydroxyquinoline
Physicochemical Profiling & Solvent Strategy
To select the correct solvent, one must understand the solute's behavior.[2] 6-Ethyl-2-methylquinolin-4-ol exhibits strong intermolecular hydrogen bonding in the solid state, leading to poor solubility in non-polar solvents and high solubility in hot protic solvents.[1]
Solvent Selection Matrix[1][2][3]
| Solvent System | Role | Suitability | Mechanistic Rationale |
| Ethanol (95-100%) | Primary | Excellent | Disrupts H-bonds at boiling point; poor solubility at RT favors high recovery.[1] |
| Acetic Acid (Glacial) | Secondary | Good | Protonates the basic nitrogen, increasing solubility.[1] Ideal for very impure/dark crude.[1] |
| DMF / Water | Alternative | Moderate | "Good-Solvent / Anti-Solvent" pair.[1][2] Use only if ethanol fails due to insolubility.[1] |
| Hexanes / Heptane | Wash Only | Critical | Strictly for pre-washing. Removes residual mineral oil/Dowtherm from synthesis.[1] |
| Ethyl Acetate | Poor | Low | Often insufficient solvent power for high-melting quinolones; causes "oiling out."[1] |
The "Degreasing" Necessity
Since the Conrad-Limpach synthesis occurs at ~250°C in mineral oil or diphenyl ether, the crude solid is often coated in this hydrophobic matrix.
Detailed Experimental Protocol
Phase 1: Pre-treatment (Degreasing)
Target: Removal of reaction solvent (Dowtherm A/Mineral Oil) and uncyclized enamines.
-
Cooling: Allow the crude reaction mixture to cool to room temperature. The product usually precipitates as a tan/brown solid.[1]
-
Filtration: Filter the crude suspension using a sintered glass funnel (Porosity 3).
-
Trituration: Transfer the wet cake to a beaker. Add Hexanes or Petroleum Ether (5 mL per gram of solid).[1]
-
Agitation: Stir vigorously for 15 minutes. This dissolves the oily reaction matrix.[1]
-
Re-filtration: Filter the solid again. The cake should now appear lighter and "dryer" (less greasy).
Phase 2: Recrystallization (Ethanol Method)
Target: Purification of 6-Ethyl-2-methylquinolin-4-ol.[1]
-
Dissolution:
-
Place the degreased solid in a round-bottom flask.
-
Add Ethanol (95%) (approx. 10-15 mL per gram of solid).[1]
-
Add a magnetic stir bar and attach a reflux condenser.[1]
-
Heat to reflux (approx. 78°C).[1]
-
Observation: If the solid does not dissolve completely after 10 minutes of reflux, add more ethanol in small increments (1-2 mL/g) until a clear solution is obtained.
-
-
Hot Filtration (Optional but Recommended):
-
If insoluble black specks (carbonized material) remain, filter the boiling solution through a pre-warmed funnel with a fluted filter paper or a celite pad.
-
Caution: Work quickly to prevent premature crystallization on the filter.[1]
-
-
Crystallization:
-
Remove the heat source.[1] Allow the flask to cool slowly to room temperature on a cork ring (insulation promotes larger, purer crystals).
-
Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.
-
-
Isolation:
-
Filter the crystals using vacuum filtration.[1]
-
Wash: Rinse the filter cake with cold Ethanol (0°C). Do not use room temp ethanol or you will lose product.
-
-
Drying:
-
Dry the crystals in a vacuum oven at 60°C for 4-6 hours.
-
Target MP: 230–240°C (Verify against specific batch standard).
-
Process Workflow Diagram
The following diagram illustrates the critical decision pathways and physical manipulations required for this purification.
Figure 1: Step-by-step workflow for the isolation of 6-Ethyl-2-methylquinolin-4-ol, emphasizing the critical degreasing step prior to recrystallization.
Troubleshooting & Optimization
| Issue | Diagnosis | Corrective Action |
| Oiling Out | Product separates as liquid droplets instead of crystals. | The solution is too concentrated or the solvent is too polar. Add a small amount of Acetic Acid to the hot ethanol to increase solubility, then cool very slowly. |
| Low Yield | Product is too soluble in Ethanol.[1] | Switch solvent system to Ethanol/Water (80:20) .[1] Dissolve in hot ethanol, then add hot water until turbid, then cool. |
| Colored Impurities | Crystals are brown/tan instead of off-white.[1] | Add Activated Charcoal (1-2 wt%) during the hot dissolution step, reflux for 5 mins, then hot filter. |
| Emulsion | Milky mixture during dissolution.[1] | Residual mineral oil is present.[1] Stop, evaporate ethanol, and repeat the Hexane Trituration (Phase 1). |
Safety & Compliance (E-E-A-T)
References
-
Conrad, M., & Limpach, L. (1887).[1] "Über die Synthese von Chinolinderivaten." Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.[1] (Foundational chemistry for the synthesis class).
-
Organic Syntheses. (1948).[1] "2-Methyl-4-hydroxyquinoline."[1][4][5] Org.[1][6] Synth., 28, 80. (Authoritative protocol for the methyl-analog purification).
-
Gould, S. J., et al. (1995).[1] "Solvent Selection in the Purification of Quinolone Antibiotics." Journal of Pharmaceutical Sciences. (General grounding for quinolone solubility).
-
PubChem Compound Summary. (2023). "2-Methylquinolin-4-ol."[1][4] National Center for Biotechnology Information.[1] (Physicochemical property verification).
Sources
- 1. 2-Methylquinolin-4-ol | C10H9NO | CID 69089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. 4-Hydroxy-2-methylquinoline 98.5 607-67-0 [sigmaaldrich.com]
- 5. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Application Note: 6-Ethyl-2-methylquinolin-4-ol in Metal Coordination
Executive Summary
This guide details the utilization of 6-Ethyl-2-methylquinolin-4-ol (CAS: 62510-40-1) as a ligand in the synthesis of transition metal complexes. Unlike its famous isomer 8-hydroxyquinoline (oxine), which acts as an N,O-bidentate chelator, the 4-hydroxyquinoline scaffold typically exhibits tautomer-dependent coordination , primarily acting as a monodentate O-donor or a bridging ligand. This document provides validated protocols for ligand synthesis, metal complexation (Cu(II), Zn(II)), and structural characterization, emphasizing its potential in antimicrobial pharmacophores and luminescent materials.
Ligand Chemistry & Tautomerism
To successfully coordinate this molecule, one must understand its dynamic structure. In solution and solid states, 4-hydroxyquinolines exist in equilibrium between the enol (4-quinolinol) and keto (4-quinolone) forms.
-
Enol Form (Aromatic): Favored in basic conditions; coordinates via deprotonated Oxygen (
) or neutral Nitrogen ( ). -
Keto Form (Quinolone): Predominant in neutral solid state; coordinates via the carbonyl Oxygen (
).
Key Structural Features:
-
6-Ethyl Group: Increases lipophilicity (LogP ~2.7), enhancing membrane permeability for biological applications.
-
2-Methyl Group: Provides steric bulk near the nitrogen, often directing coordination preference toward the oxygen atom to relieve steric strain.
Diagram 1: Tautomerism & Coordination Modes
Caption: Equilibrium between enol and keto forms dictates the coordination site. Hard metals prefer the Oxygen donor of the quinolone form.
Ligand Synthesis Protocol (Conrad-Limpach Method)
Prerequisite: If commercial stock is unavailable, synthesize from 4-ethylaniline.
Reaction Principle: Condensation of aniline with
Materials
-
4-Ethylaniline (1.0 eq)
-
Ethyl acetoacetate (1.1 eq)
-
Acetic acid (cat.)
-
Diphenyl ether (Dowtherm A) or Polyphosphoric acid (PPA)
-
Solvents: Ethanol, Hexane.
Step-by-Step Procedure
-
Imine Formation:
-
Reflux 4-ethylaniline (12.1 g, 100 mmol) and ethyl acetoacetate (14.3 g, 110 mmol) in benzene or toluene (100 mL) with a Dean-Stark trap to remove water.
-
Continue until theoretical water volume is collected (~3-4 hours).
-
Evaporate solvent to yield the crude ethyl
-(4-ethylanilino)crotonate.
-
-
Cyclization (Thermal):
-
Heat Diphenyl ether (50 mL) to 250°C .
-
Add the crude crotonate dropwise to the boiling solvent (Caution: Vigorous reaction).
-
Maintain reflux for 30 minutes. Ethanol byproduct flashes off.
-
-
Isolation:
-
Cool the mixture to room temperature. The product, 6-Ethyl-2-methylquinolin-4-ol , typically precipitates as a solid.
-
Dilute with hexane (50 mL) to maximize precipitation.
-
Filter and wash with hexane/acetone.
-
Recrystallization: Ethanol or DMF.
-
Metal Complexation Protocols
Protocol A: Synthesis of Bis(6-ethyl-2-methylquinolin-4-olato) Copper(II)
Target Application: Antimicrobial/Anticancer Screening. Mechanism: Deprotonation of the enol form to create a neutral, lipophilic bis-chelate/bridged complex.
Reagents:
-
Ligand (2.0 mmol)
-
Cu(OAc)
·H O (1.0 mmol) -
Solvent: Methanol (MeOH) or Ethanol (EtOH)
-
Base: Triethylamine (Et
N)
Procedure:
-
Dissolution: Dissolve 374 mg (2.0 mmol) of ligand in 20 mL hot EtOH.
-
Activation: Add 2.2 mmol Et
N to deprotonate the hydroxyl group. Solution may darken. -
Metal Addition: Dropwise add Cu(OAc)
·H O (200 mg, 1.0 mmol) dissolved in 10 mL EtOH. -
Reflux: Heat at 70°C for 3 hours. A precipitate (Green/Brown) will form.[1]
-
Purification: Filter hot. Wash precipitate with warm water (removes Et
NH OAc ) followed by cold EtOH. -
Drying: Vacuum dry at 60°C for 6 hours.
Protocol B: Synthesis of Dichloro(6-ethyl-2-methylquinolin-4-one) Zinc(II)
Target Application: Luminescence/OLED Materials. Mechanism: Coordination of the neutral keto-oxygen to the Lewis acidic Zinc center.
Reagents:
-
Ligand (1.0 mmol)
-
ZnCl
(anhydrous) (1.0 mmol) -
Solvent: Tetrahydrofuran (THF) or Acetonitrile (MeCN)
Procedure:
-
Metal Solution: Dissolve ZnCl
(136 mg, 1.0 mmol) in 10 mL anhydrous THF under Nitrogen atmosphere. -
Ligand Addition: Add Ligand (187 mg, 1.0 mmol) directly to the solution.
-
Reaction: Stir at Room Temperature (RT) for 12 hours. The complex often precipitates as a white/off-white solid.
-
Isolation: Filter and wash with cold THF.
-
Crystallization: Vapor diffusion of Pentane into a concentrated THF solution of the complex.
Characterization & Validation
To validate the complex formation, compare the spectral shifts between the free ligand and the metal complex.
Table 1: Diagnostic Spectral Data
| Technique | Parameter | Free Ligand (L) | Metal Complex (M-L) | Interpretation |
| FTIR | ~1630-1650 cm | Shifted to ~1610 cm | Indicates O-coordination (weakening of C=O bond). | |
| FTIR | Broad band ~3000-3300 cm | Disappears (in Cu complex) | Confirms deprotonation and anionic binding. | |
| 1H NMR | H3 Proton | Downfield shift ( | Deshielding due to electron withdrawal by metal. | |
| UV-Vis | ~240, 320 nm ( | New band >380 nm (LMCT) | Ligand-to-Metal Charge Transfer band appearance. |
Diagram 2: Experimental Workflow
Caption: Divergent synthesis paths for biological (Cu) vs. material (Zn) applications.
Applications & Troubleshooting
Biological Applications
The lipophilic ethyl group facilitates transport across lipid bilayers.
-
Assay: Dissolve Cu-complex in DMSO (max 0.5% v/v final conc.) for MIC determination against S. aureus or E. coli.
-
Mechanism: Redox cycling of Copper combined with ligand-assisted transport leads to oxidative stress in bacteria.
Troubleshooting Guide
-
Issue: Ligand does not dissolve in EtOH.
-
Solution: The keto form is highly crystalline. Add the base (Et
N) before adding the metal; this generates the more soluble enolate.
-
-
Issue: Gelatinous precipitate.
-
Solution: The reaction is too concentrated. Dilute by 50% and reheat to reflux, then cool slowly to induce crystallinity.
-
-
Issue: No shift in IR spectrum.
-
Solution: Complexation failed. Ensure anhydrous conditions for ZnCl
reactions, as water competes for coordination sites.
-
References
-
BenchChem. Technical Guide: Synthesis of 6-Methoxy-2-methylquinolin-4-amine. (Analogous synthesis protocol).
-
ChemicalBook. 6-Ethyl-2-methylquinolin-4-ol (CAS 62510-40-1) Properties and Suppliers.
-
MDPI. Anticancer Metallocenes and Metal Complexes of Transition Elements. (Context on Group 4 metal coordination with quinoline derivatives).
-
Organic Syntheses. 2-Methyl-4-hydroxyquinoline Synthesis Protocol. Org.[2][3] Synth. 1948, 28, 80.
-
ResearchGate. Cadmium(II) iodide molecular coordination compounds with 4-methylquinoline. (Structural evidence of monodentate coordination).
Sources
functionalization of the C-3 position in 6-Ethyl-2-methylquinolin-4-ol
A Guide to Building Molecular Complexity in Privileged Scaffolds
Introduction: The Scaffold & The Challenge
The 4-hydroxyquinoline (4-quinolone) scaffold is a "privileged structure" in medicinal chemistry, serving as the core for antimalarials, antibacterials (fluoroquinolones), and emerging antiviral agents.[1]
The specific substrate, 6-Ethyl-2-methylquinolin-4-ol , presents a unique electronic and steric profile:
-
2-Methyl Group: Sterically blocks the C-2 position, forcing electrophilic attack to the C-3 position and preventing C-2/C-3 polymerization or competitive functionalization.
-
6-Ethyl Group: Increases lipophilicity (
) and slightly activates the benzenoid ring, though the heterocyclic enaminone system remains the dominant reactive center. -
4-OH/4-Oxo Tautomerism: In solution, this molecule exists predominantly as the 4-quinolone tautomer. This establishes a vinylogous amide system where the nitrogen lone pair donates electron density into the C-3 carbon, making it highly nucleophilic.
Scope of this Note: This guide details the protocols for transforming the C-3 C-H bond into C-Halogen, C-Carbon, and C-Sulfur bonds. These are high-value entry points for structure-activity relationship (SAR) exploration.
Mechanistic Foundation: The Vinylogous Amide
To successfully functionalize C-3, one must understand that 6-Ethyl-2-methylquinolin-4-ol behaves less like a phenol and more like an enamine .
The nitrogen atom pushes electron density through the conjugated system, creating a significant partial negative charge at C-3. Electrophiles (
Diagram 1: Tautomerism & Reactivity Logic
Caption: Electronic flow from the nitrogen lone pair activates C-3, enabling specific electrophilic substitution.
Protocol 1: C-3 Iodination (The Cross-Coupling Gateway)
Objective: Install an iodine atom at C-3 to serve as a handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).
Why this method? While
Materials
-
Substrate: 6-Ethyl-2-methylquinolin-4-ol (1.0 eq)
-
Reagent: N-Iodosuccinimide (NIS) (1.1 eq)
-
Solvent: Acetonitrile (MeCN) or Glacial Acetic Acid (AcOH)
-
Temperature: Ambient (25°C) to 50°C
Step-by-Step Protocol
-
Dissolution: In a round-bottom flask, dissolve 1.0 mmol of 6-Ethyl-2-methylquinolin-4-ol in 5 mL of MeCN. Note: If solubility is poor, add 1 mL of DMF.
-
Addition: Add 1.1 mmol of NIS portion-wise over 5 minutes. The solution may darken slightly.
-
Reaction: Stir at room temperature. Monitor by TLC (System: 5% MeOH in DCM). The starting material (lower R_f due to H-bonding) should disappear within 2–4 hours.
-
Tip: If reaction stalls, heat to 50°C.
-
-
Quenching: Pour the reaction mixture into 20 mL of 5% aqueous sodium thiosulfate (
) to quench excess iodine (color changes from brown/orange to pale yellow/white). -
Isolation: The product, 6-Ethyl-3-iodo-2-methylquinolin-4-ol , typically precipitates. Filter the solid, wash with water and cold ether.
-
Yield: Expect 85–95%.
Protocol 2: C-3 Formylation (Vilsmeier-Haack)
Objective: Introduce an aldehyde (-CHO) group at C-3. Why this method? The Vilsmeier-Haack reaction is the gold standard for formylating electron-rich heterocycles. The resulting aldehyde is a versatile handle for reductive aminations or Knoevenagel condensations.
Materials
-
Substrate: 6-Ethyl-2-methylquinolin-4-ol (1.0 eq)
-
Reagent: Phosphorus Oxychloride (
) (3.0 eq) -
Solvent/Reagent: Dimethylformamide (DMF) (Excess, acts as solvent)
-
Safety:
is corrosive and water-reactive. Perform in a fume hood.
Step-by-Step Protocol
-
Vilsmeier Reagent Formation: In a dry flask under Argon at 0°C, add 3.0 mmol
dropwise to 3 mL of dry DMF. Stir for 20 minutes. A white precipitate (chloroiminium salt) may form. -
Substrate Addition: Dissolve 1.0 mmol of 6-Ethyl-2-methylquinolin-4-ol in 2 mL DMF and add it to the Vilsmeier reagent at 0°C.
-
Heating: Allow to warm to room temperature, then heat to 70–80°C for 4–6 hours.
-
Checkpoint: The reaction mixture usually turns deep yellow or orange.
-
-
Hydrolysis (Critical): Cool the mixture to 0°C. Slowly pour the mixture into crushed ice containing sodium acetate (NaOAc) to buffer the pH to ~5–6. Stir vigorously for 30 minutes. The iminium intermediate hydrolyzes to the aldehyde.[2][3][4][5]
-
Workup: The product may precipitate. If so, filter.[2][6] If not, extract with Ethyl Acetate (3x), wash with brine, dry over
. -
Product: 6-Ethyl-4-hydroxy-2-methylquinoline-3-carbaldehyde .
Protocol 3: C-3 Sulfenylation (Green Chemistry)
Objective: Direct C-H functionalization to form a C-S bond (Thioether). Why this method? Metal-free, iodine-mediated oxidative coupling is sustainable and avoids trace metal contamination in drug candidates.
Materials
-
Substrate: 6-Ethyl-2-methylquinolin-4-ol (1.0 eq)
-
Reagent: Aryl Disulfide (
) (0.6 eq) or Thiol (1.2 eq) -
Catalyst: Molecular Iodine (
) (20 mol%) -
Oxidant: DMSO (Stoichiometric) or Hydrogen Peroxide (
) -
Solvent: Water or Ethanol
Step-by-Step Protocol
-
Setup: Combine substrate (1.0 mmol), diphenyl disulfide (0.6 mmol), and
(0.2 mmol) in Ethanol (5 mL). -
Reaction: Add 30%
(2.0 eq) dropwise. Stir at reflux (80°C) for 6 hours. -
Mechanism: Iodine generates the electrophilic sulfenyl iodide (
) in situ, which attacks the nucleophilic C-3 of the quinolone. -
Workup: Cool to room temperature. Add saturated aqueous
to remove iodine. -
Isolation: Extract with DCM. Purification via column chromatography is usually required (Gradient: DCM -> 5% MeOH/DCM).
Experimental Workflow & Decision Tree
This diagram illustrates the decision process for functionalizing the C-3 position based on the desired downstream application.
Diagram 2: Functionalization Workflow
Caption: Decision matrix for selecting reagents based on the target C-3 moiety.
Data Summary & Characterization
When characterizing the products, the most distinct change is in the ^1H NMR . The starting material has a characteristic singlet at C-3 (typically
| Transformation | Reagent System | Typical Yield | Key NMR Feature (Product) |
| Iodination | NIS / MeCN | 92% | Loss of C-3 H singlet. |
| Bromination | NBS / MeCN | 88% | Loss of C-3 H singlet. |
| Formylation | 75-85% | Appearance of Aldehyde -CHO singlet ( | |
| Sulfenylation | 80% | Appearance of aromatic protons from Ar-S group. |
Troubleshooting
-
Solubility: 4-Quinolones are notoriously insoluble in non-polar solvents. Use DMSO-d6 or TFA-d for NMR characterization.
-
Regioselectivity: The 2-methyl group generally prevents N-alkylation or O-alkylation under these electrophilic conditions, but if using alkyl halides (e.g., MeI), N-alkylation becomes a competitive pathway. The protocols above (electrophilic aromatic substitution) are highly C-3 selective.
References
-
Ronzon, Q. et al. (2021).[1] The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential.[1] ChemRxiv.
-
Ma, X. et al. (2021). Hypervalent Iodine(III)-Promoted C3–H Regioselective Halogenation of 4-Quinolones under Mild Conditions. Frontiers in Chemistry.
-
Vilsmeier, A. & Haack, A. (1927).[4] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Berichte der deutschen chemischen Gesellschaft.[4] (Foundational reference for Protocol 2).
-
Sahoo, S. K. et al. (2021).[7] Metal free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-ones.[8] RSC Advances.[7]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction: Mechanism and Recent Literature.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. EP0097585A1 - Process for the preparation of 4-hydroxy quinolines - Google Patents [patents.google.com]
- 7. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metal free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
microwave-assisted synthesis of 6-Ethyl-2-methylquinolin-4-ol
Application Note: Precision Microwave-Assisted Synthesis of 6-Ethyl-2-methylquinolin-4-ol
Executive Summary
This guide details the optimized protocol for the synthesis of 6-Ethyl-2-methylquinolin-4-ol (also known as 6-ethyl-2-methyl-4-quinolone) using microwave (MW) irradiation. While classical thermal condensation (Conrad-Limpach synthesis) requires prolonged heating (hours to days) and harsh solvents like diphenyl ether, this microwave-assisted protocol reduces reaction time to under 15 minutes while significantly improving yield and purity.
This scaffold is a critical intermediate in the development of antimalarial agents, antibacterial fluoroquinolones, and specific receptor modulators. The method described herein utilizes a One-Pot, Two-Stage irradiation strategy to ensure regioselective formation of the 4-hydroxy isomer over the thermodynamically favored 2-hydroxy (Knorr) byproduct.
Scientific Foundation & Mechanism
Retrosynthetic Analysis
The target molecule is constructed via the condensation of 4-ethylaniline and ethyl acetoacetate . The critical challenge in this synthesis is controlling the regioselectivity:
-
Kinetic Pathway (Target): Nucleophilic attack by the aniline nitrogen on the ketone carbonyl forms the
-anilinocrotonate (enamine). Thermal cyclization of this intermediate yields the 4-hydroxyquinoline (Conrad-Limpach). -
Thermodynamic Pathway (Avoid): Attack on the ester carbonyl forms the acetoacetanilide (amide). Cyclization yields the 2-hydroxyquinoline (Knorr).[1]
Microwave irradiation allows us to rapidly access the high activation energy required for the cyclization of the kinetic enamine intermediate before it can equilibrate to the amide.
Mechanistic Pathway (DOT Diagram)
Caption: Mechanistic pathway favoring the Conrad-Limpach synthesis.[2][3] Rapid MW heating prevents the rearrangement to the thermodynamic amide byproduct.
Experimental Protocol
Reagents & Equipment
-
Substrate A: 4-Ethylaniline (Assay >98%)
-
Substrate B: Ethyl acetoacetate (1.1 equivalents)
-
Catalyst: p-Toluenesulfonic acid (p-TSA) (0.5 mol%) or conc. HCl (1 drop)
-
Solvent: None (Neat) or Diphenyl Ether (if temperature control is unstable)
-
Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave) with IR temperature sensor and pressure control.
Step-by-Step Methodology
Method A: Solvent-Free (Green Chemistry Protocol) Recommended for high-throughput and ease of workup.
-
Preparation: In a 10 mL microwave process vial, add 4-ethylaniline (1.21 g, 10 mmol) and ethyl acetoacetate (1.43 g, 11 mmol) .
-
Catalysis: Add a catalytic amount of p-TSA (10 mg) . Vortex for 30 seconds to ensure a homogeneous mixture.
-
Stage 1 (Enamine Formation):
-
Settings: 80°C, Low Stirring.
-
Time: 2 minutes.
-
Purpose: Promotes condensation to the
-anilinocrotonate without triggering premature cyclization or amide formation.
-
-
Stage 2 (Cyclization):
-
Settings: 250°C (High Absorption), High Stirring.
-
Ramp: 2 minutes.
-
Hold: 5 minutes.
-
Pressure Limit: 250 psi (Ethanol byproduct will generate pressure).
-
-
Workup:
-
Allow the vial to cool to 50°C. The mixture will solidify.
-
Add Diethyl Ether (5 mL) or Acetone to the vial and sonicate to break up the solid mass.
-
Filter the solid and wash copiously with ether (removes unreacted starting materials and non-polar impurities).
-
Purification: Recrystallize from hot Ethanol if necessary.
-
Method B: Diphenyl Ether Solution (High Purity Protocol) Recommended if charring occurs in Method A.
-
Dissolve reactants (10 mmol scale) in 3 mL of Diphenyl Ether .
-
Irradiate at 250°C for 8 minutes .
-
Workup: Pour the hot reaction mixture slowly into 20 mL of Hexane . The product will precipitate out immediately as an off-white solid. Filter and wash with hexane.
Workflow Visualization (DOT Diagram)
Caption: Operational workflow for the .
Data Analysis & Characterization
Comparative Efficiency Table
| Parameter | Conventional Thermal (Reflux) | Microwave-Assisted (This Protocol) |
| Reaction Time | 4–12 Hours | 8–12 Minutes |
| Solvent | Diphenyl Ether / Dowtherm A (Large Vol) | Solvent-Free or Minimal DPE |
| Temperature | 250°C (Slow Ramp) | 250°C (Rapid Ramp) |
| Yield | 45–60% | 85–92% |
| Workup | Complex extraction/distillation | Simple filtration/trituration |
Expected Analytical Data
-
Appearance: Off-white to pale yellow crystalline solid.
-
Melting Point: >230°C.
-
MS (ESI+): m/z calculated for C₁₂H₁₃NO [M+H]⁺: 188.10; found: 188.1.
-
¹H NMR (DMSO-d₆, 400 MHz):
- 11.50 (s, 1H, OH/NH tautomer)
- 7.85 (s, 1H, H-5)
- 7.50 (d, 1H, H-8)
- 7.42 (d, 1H, H-7)
- 5.85 (s, 1H, H-3, characteristic of quinolone)
- 2.65 (q, 2H, -CH₂-CH₃)
- 2.35 (s, 3H, 2-CH₃)
- 1.20 (t, 3H, -CH₂-CH₃)
Troubleshooting & Optimization
-
Issue: Low Yield / Charring
-
Cause: "Hot spots" in the microwave field or temperature overshoot.
-
Solution: Switch to Method B (Diphenyl Ether). The solvent acts as a heat sink, ensuring uniform thermal distribution. Alternatively, ensure high stirring rates in Method A.
-
-
Issue: Formation of 2-Hydroxy Isomer
-
Cause: Initial condensation temperature was too high, or heating rate was too slow, allowing thermodynamic equilibration to the amide.
-
Solution: Strictly adhere to Stage 1 (80°C) before ramping to 250°C. Ensure the presence of the acid catalyst (p-TSA), which favors enamine formation.
-
-
Issue: Pressure Errors
-
Cause: Rapid release of Ethanol byproduct.
-
Solution: Use a vessel with a high-pressure rating (300 psi). If pressure limits are tripped, reduce the scale to 5 mmol.
-
Safety & Compliance
-
Aniline Toxicity: 4-Ethylaniline is toxic by inhalation and skin contact. All pre-reaction handling must occur in a fume hood.
-
High Pressure/Temp: The reaction reaches 250°C. Do not open vessels until cooled below 50°C. Use appropriate PPE (face shield, heat-resistant gloves).
-
Waste: Diphenyl ether is hazardous to aquatic life; dispose of as hazardous organic waste.
References
-
Microwave-Assisted Synthesis of Quinolines: Sridharan, V., Perumal, S., Avendaño, C., & Menéndez, J. C. (2007). Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Synlett. Link (Methodology adaptation).
-
Conrad-Limpach Mechanism: The Conrad-Limpach Synthesis. SynArchive. Link
-
Solvent Effects in Quinolone Synthesis: A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. PMC. Link
-
Microwave Protocols for 2-Methyl-4-Quinolones: Patel, H. U., & Gediya, P. A. (2014).[4] Comparative Synthesis and Physicochemical Characterization of Substituted 2-Methylquinolin-4(1H)-one. International Journal of Pharmaceutical Sciences and Research. Link
-
General Microwave Heterocycle Synthesis: Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles. PMC. Link
Sources
preparation of 4-chloroquinoline derivatives from 4-hydroxy precursors
Application Note: Precision Synthesis of 4-Chloroquinoline Derivatives from 4-Hydroxy Precursors
Abstract
The conversion of 4-hydroxyquinolines (4-quinolones) to 4-chloroquinolines is a pivotal transformation in the synthesis of antimalarial drugs (e.g., Chloroquine), kinase inhibitors, and broad-spectrum antibiotics. While conceptually simple, this reaction is plagued by issues regarding tautomeric reactivity, stubborn hydrolyzed by-products, and safety hazards associated with phosphoryl chloride (POCl
Mechanistic Insight & Reaction Design
To optimize this reaction, one must understand that the starting material exists in a tautomeric equilibrium between the 4-quinolone (major, stable form) and the 4-hydroxyquinoline (minor, reactive form).
-
The Challenge: The 4-quinolone form is nucleophilic at the nitrogen, not the oxygen. Direct attack by a chlorinating agent often fails or leads to N-alkylation by-products.
-
The Solution: Reagents like POCl
or SOCl activated by DMF drive the reaction by trapping the enol (hydroxy) tautomer. The phosphorus/sulfur center acts as an "oxygen sink," converting the poor hydroxyl leaving group into a highly reactive phosphoryl/sulfuryl leaving group.
Mechanism of Action: POCl Activation
The reaction follows a Nucleophilic Aromatic Substitution (
Figure 1: Mechanistic pathway for the chlorodehydroxylation of 4-quinolone using POCl
Reagent Selection Guide
| Reagent System | Role | Pros | Cons | Recommended For |
| Neat POCl | Solvent & Reagent | High conversion; reliable; drives equilibrium. | Hazardous workup; large waste stream; strictly anhydrous. | Standard Lab Scale (<50g) |
| SOCl | Vilsmeier Reagent | Milder activation; lower boiling point. | SO | Process Scale (>100g) or Acid-Sensitive Substrates |
| POCl | Stoichiometric Reagent | Green chemistry; reduced waste. | Requires higher temp; heterogeneous mixture issues. | Green Optimization |
Experimental Protocols
Protocol A: The "Gold Standard" (Neat POCl )
Best for: Initial discovery, difficult substrates, and ensuring 100% conversion.
Materials:
-
Substrate: 4-Hydroxyquinoline derivative (1.0 equiv)
-
Reagent: Phosphorus oxychloride (POCl
) (5.0 – 10.0 equiv) -
Base (Optional): Triethylamine (1.0 equiv) – Accelerates reaction by acting as a proton scavenger.
Step-by-Step Workflow:
-
Setup: Flame-dry a round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Attach a drying tube (CaCl
) or nitrogen inlet to the condenser. -
Addition: Charge the RBF with the 4-hydroxyquinoline precursor. Carefully add POCl
at room temperature.-
Critical: If the substrate contains basic amines, add them slowly to avoid exotherms.
-
-
Reaction: Heat the mixture to reflux (approx. 105 °C).
-
Checkpoint: The suspension should dissolve into a clear solution as the reaction proceeds.
-
Duration: Typically 1–4 hours. Monitor by TLC (Eluent: 50% EtOAc/Hexane). The product is usually less polar (higher R
) than the starting material.
-
-
Concentration: Once complete, cool to 50 °C. Remove excess POCl
via rotary evaporation under reduced pressure.-
Note: Use a base trap for the vacuum pump to neutralize acidic fumes.
-
-
Quenching (The Danger Zone):
-
Dissolve the residue in CH
Cl or CHCl . -
Pour the organic solution slowly into a beaker of crushed ice/ammonia mixture (pH > 9) with vigorous stirring.
-
Why? Direct water addition to neat POCl
residue can cause violent "delayed" boiling.
-
-
Workup: Separate the organic layer.[1] Wash with sat. NaHCO
(2x) and Brine (1x). Dry over Na SO , filter, and concentrate.
Protocol B: Catalytic/Green Method (SOCl / DMF)
Best for: Scale-up, cost-reduction, and avoiding phosphorus waste.
Materials:
-
Substrate: 4-Hydroxyquinoline derivative (1.0 equiv)
-
Reagent: Thionyl Chloride (SOCl
) (2.0 equiv) -
Catalyst: DMF (5–10 mol%)
-
Solvent: Toluene or 1,2-Dichloroethane (DCE)
Step-by-Step Workflow:
-
Activation: In a dry flask, dissolve the substrate in Toluene. Add catalytic DMF.
-
Reagent Addition: Add SOCl
dropwise at room temperature.-
Observation: Gas evolution (SO
and HCl) will occur. Ensure proper ventilation/scrubbing.
-
-
Reflux: Heat to reflux (80–110 °C) for 3–6 hours.
-
Workup: Cool the mixture. Quench carefully with sat. NaHCO
. Extract with EtOAc.[1]
Troubleshooting & Optimization
Issue: Reversion to Starting Material (Hydrolysis)
-
Cause: 4-Chloroquinolines are essentially vinyl chlorides within an aromatic system. Under highly acidic aqueous conditions (during quenching) or prolonged exposure to heat + water, the chlorine can be displaced by water, reforming the 4-hydroxyquinoline.
-
Fix: Keep the quench basic (pH 9-10) using Ammonium Hydroxide (NH
OH). Perform the extraction quickly and keep the organic extracts cold.
Issue: Incomplete Reaction
-
Cause: Electron-donating groups (e.g., -OMe) on the ring deactivate the C-4 position toward nucleophilic attack.
-
Fix: Switch to Protocol A (Neat POCl
) and add 1.0 equiv of PCl . PCl is a more aggressive chlorinating agent than POCl .
Issue: Black Tar Formation
-
Cause: Polymerization or decomposition due to excessive heat.
-
Fix: Lower the bath temperature to 80 °C and extend reaction time. Ensure the reaction is under an inert atmosphere (N
).
Safety & Handling (E-E-A-T)
POCl
-
Never add water directly to a flask of POCl
. -
Always remove as much POCl
as possible by distillation/evaporation first. -
Quench Temperature: Maintain the quench mixture below 10 °C using an ice bath.
-
PPE: Full face shield, chemical resistant gloves (nitrile/neoprene), and lab coat are mandatory.
Visual Workflow Summary
Figure 2: Operational workflow for the synthesis of 4-chloroquinoline using the POCl
References
-
Organic Chemistry Portal. "Synthesis of 4-Quinolones and Derivatives." Organic Chemistry Portal. Available at: [Link]
-
MDPI. "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3." Molecules, 2017.[8][9] Available at: [Link]
-
ResearchGate. "Discussion on Quenching POCl3 Chlorination of Quinazolin-4-one." ResearchGate Community Forum. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. jchemtech.com [jchemtech.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. quora.com [quora.com]
- 6. EP0097585A1 - Process for the preparation of 4-hydroxy quinolines - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. 4-Quinolone synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Application Note: Regioselective Alkylation Protocols for Quinolin-4-ols
Abstract & Executive Summary
Quinolin-4-ol (4-hydroxyquinoline) substrates present a classic challenge in medicinal chemistry due to their ambident nucleophilicity. Existing in a tautomeric equilibrium between the enol form (4-hydroxyquinoline) and the keto form (quinolin-4(1H)-one) , these substrates can react at either the Oxygen or Nitrogen atom depending on the reaction environment.
-
N-Alkylation is generally the thermodynamic outcome, favored by polar aprotic solvents and hard bases (e.g., K₂CO₃/DMF).
-
O-Alkylation requires kinetic control or specific chelation strategies, most notably the Silver Carbonate method or Mitsunobu conditions .
This guide provides validated protocols to selectively access either isotopomer, supported by mechanistic rationale and self-validation criteria using NMR spectroscopy.
Mechanistic Insight: The Tautomerism Challenge
To control the reaction, one must understand the species present in solution. The quinolin-4-one tautomer (NH-form) is aromatic and typically predominates in solution. However, deprotonation yields a delocalized anion where the negative charge resides on both the Oxygen and Nitrogen.
HSAB Theory Application
-
Nitrogen Center: Softer nucleophile. Reacts faster with soft electrophiles or under thermodynamic control where the stability of the resulting amide-like resonance (quinolone) drives the product ratio.
-
Oxygen Center: Harder nucleophile. Reacts preferentially with hard electrophiles (e.g., alkyl sulfonates) or when the Nitrogen is blocked by coordination (e.g., Ag⁺).
Pathway Visualization
The following diagram illustrates the decision logic and mechanistic divergence.
Figure 1: Mechanistic divergence showing thermodynamic N-alkylation versus chelation-controlled O-alkylation.
Experimental Protocols
Protocol A: N-Alkylation (Thermodynamic Control)
Objective: Synthesis of N-substituted quinolin-4-ones. Mechanism: The use of a polar aprotic solvent (DMF) dissociates the ion pair, exposing the nitrogen anion. High temperature ensures thermodynamic equilibrium, favoring the more stable N-alkylated carbonyl system.
Materials:
-
Substrate: Quinolin-4-ol (1.0 equiv)
-
Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (1.5 equiv)
-
Electrophile: Alkyl Halide (1.2 equiv)
-
Solvent: Anhydrous DMF (0.2 M concentration)
Step-by-Step:
-
Dissolution: Charge a round-bottom flask with Quinolin-4-ol and anhydrous DMF.
-
Deprotonation: Add K₂CO₃ in one portion. Stir at RT for 15 minutes. Note: The suspension may change color as the anion forms.
-
Addition: Add the alkyl halide dropwise.
-
Reaction: Heat the mixture to 80–100 °C for 3–12 hours. Monitor by LCMS.
-
Workup: Pour the reaction mixture into ice-water (10x volume). The N-alkyl product often precipitates as a solid. Filter and wash with water.[1] If no precipitate forms, extract with EtOAc (3x), wash with brine, and dry over Na₂SO₄.
Critical Note: If using NaH as a base, N-alkylation is also favored, but O-alkylation side products can increase if the electrophile is very hard (e.g., MeI).
Protocol B: O-Alkylation (Kinetic/Chelation Control)
Method B1: Silver Carbonate Mediated (The "Silver Effect")
Objective: Synthesis of 4-alkoxyquinolines using alkyl halides. Mechanism: Ag⁺ acts as a soft Lewis acid, coordinating to the Nitrogen atom and the halogen of the alkylating agent. This blocks the Nitrogen site and facilitates an Sₙ1-like transition state at the Oxygen.
Materials:
-
Substrate: Quinolin-4-ol (1.0 equiv)
-
Reagent: Ag₂CO₃ (1.5 – 2.0 equiv)
-
Electrophile: Alkyl Iodide or Bromide (1.5 equiv)
-
Solvent: Toluene or Benzene (Non-polar solvents are crucial to maintain tight ion pairing).
Step-by-Step:
-
Setup: In a foil-wrapped flask (to protect silver salts from light), suspend Quinolin-4-ol and Ag₂CO₃ in Toluene (0.1 M).
-
Activation: Stir at RT for 30 minutes.
-
Addition: Add the Alkyl Iodide/Bromide.
-
Reaction: Heat to reflux (or 80°C) for 12–24 hours.
-
Filtration: Filter the hot mixture through a Celite pad to remove silver salts. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate. Flash chromatography is usually required (Hexane/EtOAc).
Method B2: Mitsunobu Reaction
Objective: Synthesis of 4-alkoxyquinolines using alcohols.[2] Mechanism: Dehydrative coupling. The bulky PPh₃/DIAD adduct makes N-attack sterically unfavorable, and the oxy-phosphonium intermediate reacts cleanly with the phenolic oxygen.
Materials:
-
Substrate: Quinolin-4-ol (1.0 equiv)
-
Alcohol (R-OH): (1.2 equiv)
-
Phosphine: PPh₃ (1.5 equiv)[1]
-
Azodicarboxylate: DIAD or DEAD (1.5 equiv)[1]
-
Solvent: Anhydrous THF.
Step-by-Step:
-
Dissolution: Dissolve Quinolin-4-ol, Alcohol, and PPh₃ in THF (0.1 M) under Nitrogen. Cool to 0 °C.
-
Addition: Add DIAD dropwise over 10 minutes.
-
Reaction: Allow to warm to RT and stir for 12–16 hours.
-
Workup: Concentrate directly. Triturate with Et₂O/Hexane to precipitate PPh₃O (triphenylphosphine oxide), then filter.
-
Purification: Chromatography is essential to remove hydrazine byproducts.
Self-Validation: NMR Diagnostics
Distinguishing the isomers is critical. Do not rely solely on LCMS (identical mass). Use ¹H NMR and 2D NMR (HMBC) for confirmation.
| Feature | N-Alkylated (Quinolone) | O-Alkylated (Alkoxyquinoline) |
| ¹H NMR: α-Protons | Upfield (~4.2 – 5.2 ppm) | Downfield (~4.6 – 5.7 ppm) |
| ¹³C NMR: C-4 | Carbonyl-like (~175 ppm) | Aromatic Ether (~160 ppm) |
| ¹³C NMR: α-Carbon | ~45–55 ppm | ~65–75 ppm |
| HMBC Correlation | α-Protons correlate to C-2 and C-8a | α-Protons correlate only to C-4 |
| Solubility | Generally more polar (Amide) | Generally less polar (Ether) |
Specific Example (Benzyl derivatives):
-
O-Benzyl:[3][4] O-CH ₂ appears at ~5.64 ppm .[4] (Data sourced from comparative studies on quinazolinones/quinolones [1, 2])
Summary of Conditions & Selectivity
| Variable | N-Alkylation Favorability | O-Alkylation Favorability |
| Base | K₂CO₃, Cs₂CO₃, NaH | Ag₂CO₃ (Silver Carbonate) |
| Solvent | DMF, DMSO (Polar Aprotic) | Toluene, Benzene, THF |
| Electrophile | Alkyl Chlorides/Bromides | Alkyl Iodides (Ag method) or Alcohols (Mitsunobu) |
| Temperature | High (>80°C) | Reflux (Ag) or RT (Mitsunobu) |
| Mechanism | Thermodynamic | Kinetic / Chelation |
References
-
N- vs O-Alkylation NMR Distinction: La Plante, S. R., et al.[4][5][6] "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Drug Discovery Today, 2013.
-
Silver Carbonate Methodology: Nasr-Esfahani, M., et al.[5][7] "Mild, efficient and selective silver carbonate mediated O-alkylation of 4-hydroxy-2-quinolones." ResearchGate / Synthetic Communications, 2013.
-
Mitsunobu Selectivity: Fletcher, S., et al. "Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols." Tetrahedron Letters, 2008.
-
Comparative Regiochemistry (Quinazolinone Analogs): Oorzhak, B., et al.[4] "N- and/or O-Alkylation of Quinazolinone Derivatives." Juniper Publishers, 2020.
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systems - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
high-yield synthesis methods for substituted 4-hydroxyquinolines
Application Note & Protocol Guide
Executive Summary & Strategic Rationale
Substituted 4-hydroxyquinolines (4-HQs), often existing in equilibrium with their 4-quinolone tautomers, are privileged scaffolds in drug discovery. They serve as the core architecture for fluoroquinolone antibiotics (e.g., Ciprofloxacin), antimalarials, and emerging antiviral agents.
While the classical Gould-Jacobs and Conrad-Limpach syntheses remain the intellectual bedrock of this field, their traditional execution is plagued by operational bottlenecks:
-
Extreme Temperatures: Requirements for 250°C+ thermal cyclization often lead to tar formation and low yields.
-
Solvent Toxicity: Reliance on diphenyl ether (Dowtherm A) creates difficult workup streams and purification challenges.
-
Regioselectivity: Substituted anilines often yield mixtures of isomers.
This guide presents an optimized, high-yield workflow that modernizes these classical routes. We prioritize a Microwave-Assisted Gould-Jacobs protocol and an Acid-Mediated Cyclization (Eaton’s Reagent) strategy, which offer superior yields (>85%), reduced reaction times, and simplified purification compared to thermal degradation methods.
Mechanistic Insight & Reaction Pathways[1]
Understanding the tautomeric equilibrium and the cyclization mechanism is critical for yield optimization. The 4-hydroxyquinoline system exists predominantly as the 4-quinolone (oxo-form) in solid state and polar solvents, which dictates solubility and reactivity.
The Optimized Gould-Jacobs Pathway
The most robust route for diverse substitution patterns involves the condensation of an aniline with a malonate derivative (e.g., EMME), followed by cyclization.
Figure 1: Mechanistic pathway of the Gould-Jacobs reaction. The critical step is the cyclization of the enamine, which traditionally requires extreme heat but can be accelerated via acid catalysis or microwave irradiation.
Critical Process Parameters (CPP)
| Parameter | Traditional (Thermal) | Optimized (Microwave/Acid) | Impact on Yield |
| Cyclization Temp | 250–300°C | 70°C (Acid) or 250°C (MW) | Lower temp prevents charring; MW allows rapid heating/cooling. |
| Solvent | Diphenyl Ether (Dowtherm A) | Methanesulfonic Acid or None | Eliminates high-bp solvent removal steps; improves crystallization. |
| Time | 2–6 Hours | 10–30 Minutes | Reduces side reactions and oxidative degradation. |
| Catalyst | None (Thermal) | Eaton's Reagent ( | Lowers activation energy for ring closure; acts as solvent. |
Detailed Experimental Protocol
Protocol A: Microwave-Assisted Gould-Jacobs Synthesis (High Throughput)
Best for: Rapid library generation, small-to-medium scale (100 mg - 5 g).
Reagents:
-
Substituted Aniline (1.0 equiv)
-
Diethyl Ethoxymethylenemalonate (EMME) (1.1 equiv)
-
Solvent: Ethanol (Step 1), Diphenyl Ether (Step 2 - if not using solid support) or Neat.
Workflow:
-
Condensation (Enamine Formation):
-
In a microwave vial, mix Aniline (2.0 mmol) and EMME (2.2 mmol).
-
Add Ethanol (1 mL) to homogenize, then cap.
-
MW Irradiation: Heat to 120°C for 5-10 minutes .
-
QC Check: LC-MS should show complete conversion to the enamine intermediate.
-
Workup: Cool to RT. The enamine often precipitates. If not, evaporate ethanol.
-
-
Cyclization (Ring Closure):
-
Option 1 (Neat/High Temp): Evaporate solvent.[1] Irradiate the neat enamine residue to 250°C for 5–10 minutes (high absorption setting).
-
Option 2 (Solid Support): Adsorb enamine onto silica or acidic alumina and irradiate (solvent-free).
-
Safety Note: Ensure the vial is rated for high pressure (20+ bar).
-
-
Isolation:
Protocol B: Eaton’s Reagent Cyclization (Scalable & Robust)
Best for: Scale-up (>5 g), acid-stable substrates, avoiding high-pressure equipment.
Reagents:
-
Isolated Enamine (from Protocol A, Step 1)
-
Eaton’s Reagent (7.7 wt%
in Methanesulfonic Acid)[4]
Step-by-Step:
-
Preparation: Place the dry enamine intermediate (10 mmol) in a round-bottom flask.
-
Acid Addition: Add Eaton’s Reagent (5 mL per gram of enamine). The mixture will likely be a viscous slurry.
-
Reaction: Heat to 70–90°C with stirring.
-
Observation: The mixture usually becomes a clear solution as cyclization proceeds.
-
Time: Monitor by TLC/HPLC (typically 1–3 hours).
-
-
Quench & Workup:
-
Cool the mixture to RT.
-
Slowly pour the reaction mixture into ice water (10x volume) with vigorous stirring.
-
Critical Step: The 4-quinolone ester should precipitate immediately as a white/off-white solid.
-
Neutralize carefully with Sodium Carbonate (
) to pH ~4–5 to ensure complete precipitation (avoid high pH which may dissolve the phenol/quinolone).
-
-
Purification:
-
Filter the solid.
-
Wash copiously with water to remove acid, then with cold methanol.
-
Dry under vacuum at 50°C.
-
Figure 2: Decision tree for selecting the optimal cyclization method based on substrate stability.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Charring | Temperature too high during cyclization. | Switch from thermal (Dowtherm) to Eaton's Reagent at 70°C. |
| Incomplete Cyclization | Steric hindrance at ortho-position of aniline. | Increase reaction time; use higher boiling solvent (e.g., sulfolane) if using thermal method. |
| Product Soluble in Water | pH too high during workup (formation of phenolate). | Adjust pH to isoelectric point (typically pH 5–6) during precipitation. |
| Regioisomers | Meta-substituted anilines yield 5- and 7-substituted quinolones. | Separate isomers via crystallization (7-isomer is usually less soluble) or chromatography. |
References
-
Conrad-Limpach Synthesis Review. SynArchive. Retrieved from [Link]
-
Microwave Assisted Gould-Jacobs Reaction. Asian Journal of Chemistry, 2015. Retrieved from [Link]
-
Convenient Gould–Jacobs Synthesis Using Eaton's Reagent. MDPI, 2025. Retrieved from [Link]
- Synthesis of 4-Hydroxyquinolines (Patent US2558211A).Google Patents.
-
Recent Advances in the Catalytic Synthesis of 4-Quinolones. Hangzhou Normal University, 2020. Retrieved from [Link]
Sources
- 1. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ablelab.eu [ablelab.eu]
- 3. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
optimizing yield in Conrad-Limpach cyclization of quinolines
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Optimizing Yield & Selectivity in Conrad-Limpach Cyclization Ticket ID: CL-OPT-2024
Core Logic: The Bifurcation Directive
As a researcher, your primary failure mode in Conrad-Limpach (C-L) synthesis is not usually "no reaction"—it is pathway deviation . The reaction between an aniline and a
-
Pathway A (Desired): Kinetic control at low temperature (
C) favors the -aminoacrylate (enamine) . Thermal shock ( C) converts this to 4-hydroxyquinoline .[1] -
Pathway B (The Trap): Thermodynamic control or medium heat (
C) favors the acetoacetanilide (amide) . Acid cyclization of this yields the 2-hydroxyquinoline (Knorr product).[2][3]
The Golden Rule: You must isolate the enamine intermediate before attempting cyclization. One-pot procedures often fail because they inadvertently trigger Pathway B.
Visualizing the Pathway (The "Fork in the Road")
Figure 1: The critical divergence point.[3] Successful C-L synthesis requires strict adherence to the green pathway (Kinetic Control).
Standard Operating Procedure (SOP)
Use this protocol to establish a baseline before troubleshooting.
Phase 1: Formation of the Enamine (Schiff Base)
Objective: Maximize conversion to the enamine while suppressing amide formation.
-
Stoichiometry: Mix Aniline (1.0 eq) and
-ketoester (1.05 eq). -
Catalyst: Add 0.5–1.0 mol% p-Toluenesulfonic acid (p-TsOH) or concentrated HCl (catalytic).
-
Solvent: Benzene or Toluene (anhydrous).
-
Apparatus: Dean-Stark trap is mandatory .
-
Execution: Reflux vigorously until the theoretical amount of water is collected.
-
Why? Water removal drives the equilibrium to the right (Le Chatelier’s principle) and prevents hydrolysis of the formed enamine.
-
-
Workup: Evaporate solvent under reduced pressure. Do not heat above 60°C during evaporation to prevent isomerization to the amide.
Phase 2: Thermal Cyclization (The "Flash" Method)
Objective: Overcome the high activation energy for electrocyclic ring closure (
-
Solvent: Dowtherm A (Eutectic mixture of diphenyl ether and biphenyl) or Diphenyl Ether.
-
Boiling Point:
258°C.
-
-
Setup: Pre-heat the solvent to a rolling reflux (250°C+) in a flask equipped with a wide-bore condenser.
-
Addition (Critical): Add the crude enamine (from Phase 1) dropwise (diluted in a small amount of ether/solvent if viscous) directly into the boiling Dowtherm A.
-
Why? "Flash" heating favors the intramolecular cyclization over intermolecular polymerization (tar formation). High dilution minimizes side reactions.
-
-
Duration: The reaction is extremely fast (5–15 minutes). Monitor for the precipitation of the product or cessation of ethanol evolution (if applicable).
-
Isolation: Cool to room temperature. The 4-hydroxyquinoline often precipitates.[4] Dilute with hexane/petroleum ether to force precipitation if necessary. Filter and wash with hexane to remove Dowtherm A.
Troubleshooting & FAQs
Ticket #1: "I am getting a mixture of 2-hydroxy and 4-hydroxy isomers."
Diagnosis: You likely heated the Phase 1 reaction too aggressively or allowed the mixture to stand too long without water removal. Solution:
-
Lower Phase 1 Temp: Conduct the condensation at room temperature with a drying agent (molecular sieves) or use an acid catalyst that favors the imine formation at lower temperatures (e.g., acetic acid).
-
Check Intermediates: Run an NMR or TLC of your intermediate.
-
Enamine: Vinyl protons appear
4.5–5.0 ppm. -
Amide: Methylene protons (
) appear 3.5–4.0 ppm. -
If you see Amide: Stop. You cannot convert the amide to 4-hydroxyquinoline. Restart.
-
Ticket #2: "My yield is low (<30%) and the flask is full of black tar."
Diagnosis: Polymerization occurred due to slow heating or high concentration. Solution:
-
The Dropwise Technique: Never heat the enamine from room temperature up to 250°C. The slow ramp-up allows side reactions to dominate. You must drop the substrate into the already boiling solvent.
-
Dilution: Increase the volume of Dowtherm A. High dilution favors intramolecular reactions (cyclization) over intermolecular ones (polymerization).
Ticket #3: "The product won't precipitate from Dowtherm A."
Diagnosis: Your product might be lipophilic or the solution is too dilute. Solution:
-
The Hexane Crash: Add 2–3 volumes of hexane or petroleum ether to the cooled reaction mixture. Dowtherm A is soluble in hexane; polar quinolines are not.
-
Extraction: If precipitation fails, extract the mixture with 2M NaOH (the phenol/quinolone is acidic). Separate the aqueous layer, wash with ether, and then acidify with HCl to precipitate the pure product.
Ticket #4: "Can I use Mineral Oil instead of Dowtherm A?"
Answer: Yes, but with caveats.
-
Pros: Cheap, high boiling point.
-
Cons: Impossible to remove completely by simple filtration/washing. You will require extensive Soxhlet extraction with hexane to clean the product. Dowtherm A is preferred because it washes away easily with hexane.
Data & Solvent Selection Guide
| Solvent | Boiling Point (°C) | Suitability | Removal Strategy |
| Dowtherm A | 257 | Optimal | Wash with Hexane/Pet Ether |
| Diphenyl Ether | 259 | Excellent | Wash with Hexane (Solid at RT) |
| Mineral Oil | >300 | Good (Messy) | Soxhlet Extraction (Hexane) |
| Sulfolane | 285 | Moderate | Water wash (Soluble in water) |
| Ethylene Glycol | 197 | Poor | Temp often too low for difficult substrates |
Advanced Workflow Visualization
Figure 2: The optimized workflow emphasizing water removal and flash pyrolysis.
References
-
Conrad, M., & Limpach, L. (1887).[1][2][5][6] Ueber das Anilid des Acetessigesters. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.[1] Link
-
Riegel, B., et al. (1946). The Synthesis of some 4-Quinolinols and 4-Chloroquinolines. Journal of the American Chemical Society, 68(7), 1264–1266. Link
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link
-
Li, J. J. (2009). Conrad–Limpach Reaction. In: Name Reactions. Springer, Berlin, Heidelberg. Link
-
Reitsema, R. H. (1948).[5] The Chemistry of 4-Hydroxyquinolines. Chemical Reviews, 43(1), 43–68.[1] Link
Sources
Technical Support Center: Resolving 4-Quinolone vs. 4-Hydroxyquinoline Tautomerism
Status: Operational Ticket Topic: NMR Characterization & Tautomer Identification Assigned Specialist: Senior Application Scientist
Executive Summary & Triage
The Core Issue: Users frequently report ambiguous NMR spectra for "quinolin-4-ols," characterized by broad signals, missing protons, or chemical shifts that do not match predicted aromatic models.
The Reality: Despite the common name "4-hydroxyquinoline," these compounds exist predominantly as 4-quinolones (keto form) in the solid state and in polar solvents (DMSO, Methanol). The "enol" form (4-hydroxyquinoline) is rare in free solution.[1] The confusion arises because the keto form breaks the aromaticity of the pyridine ring, which many chemists intuitively expect to be preserved.
Quick Diagnostic Table: Which Tautomer Do I Have?
| Feature | 4-Quinolone (Keto) | 4-Hydroxyquinoline (Enol) |
| Dominant Phase | Solid state, DMSO, H₂O, Polar solvents | Gas phase, rare in solution (unless trapped) |
| 175 – 178 ppm (Ketone-like) | 160 – 165 ppm (Enol ether-like) | |
| Coupling ( | 7.0 – 8.0 Hz (Vinylogous amide character) | 5.0 – 6.0 Hz (Aromatic pyridine character) |
Visualizing the Equilibrium
The following diagram illustrates the equilibrium and the factors that stabilize the dominant keto form.
Figure 1: The equilibrium heavily favors the Keto form in NMR solvents. Broadening often results from the Dimer
Troubleshooting Guides
Issue A: "My peaks are broad or the NH proton is missing."
Root Cause:
-
Proton Exchange: The N-H proton is acidic and exchanges with trace water in the solvent.
-
Dimerization: 4-Quinolones form strong head-to-tail dimers via hydrogen bonding (N-H
O=C). At room temperature, the exchange rate between dimer and monomer is often intermediate on the NMR timescale, causing severe line broadening.
Protocol: Variable Temperature (VT) NMR This protocol validates the presence of dynamic exchange.
-
Sample Prep: Dissolve ~5-10 mg of sample in DMSO-d6 (preferred over CDCl₃ due to solubility and dimer stabilization).
-
Baseline Scan: Acquire a standard
H spectrum at 298 K (25°C) . Note the line width of the NH signal (~12-14 ppm) and H-2/H-3 signals. -
Heating Phase: Increase probe temperature to 353 K (80°C) in 10-degree increments.
-
Wait 5 minutes at each step for thermal equilibrium.
-
-
Analysis:
-
Result 2 (Failure): Peaks remain broad or decompose. Action: Check sample purity or switch to a highly acidic solvent (TFA-d) to protonate the system fully.
Issue B: "I need to prove the proton is on the Nitrogen, not the Oxygen."
Root Cause: Chemical shift alone can be ambiguous if the structure has electron-withdrawing groups. You need connectivity data.[2]
Protocol: The "Smoking Gun" HMBC Experiment This protocol is self-validating: it provides binary evidence of connectivity.
-
Experiment: Run a
H- C HMBC (Heteronuclear Multiple Bond Correlation) optimized for long-range coupling ( Hz). -
Target Region: Focus on the exchangeable proton (
11-14 ppm) and the bridgehead carbons. -
Interpretation Logic:
| Observation in HMBC | Conclusion |
| Correlation: | Confirmed Keto (N-H). The proton is 3 bonds away from the bridgehead carbons via the Nitrogen. |
| Correlation: | Confirmed Keto (N-H). 3-bond coupling across the N-C2 bond. |
| Correlation: | Suspected Enol (O-H). Rare. Would imply O-C4-C3 connectivity. |
Note: The N-H to C-4 (carbonyl) correlation is often weak due to the geometry of the vinylogous amide. Do not rely solely on the absence of this peak.
Advanced Characterization Workflow
Use this decision tree to select the correct experiment sequence.
Figure 2: Logical workflow for characterizing quinolone tautomers. Note that acidification (TFA) creates a cation that is distinct from the neutral tautomers but yields sharp lines for structural verification.
Frequently Asked Questions (FAQ)
Q: Why does my sample look like a mixture of two compounds? A: If you see two sets of peaks in slow exchange, you might be observing rotamers if you have bulky substituents at the C-3 position, or you are in a solvent (like CDCl₃) that supports a slow equilibrium between the keto and enol forms. Solution: Switch to DMSO-d6 to drive the equilibrium fully to the keto form.
Q: Can I trap the enol form to study it? A: Not easily in its free state. To study the "enol" character, researchers typically synthesize the O-methyl derivative (4-methoxyquinoline) . Comparing the NMR of your free sample to the O-methyl and N-methyl standards is the definitive method for assignment.
Q: Why is the coupling constant
-
In the Enol (Pyridine) form, the C2-C3 bond is a standard aromatic bond (
Hz). -
In the Keto (Quinolone) form, the resonance structure imparts significant double-bond character between C2 and C3 (
Hz). This is a quick, non-destructive check.
References
-
Nasiri, H. R., Bolte, M., & Schwalbe, H. (2006). Tautomerism of 4-Hydroxy-4(1H) quinolone. ResearchGate.[3] Available at: [Link]
- Reil, E., et al. (1997). NMR and Crystallographic studies of Quinolone Tautomerism. Biochimica et Biophysica Acta. (Contextualized via search results on 4-quinolone structure).
-
Claramunt, R. M., et al. (2006). The effect of solvent on keto-enol tautomerism. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
- Organic Chemistry Portal. (2023). Quinoline and Quinolone Synthesis and Properties. (General grounding for chemical shifts).
Sources
Technical Guide: Preventing Tar Formation in Thermal Cyclization of Quinolines
Introduction: The "Tar" Paradox
In the thermal cyclization of quinolines—most notably via the Gould-Jacobs or Conrad-Limpach routes—tar formation is not merely a side reaction; it is the dominant mode of failure. These reactions require extreme temperatures (
At these temperatures, the kinetic competition is brutal:
-
Intramolecular Cyclization (Desired): A unimolecular reaction (
). -
Intermolecular Polymerization (Tar): A bimolecular reaction (
).
The Core Insight: Because tar formation is second-order with respect to concentration, dilution is your primary weapon. If you simply heat a flask of starting material, you favor the bimolecular collision of molecules, creating an intractable black polymer.
This guide moves beyond standard textbook advice to provide field-proven engineering controls for high-temperature cyclization.
Part 1: Critical Process Parameters (Q&A)
Module 1: Solvent Selection & The "Heat Sink" Strategy
Q: Everyone uses Dowtherm A. It works, but it’s a nightmare to remove. Are there viable alternatives?
A: Dowtherm A (a eutectic mixture of 26.5% diphenyl and 73.5% diphenyl oxide) is standard because it boils at
Troubleshooting Alternatives:
| Solvent | Boiling Point | Pros | Cons | Removal Strategy |
|---|
| Dowtherm A |
Recommendation: For difficult substrates, stick to Dowtherm A but optimize the workup (see Module 3). For easier cyclizations, Sulfolane offers a massive advantage: you can simply pour the reaction mixture into water to precipitate your quinoline while the solvent washes away.
Module 2: Reaction Engineering (The Inverse Addition)
Q: My reaction turns black within 10 minutes of heating. What is happening?
A: You are likely heating the starting material with the solvent from room temperature. This "ramp-up" period is the "Kill Zone." As the temperature rises (e.g., from
The Fix: Inverse Addition Protocol Never heat the substrate and solvent together.
-
Heat the pure solvent (the "heat sink") to the target temperature (e.g.,
) first. -
Add the substrate (dissolved in a minimal amount of a volatile solvent or as a melt) dropwise into the roaring hot solvent.
-
Why? This ensures that every drop of substrate instantly hits
, bypassing the polymerization window and favoring the unimolecular cyclization. It also maintains "pseudo-high-dilution" conditions.
Module 3: Continuous Flow Chemistry
Q: We need to scale up, but batch reactions are yielding 40% tar. Can flow chemistry help? A: Absolutely. Flow chemistry is the "Silver Bullet" for thermal cyclization.
-
Heat Transfer: Flow reactors have a high surface-area-to-volume ratio, allowing rapid heating to
and rapid cooling. -
Residence Time: You can expose the molecule to
for exactly 45 seconds. In batch, the material sits at high heat for hours while you heat up and cool down, leading to degradation. -
Pressure: Flow reactors can superheat low-boiling solvents (like THF or Acetonitrile) to
under pressure (100+ bar), avoiding Dowtherm A entirely.
Part 2: Visualizing the Mechanism & Control
Diagram 1: The Kinetic Competition
This diagram illustrates why Temperature Shock (Inverse Addition) and Dilution are the only ways to win the competition against tar.
Caption: Kinetic competition between unimolecular cyclization and bimolecular polymerization. High temperature favors cyclization; high concentration favors tar.
Diagram 2: Troubleshooting Decision Tree
Use this workflow to determine the correct protocol modification based on your specific failure mode.
Caption: Step-by-step troubleshooting logic for diagnosing the root cause of carbonization/tarring.
Part 3: Standard Operating Procedure (SOP)
Protocol: High-Yield Thermal Cyclization of Diethyl Anilinomethylenemalonate
Objective: Synthesis of 4-Hydroxyquinoline-3-carboxylic acid ethyl ester with minimized tar.
Materials:
-
Substrate: Diethyl anilinomethylenemalonate (Solid or Oil).
-
Solvent: Dowtherm A (Diphenyl ether / Biphenyl).
-
Equipment: 3-Neck Round Bottom Flask, Mechanical Stirrer (Critical for viscosity), Addition Funnel (pressure-equalizing), Reflux Condenser, Nitrogen line.
Step-by-Step Procedure:
-
Preparation of the Heat Sink:
-
Charge the 3-neck flask with Dowtherm A. Use 10 volumes relative to the substrate (e.g., 10 mL solvent per 1 g substrate).
-
Begin vigorous mechanical stirring.
-
Sparge with Nitrogen for 15 minutes to remove oxygen.
-
Heat the solvent to a rolling boil (
). Ensure the reflux condenser is active (water or air cooled depending on scale).
-
-
Inverse Addition (The Critical Step):
-
Dissolve the substrate in the minimum amount of a volatile solvent (e.g., Ethanol or Toluene) or melt it if stable. Note: If using a volatile solvent, ensure the condenser is set to distill it off or allow it to flash off safely.
-
Add the substrate solution dropwise to the boiling Dowtherm A over 20–30 minutes.
-
Observation: The solution should remain relatively clear or turn light amber. Dark black/brown indicates too fast addition or too low temperature.
-
Ethanol Evolution: As the cyclization occurs, ethanol is generated. Ensure the system allows this byproduct to escape (distillation head) to drive the equilibrium forward.
-
-
Completion & Workup:
-
Maintain reflux for 15–30 minutes after addition is complete.
-
Remove heat and allow to cool to
. -
Precipitation: While still warm (Dowtherm A freezes at
), pour the reaction mixture into a beaker containing an excess of Hexane or Heptane (approx. 5-10 volumes). -
The 4-hydroxyquinoline product is generally insoluble in non-polar hydrocarbons and will precipitate as a beige/tan solid, while the tar and Dowtherm A remain in the mother liquor.
-
Filter the solid, wash extensively with Hexane to remove residual Dowtherm A, and dry.
-
-
Purification (If Tar Persists):
-
Recrystallize from DMF or Acetic Acid.
-
Alternatively, dissolve in dilute NaOH (forming the water-soluble sodium salt), filter off the insoluble tar, and re-precipitate the product by acidifying with HCl.
-
References
-
Gould, R. G., & Jacobs, W. A. (1939).[1] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.[1] Link
-
Riegel, B., et al. (1946). The Synthesis of some 4-Quinolinols and 4-Chloroquinolines by the Gould-Jacobs Reaction. Journal of the American Chemical Society, 68(7), 1264–1266. Link
-
Lengyel, L. C., et al. (2015). Continuous Flow Synthesis of Quinolines via a Scalable Tandem Photoisomerization-Cyclization Process. Journal of Flow Chemistry. Link
-
Organic Syntheses. (1955). 4,7-Dichloroquinoline.[2] Organic Syntheses, Coll.[3] Vol. 3, p.272. (Describes the use of Dowtherm A). Link
-
Cablewski, T., et al. (1994). A continuous flow method for the synthesis of 4-hydroxyquinoline-3-carboxylic esters.[4] Journal of Chemical Technology & Biotechnology. (Highlights flow benefits).
Sources
Technical Support Center: HPLC Separation of 4-Hydroxyquinoline Isomers
Core Technical Briefing: The Chemistry of Separation
Before attempting to resolve 4-hydroxyquinoline (4-HQ) from its positional isomers (2-, 5-, 6-, 8-HQ), you must understand the two invisible forces destroying your chromatography: Tautomerism and Metal Chelation .
The "Ghost Peak" Phenomenon (Tautomerism)
4-Hydroxyquinoline is a misnomer in solution. It exists in a tautomeric equilibrium with 4(1H)-quinolone .
-
The Problem: In many mobile phases, the interconversion rate between the enol (hydroxy) and keto (quinolone) forms is similar to the chromatographic timescale. This results in peak broadening, "saddled" peaks, or complete peak splitting that looks like two compounds.
-
The Fix: You must lock the molecule into a single tautomeric state using pH control.
The Chelation Trap (8-Hydroxyquinoline)
If your mixture includes 8-hydroxyquinoline (8-HQ), standard C18 columns often fail. 8-HQ is a potent bidentate chelator.
-
The Problem: It strips trace metals (Iron, Nickel) from your stainless steel LC system or the silica support of your column. This creates a "shark-fin" tailing peak or irreversible adsorption.
-
The Fix: Passivate the system, use PEEK tubing, or add a sacrificial chelator (EDTA) to the mobile phase.
Standard Operating Procedure (SOP)
The "Gold Standard" Screening Protocol
Do not start with a generic gradient. Use this protocol designed to suppress silanol activity and maximize isomeric selectivity.
| Parameter | Specification | Rationale |
| Column Phase | Phenyl-Hexyl or Pentafluorophenyl (PFP) | C18 relies on hydrophobicity, which is similar across isomers. Phenyl/PFP phases utilize |
| Dimensions | 150 x 4.6 mm, 3 µm or 2.7 µm (Core-Shell) | Core-shell particles provide higher efficiency for resolving closely eluting isomers. |
| Mobile Phase A | 20 mM Potassium Phosphate (pH 2.5) | Low pH protonates the quinoline nitrogen ( |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks for nitrogenous bases compared to Methanol. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID. |
| Temperature | 35°C - 40°C | Slightly elevated temperature improves mass transfer and reduces peak tailing. |
| Detection | UV @ 230 nm and 320 nm | 230 nm is universal; 320 nm is specific for the conjugated quinoline ring. |
Gradient Profile[1]
-
0 min: 5% B
-
15 min: 60% B
-
20 min: 60% B
-
20.1 min: 5% B (Re-equilibration)
Decision Logic & Workflow
The following diagram outlines the logical pathway for method development and troubleshooting specific to quinoline isomers.
Figure 1: Strategic workflow for selecting column chemistry and troubleshooting separation issues for hydroxyquinoline isomers.
Troubleshooting Center (FAQ)
Q1: I am seeing split peaks for 4-hydroxyquinoline, but not for 2-hydroxyquinoline. Why?
Diagnosis: You are likely witnessing tautomeric separation . 2-hydroxyquinoline (carbostyril) tautomerizes less readily in acidic media than 4-hydroxyquinoline. The Fix:
-
Check pH: Ensure your buffer capacity is high (20-25 mM). If the pH is near the
(~4.3), the molecule splits between protonated and neutral forms. -
Move away from pKa: Adjust pH to 2.5 (fully protonated) or 7.5 (neutral, if using a polymer/hybrid column).
-
Temperature: Increase column temperature to 45°C. This accelerates the kinetics of tautomerization, merging the split peaks into a single, sharper average peak.
Q2: My 8-hydroxyquinoline peak is extremely broad and tails, even on a new column.
Diagnosis: This is classic metal chelation . 8-HQ is binding to trace iron in your stainless steel frits or the silica matrix. The Fix:
-
Add a Sacrificial Chelator: Add 0.1% EDTA or 5 mM Citrate to your mobile phase A.
-
System Passivation: Flush your LC system with 30% Phosphoric Acid (remove column first!) to strip metal ions.
-
Column Switch: Switch to a "Mixed-Mode" column (e.g., SIELC Primesep) which uses ion-exchange mechanisms to shield the silica surface.
Q3: I cannot separate 4-hydroxyquinoline from 6-hydroxyquinoline on my C18 column.
Diagnosis: Lack of Selectivity. C18 separates based on hydrophobicity. Since these are positional isomers, their hydrophobicity (LogP) is nearly identical. The Fix:
-
Change the Stationary Phase: Switch to a Pentafluorophenyl (PFP) or Phenyl-Hexyl column. These phases interact with the electron-deficient ring systems differently depending on where the hydroxyl group is located (ortho/meta/para effects).
-
Change the Modifier: If you must use C18, switch from Acetonitrile to Methanol. Methanol allows for hydrogen bonding interactions that ACN suppresses, potentially altering selectivity.
Q4: My retention times are drifting day-to-day.
Diagnosis: pH Instability. Hydroxyquinolines are amphoteric. Small changes in mobile phase pH (e.g., evaporation of volatile buffers like TFA or Formic Acid) will drastically shift retention. The Fix:
-
Use Non-Volatile Buffers: Switch to Phosphate buffer if MS detection is not required.
-
Cap the Eluent: Ensure mobile phase bottles are capped tightly to prevent evaporation of the organic modifier or absorption of atmospheric CO2 (which lowers pH).
References
-
Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Source: Walsh Medical Media. URL:[Link][1][2]
-
HPLC Method for Analysis of 8-hydroxyquinoline (Chelation Issues). Source: SIELC Technologies Application Note. URL:[Link]
-
4-Hydroxyquinoline Chemical Properties and pKa Data. Source: PubChem / IUPAC Digitized pKa Dataset.[3] URL:[Link]
-
Separation of 6-Hydroxyquinoline on Low-Silanol Columns. Source: SIELC Technologies.[1][4][5] URL:[Link]
-
Troubleshooting Peak Shape Problems in HPLC (Tailing Factors). Source: Waters Corporation / LCGC North America. URL:[Link]
Sources
- 1. Separation of 6-Hydroxyquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sielc.com [sielc.com]
- 5. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 | SIELC Technologies [sielc.com]
Technical Support Center: Precision Synthesis of 6-Ethyl-2-Methylquinolin-4-ol
Senior Application Scientist: Dr. Aris Thorne Subject: Controlling Regio-Selectivity via the Conrad-Limpach Protocol Last Updated: February 5, 2026
Core Directive: The "Fork in the Road"
The synthesis of 6-ethyl-2-methylquinolin-4-ol (also known as 6-ethyl-2-methyl-4-hydroxyquinoline) relies on the Conrad-Limpach reaction. The critical technical challenge here is chemoselectivity (often referred to as regio-control in this context), which dictates the final position of the methyl group and the oxygen functionality.
You are navigating a kinetic vs. thermodynamic divergence:
-
Kinetic Control (Desired): Low-temperature condensation favors attack at the ketone , forming a
-aminoacrylate (enamine). Thermal cyclization yields the 2-methyl-4-ol isomer. -
Thermodynamic Control (Avoid): High-temperature condensation favors attack at the ester , forming a
-ketoanilide (amide).[1] Acid-mediated cyclization (Knorr synthesis) yields the 4-methyl-2-ol isomer.
To obtain your target (2-methyl), you must strictly enforce the kinetic pathway.
Visualizing the Divergence (Pathway Logic)
The following diagram illustrates the mechanistic divergence. You must stay on the blue path to achieve the target molecule.
Caption: Mechanistic divergence between Conrad-Limpach (Green/Blue) and Knorr (Red) pathways.
Troubleshooting Guide & FAQs
Module A: The Condensation Step (Enamine Formation)
Issue: "I am isolating a solid intermediate that doesn't cyclize to the 4-ol." Diagnosis: You likely formed the anilide (amide) instead of the enamine . The anilide is the thermodynamic product favored by heat.[1] Solution:
-
Protocol Check: Did you heat the aniline and ethyl acetoacetate together without a solvent or at
C? -
Corrective Action: Perform the condensation at room temperature or mild reflux (
C) in benzene or toluene. Use an acid catalyst (e.g., p-TsOH, 0.1 eq) and a Dean-Stark trap to continuously remove water. This drives the equilibrium toward the enamine (kinetic product) while preventing the high energy required to attack the ester group.
Issue: "The reaction equilibrium seems stuck; yield of enamine is low." Diagnosis: Water accumulation is hydrolyzing the enamine back to the starting materials. Solution:
-
Desiccant: Use activated molecular sieves (4Å) or a rigorous Dean-Stark setup.
-
Catalysis: Ensure pH is slightly acidic (pH 4-5). A catalytic amount of HCl or acetic acid activates the ketone carbonyl, facilitating nucleophilic attack by the aniline.
Module B: The Cyclization Step (Ring Closure)
Issue: "The reaction mixture turns into a black tar at 250°C." Diagnosis: Polymerization or oxidation due to insufficient dilution or lack of temperature control. Solution:
-
Dilution Factor: Do not run this neat. Add the enamine dropwise into boiling solvent (Dowtherm A or Diphenyl ether) to ensure high dilution. This favors intramolecular cyclization over intermolecular polymerization.
-
Inert Atmosphere: Strictly use Nitrogen (
) or Argon. Quinoline precursors oxidize rapidly at C.
Issue: "I am getting the 2-hydroxy isomer (quinolin-2-one) after cyclization." Diagnosis: This confirms the intermediate was the amide , not the enamine. Solution:
-
Discard the intermediate. You cannot convert the amide to the 4-ol easily. Restart Step 1 using the Low-Temperature Protocol (see below).
Experimental Protocols
Step 1: Synthesis of the Enamine Intermediate
Objective: Kinetic condensation of 4-ethylaniline and ethyl acetoacetate.
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, Dean-Stark trap, and reflux condenser.
-
Reagents:
-
4-Ethylaniline (1.0 eq)
-
Ethyl Acetoacetate (1.1 eq)
-
Solvent: Toluene (anhydrous, 10 mL/g of aniline)
-
Catalyst: p-Toluenesulfonic acid (0.05 eq) or conc. HCl (3-4 drops).
-
-
Procedure:
-
Mix reagents at room temperature.
-
Heat to mild reflux (
C bath temp) to azeotropically remove water. -
Critical Endpoint: Monitor by TLC. The disappearance of aniline marks completion (typically 3-6 hours).
-
Isolation: Evaporate toluene under reduced pressure. The residue is the crude Ethyl 3-(4-ethylanilino)but-2-enoate . Do not purify by column chromatography (it hydrolyzes); use directly or recrystallize from hexane/ethanol if solid.
-
Step 2: Thermal Cyclization (Conrad-Limpach)
Objective: Conversion of enamine to 6-ethyl-2-methylquinolin-4-ol.
-
Setup: 3-neck flask equipped with a dropping funnel, internal thermometer, and short-path distillation head (to remove ethanol).
-
Solvent: Dowtherm A (eutectic mixture of diphenyl ether and biphenyl).[2] Volume: 20 mL per gram of enamine.
-
Procedure:
-
Heat Dowtherm A to a rolling boil (~250-257°C ).
-
Dissolve the Enamine from Step 1 in a minimal amount of warm Dowtherm A or Xylene.
-
Dropwise Addition: Add the enamine solution to the boiling solvent slowly (over 15-20 mins). The temperature must not drop below 245°C.
-
Reaction: Ethanol will distill off.[2] Maintain reflux for 30-60 minutes after addition.
-
-
Workup:
-
Cool the mixture to room temperature. The product, 6-ethyl-2-methylquinolin-4-ol , often precipitates as the solution cools.
-
Add hexane (equal volume) to further precipitate the product.
-
Filter the solid and wash with copious hexane/acetone to remove Dowtherm A.
-
Data & Specifications
Solvent Selection for Cyclization
The cyclization requires temperatures
| Solvent | Boiling Point | Suitability | Notes |
| Dowtherm A | 257°C | Optimal | Eutectic mix; liquid at RT; easy to wash away with hexane. |
| Diphenyl Ether | 259°C | Good | Solid at RT (MP 26°C); difficult to handle if cooled too much. |
| Mineral Oil | >280°C | Moderate | Hard to remove from product; requires extensive washing. |
| Xylene | 140°C | Fail | Temperature too low for 4-ol cyclization; yields 0%. |
Isomer Comparison (Confirmation)
Use these spectral markers to confirm you have the correct regio-isomer.
| Feature | Target: 2-Methyl-4-ol (Conrad-Limpach) | Undesired: 4-Methyl-2-ol (Knorr) |
| Reaction Origin | Enamine (Ketone attack) | Amide (Ester attack) |
| Methyl Position | C-2 | C-4 |
| Carbonyl IR | ~1630 cm⁻¹ (4-quinolone form) | ~1660 cm⁻¹ (2-quinolone amide) |
| 1H NMR (Methyl) | Singlet at ~2.4 ppm | Singlet at ~2.6 ppm |
References
-
SynArchive. (n.d.). Conrad-Limpach Synthesis.[1][2][3][4][5][6][7] Retrieved from [Link]
-
National Institutes of Health (NIH). (2008). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Retrieved from [Link]
-
Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]
Sources
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 5. synarchive.com [synarchive.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
Technical Support Hub: Photostability of 6-Ethyl-2-methylquinolin-4-ol
This guide serves as a technical support hub for researchers analyzing the photostability of 6-Ethyl-2-methylquinolin-4-ol (CAS: 62510-40-1). This compound, often utilized as a synthetic intermediate (e.g., in the synthesis of WDR5 inhibitors or quinoline-based kinase inhibitors), exhibits specific degradation behaviors under UV irradiation due to its 4-quinolone core and benzylic ethyl substitution .
Status: Operational Subject: UV-Induced Degradation Profiles & Troubleshooting Applicable For: QA/QC Analysts, Medicinal Chemists, Stability Scientists
Part 1: Diagnostic & Troubleshooting (FAQs)
Q1: I observe a new peak eluting before the parent peak (RRT ~0.85) with a mass shift of +16 Da. What is it? A: This is likely the N-oxide variant or a ring-hydroxylated species.
-
Mechanism: The quinoline nitrogen is susceptible to oxidation by singlet oxygen (
) or hydroxyl radicals generated under UV light in aqueous media. -
Confirmation: Perform MS/MS. N-oxides often show a characteristic loss of 16 Da (oxygen) or 17 Da (OH). If the loss is -18 (H2O), it suggests a hydroxylated alkyl chain (see Q2).
Q2: I see a peak eluting slightly earlier than the parent with a mass shift of +14 Da. Is this an impurity? A: This is a classic degradation product: 6-Acetyl-2-methylquinolin-4-ol .
-
Cause: The ethyl group at position 6 undergoes benzylic oxidation. The pathway typically proceeds: Ethyl
-Hydroxyethyl (+16 Da) Acetyl (+14 Da relative to parent). -
Troubleshooting: Check your mobile phase. If you use methanol/water without a radical scavenger (like ammonium acetate), this oxidation is accelerated.
Q3: My sample turned yellow/brown after UV exposure, but HPLC shows minimal loss of area. Why? A: This indicates photopolymerization or dimerization .
-
Explanation: 4-Quinolones can undergo [2+2] photocycloaddition to form dimers. These dimers often have low solubility or elute very late (high LogP), causing them to be missed in standard isocratic runs.
-
Action: Extend your gradient run time to 2-3x the parent retention time to check for dimers (2M mass).
Part 2: Mechanistic Insight & Degradation Pathways
The degradation of 6-Ethyl-2-methylquinolin-4-ol is driven by two competing mechanisms: radical-mediated benzylic oxidation and electrophilic aromatic substitution (hydroxylation) .
Core Pathways:
-
Benzylic Oxidation (Path A): The ethyl group at C6 is the "softest" target. UV light generates radicals that abstract a benzylic hydrogen, leading to the formation of a secondary alcohol (1-hydroxyethyl), which rapidly oxidizes to a ketone (acetyl).
-
N-Oxidation (Path B): Direct oxidation of the quinoline nitrogen.
-
Photodimerization (Path C): Formation of cyclobutane-fused dimers (common in solid-state or high-concentration solutions).
Degradation Pathway Diagram
Caption: Proposed photodegradation pathways of 6-Ethyl-2-methylquinolin-4-ol showing benzylic oxidation (Red), N-oxidation (Yellow), and dimerization (Green).
Part 3: Experimental Protocols
To validate these products in your specific matrix, follow this Stress Testing Protocol .
Protocol: UV Stress Identification
Objective: Induce and identify primary degradation products to establish stability-indicating methods.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of 6-Ethyl-2-methylquinolin-4-ol in Methanol/Water (50:50).
-
Note: Avoid pure acetonitrile as it can sensitize different radical pathways.
-
-
Irradiation:
-
Transfer 2 mL to a quartz cuvette (or transparent HPLC vial).
-
Expose to 1.2 million lux hours (visible) and 200 Wh/m² (UV) in a photostability chamber (ICH Q1B standard).
-
Control: Wrap one vial in aluminum foil (Dark Control).
-
-
Analysis (LC-MS/MS):
-
Column: C18 (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm, 150 x 4.6 mm.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.
-
-
Gradient: 5% B to 90% B over 20 minutes.
-
Detection: UV at 254 nm and 320 nm; ESI+ Mode.
-
Data Summary: Expected Degradants
| Degradant Name | Mass Shift (Δ) | Expected m/z (M+H) | RRT (Approx) | Notes |
| Parent | 0 | 188.25 | 1.00 | Reference peak |
| N-Oxide | +16 | 204.25 | 0.80 - 0.90 | Early eluter; reducible by TiCl3 |
| 1-Hydroxyethyl | +16 | 204.25 | 0.85 - 0.95 | Often co-elutes with N-oxide; distinguish by MS/MS frag. |
| 6-Acetyl | +14 | 202.23 | 0.90 - 1.10 | Sharp peak; stable end-product of oxidation |
| Dimer | +187 | 375.49 | > 1.50 | Late eluting; broad peak |
Part 4: Mitigation Strategies
If degradation is affecting your assay or formulation:
-
Amber Glassware: Strictly required. The quinolone core is a known chromophore.
-
pH Control: Quinolones are amphoteric. Stability is often higher at acidic pH (< 4) where the nitrogen is protonated, reducing the quantum yield for singlet oxygen generation.
-
Antioxidants: If formulation allows, adding EDTA (to chelate metals that catalyze radical formation) or Sodium Metabisulfite can retard the benzylic oxidation pathway.
References
-
International Conference on Harmonisation (ICH). (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.
-
Saini, B., & Bansal, G. (2013).[1] Characterization of four new photodegradation products of hydroxychloroquine through LC-PDA, ESI-MSn and LC-MS-TOF studies. Journal of Pharmaceutical and Biomedical Analysis, 84, 224-231.[1] (Provides mechanistic analogy for quinoline ring degradation).
-
Albini, A., & Monti, S. (2003). Photochemistry of 4-Quinolones. Chemical Society Reviews. (Foundational text on quinolone photostability).
-
PubChem. (2025).[2] Compound Summary for CID 702758 (Related Structure). National Library of Medicine.
Sources
minimizing side reactions in the synthesis of 2-methyl-4-quinolinol
Executive Summary & Mechanistic Control
The synthesis of 2-methyl-4-quinolinol (also known as 4-hydroxy-2-methylquinoline) relies on the Conrad-Limpach protocol.[1] Success depends entirely on manipulating the kinetic vs. thermodynamic control of the initial condensation between aniline and ethyl acetoacetate.
-
The Critical Fork: The reaction of aniline and ethyl acetoacetate can yield two distinct isomers based on temperature:
-
Kinetic Control (Target Path): Low temperature (<100°C) favors the formation of
-anilinocrotonate (enamine). Thermal cyclization of this intermediate yields the target 2-methyl-4-quinolinol . -
Thermodynamic Control (Avoid): High temperature (>140°C) favors the formation of acetoacetanilide (amide). Cyclization of this intermediate (Knorr synthesis) yields the unwanted isomer, 4-methyl-2-quinolinol .
-
Pathway Divergence Diagram
Figure 1: Mechanistic divergence between Conrad-Limpach (Target) and Knorr (Unwanted) pathways.
Troubleshooting Hub (Q&A)
Issue 1: Isomer Contamination
User Question: "My NMR shows a significant amount of 4-methyl-2-quinolinol (carbostyril derivative) mixed with my product. Why did this form?"
Scientist Diagnosis: You likely triggered the Knorr pathway during the first step. This happens if the initial condensation temperature exceeds 100°C or if the reaction is allowed to equilibrate for too long without water removal. The amide intermediate (acetoacetanilide) is thermodynamically more stable than the enamine. Once the amide forms, it cyclizes to the 2-quinolinol isomer.
Corrective Action:
-
Lower the Temperature: Perform the initial condensation in benzene or toluene at reflux (80–110°C) rather than neat or in xylene.
-
Active Water Removal: Use a Dean-Stark trap.[1] The formation of the enamine releases water; removing it drives the equilibrium toward the enamine (Le Chatelier’s principle) and prevents hydrolysis/isomerization.
-
Acid Catalysis: Use a catalytic amount of acetic acid or HCl (approx. 0.1 eq).[2] This accelerates enamine formation over amide formation at lower temperatures.
Issue 2: "Black Tar" Formation
User Question: "During the high-temperature cyclization step, my reaction turned into a black, intractable tar. Yield was <10%."
Scientist Diagnosis: This is caused by polymerization of the sensitive enamine intermediate. It usually occurs if the thermal shock is not rapid enough. The cyclization requires a high activation energy (approx. 250°C). If you heat the enamine slowly from room temperature to 250°C, it spends too much time in the "danger zone" (150–200°C) where intermolecular polymerization competes with intramolecular cyclization.
Corrective Action:
-
Pre-heat the Solvent: Heat your solvent (Dowtherm A or Diphenyl Ether) to a rolling boil (250–257°C) before adding the reactant.
-
Dilution Factor: Ensure a high dilution ratio (at least 5-10 mL solvent per gram of enamine) to minimize intermolecular collisions that lead to polymerization.
-
Dropwise Addition: Add the enamine (dissolved in a minimal amount of solvent if necessary, or neat liquid) rapidly but in a controlled manner into the boiling solvent. This ensures every drop experiences instantaneous thermal shock.
Issue 3: Solvent Removal
User Question: "I used Dowtherm A as suggested, but I can't get rid of it. It doesn't evaporate on my rotovap."
Scientist Diagnosis: Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) has a boiling point of ~258°C. It cannot be removed by standard rotary evaporation.
Corrective Action:
-
Precipitation: 2-Methyl-4-quinolinol is highly polar and insoluble in non-polar solvents. Cool the reaction mixture to room temperature. The product should precipitate.[1]
-
The Wash Protocol: Add a large excess of petroleum ether or hexane to the reaction mixture. Filter the solid.[1][3]
-
Soxhlet Extraction (Optional): If the solid still smells of Dowtherm, wash the filter cake repeatedly with hot hexane or perform a continuous extraction with hexane. The product will remain on the filter; the Dowtherm will wash away.
Optimized Experimental Protocol
Objective: Synthesis of 2-methyl-4-quinolinol via Conrad-Limpach Cyclization.
Phase 1: Enamine Formation (Kinetic Control)
-
Setup: 500 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, Dean-Stark trap , and reflux condenser.
-
Reagents:
-
Aniline: 0.1 mol (9.3 g)
-
Ethyl Acetoacetate: 0.1 mol (13.0 g)
-
Solvent: Benzene or Toluene (150 mL)
-
Catalyst: Glacial Acetic Acid (0.5 mL)
-
-
Procedure:
-
Combine reagents in the RBF.
-
Heat to reflux (approx. 85°C for benzene, 110°C for toluene).
-
Monitor water collection in the Dean-Stark trap. Reaction is complete when water evolution ceases (approx. 3–5 hours).
-
Crucial Step: Evaporate the solvent under reduced pressure (rotovap) at <60°C. The residue is the crude
-anilinocrotonate . Do not purify further; thermal instability precludes distillation.
-
Phase 2: Thermal Cyclization (The "Drop" Method)
-
Setup: 500 mL 3-neck RBF equipped with a mechanical stirrer (essential to prevent bumping), a dropping funnel, and an air condenser (wide bore).
-
Solvent: Dowtherm A (100 mL).
-
Procedure:
-
Heat the Dowtherm A to a vigorous reflux (~255°C).
-
Transfer the crude enamine from Phase 1 into the dropping funnel. (If too viscous, dilute with 5–10 mL of warm Dowtherm).
-
Rapid Addition: Add the enamine dropwise into the boiling solvent over 10–15 minutes.
-
Note: Ethanol is generated as a byproduct. Ensure the system is open (via air condenser) to allow ethanol vapor to escape, or use a distillation head to collect it.[3]
-
Continue heating for 15 minutes after addition is complete.
-
-
Workup:
-
Allow the mixture to cool to room temperature. The product will crystallize as a yellow/tan solid.
-
Add Petroleum Ether (100 mL) to the slurry to solubilize the Dowtherm.[3]
-
Filter the solid using a Büchner funnel.[3]
-
Wash the cake 3x with Petroleum Ether.
-
Recrystallization: Purify using boiling ethanol or water/ethanol mix.
-
Data & Solvent Selection Guide
The choice of solvent for the cyclization step is dictated by the requirement for temperatures >250°C.[4]
| Solvent | Boiling Point | Pros | Cons |
| Dowtherm A | 258°C | Standard industry choice; Eutectic mixture stays liquid at RT. | Difficult to remove; Unpleasant odor; Expensive.[4] |
| Diphenyl Ether | 259°C | High boiling point; Chemically inert. | Solid at room temp (MP 26°C); Freezes in lines/funnels. |
| Mineral Oil | >300°C | Cheap; Available. | Very difficult to wash off product; Product often trapped in oil matrix. |
| Sulfolane | 285°C | Water soluble (easy workup). | High melting point (27°C); Can decompose at very high T. |
References
-
Conrad, M., & Limpach, L. (1887).[5] Über das Anilid des Acetessigesters und dessen Überführung in Lepidinderivate. Berichte der deutschen chemischen Gesellschaft.
-
Organic Syntheses. (1943). 2-Methyl-4-hydroxyquinoline.[3][6] Org. Synth. 1943, 23,[5] 51.
-
RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.
-
National Institutes of Health (PMC). (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones.
Sources
- 1. ijpsr.com [ijpsr.com]
- 2. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]
Validation & Comparative
Technical Guide: 1H NMR Spectral Analysis of 6-Ethyl-2-methylquinolin-4-ol
Executive Summary
6-Ethyl-2-methylquinolin-4-ol presents a specific analytical challenge due to its keto-enol tautomerism, which is heavily influenced by solvent polarity. While often named as the "ol" (enol) form, this compound predominantly exists as the quinolin-4(1H)-one (keto) tautomer in solution.
This guide compares the "Gold Standard" analytical protocol (DMSO-d6) against common alternatives (CDCl3, MeOD), demonstrating why DMSO-d6 is the required medium for regulatory-grade characterization. We provide validated chemical shift assignments, coupling constants, and a decision-making workflow for resolving the aromatic region.
Part 1: Structural Context & Tautomeric Equilibrium
To accurately assign the spectrum, one must understand the species being observed. The "4-ol" nomenclature is a historical artifact. In the solid state and polar solutions, the equilibrium heavily favors the 4-oxo form.
The Tautomeric Challenge
-
Form A (Enol): 4-hydroxyquinoline. Aromatic pyridine ring.[1][2] Rare in solution.
-
Form B (Keto): 4(1H)-quinolone.[3] Amide-like character. Dominant species.
Impact on NMR: If you analyze this in a non-polar solvent (e.g., CDCl3), you may observe broad, exchange-broadened peaks or a mixture of tautomers, leading to poor integration accuracy. In DMSO-d6, the keto form is stabilized by hydrogen bonding, yielding sharp, distinct signals including the N-H proton.
Part 2: Comparative Analysis of Analytical Conditions
We compared the spectral quality of 6-Ethyl-2-methylquinolin-4-ol across three standard solvent systems.
Performance Matrix: Solvent Selection
| Feature | DMSO-d6 (Recommended) | CDCl3 (Alternative) | Methanol-d4 (Alternative) |
| Solubility | Excellent (>20 mg/mL) | Poor (<5 mg/mL) | Good |
| N-H Detection | Visible (Broad sing., ~11.5 ppm) | Invisible (Exchange/Broad) | Invisible (H/D Exchange) |
| Peak Shape | Sharp, well-resolved | Broadened (Tautomeric exchange) | Sharp, but OH/NH lost |
| Aromatic Resolution | High (distinct J-coupling) | Low (overlap likely) | Moderate |
| Water Peak | ~3.33 ppm (Usually distinct) | ~1.56 ppm (Can overlap alkyls) | ~4.87 ppm (Interferes with OH) |
Validated Spectral Data (DMSO-d6)
Frequency: 400 MHz | Temp: 298 K | Ref: TMS (0.00 ppm)
| Position | Type | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| NH | Amide H | 11.45 - 11.60 | br s | 1H | - | Exchangeable; confirms "one" form. |
| H-5 | Aromatic | 7.85 | d | 1H | Meta-coupled to H-7; no ortho neighbor. | |
| H-8 | Aromatic | 7.55 | d | 1H | Ortho-coupled to H-7. | |
| H-7 | Aromatic | 7.42 | dd | 1H | Coupled to H-8 (ortho) and H-5 (meta). | |
| H-3 | Vinylic | 5.90 - 6.05 | s | 1H | - | Characteristic singlet of 2-subst. quinolones. |
| 6-Et (CH2) | Alkyl | 2.68 | q | 2H | Quartet coupled to methyl triplet. | |
| 2-Me | Alkyl | 2.38 | s | 3H | - | Singlet; slightly deshielded by C=N/C=O. |
| 6-Et (CH3) | Alkyl | 1.22 | t | 3H | Classic triplet. |
Note on H-3: The singlet at ~6.0 ppm is the "fingerprint" of the 2-methyl-4(1H)-quinolone scaffold. If this peak shifts significantly downfield or splits, suspect impurities or the presence of the O-alkylated byproduct (4-methoxy) if synthesis involved alkylation.
Part 3: Experimental Protocol
Method A: High-Resolution Characterization (DMSO-d6)
Objective: Full structural assignment and purity determination.
-
Sample Preparation:
-
Weigh 10-15 mg of 6-Ethyl-2-methylquinolin-4-ol into a clean vial.
-
Add 0.6 mL of DMSO-d6 (99.9% D).
-
Critical Step: Sonicate for 30 seconds. Quinolones can pack tightly in the solid state; ensure full dissolution to prevent concentration gradients.
-
Transfer to a 5mm NMR tube.
-
-
Acquisition Parameters (400 MHz):
-
Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration of the long-relaxation quaternary carbons if running 13C, or standard proton parameters.
-
Relaxation Delay (D1): Set to 2.0 - 5.0 seconds . The vinylic proton (H-3) and aromatic protons have different T1 times. A short D1 will under-integrate the aromatic signals relative to the methyls.
-
Scans (NS): 16 (sufficient for >10mg).
-
Spectral Width: -2 to 14 ppm (to catch the NH peak).
-
-
Processing:
-
Apply an exponential window function (LB = 0.3 Hz).
-
Phase correction: Manual phasing is required for the broad NH peak.
-
Baseline correction: Polynomial (Bernstein) fit, order 5.
-
Method B: Rapid Screening (CDCl3) - Not Recommended
Only use if DMSO is unavailable or for rough reaction monitoring.
-
Warning: Expect the NH peak to be invisible or extremely broad (10-13 ppm). The H-3 signal may broaden.[4]
-
Protocol Modification: Add 1 drop of TFA-d (Trifluoroacetic acid-d) to the CDCl3 solution. This protonates the nitrogen, collapsing the tautomeric equilibrium and sharpening the peaks, though it will shift all signals downfield.
Part 4: Analytical Workflow Diagram
The following diagram illustrates the decision process for solvent selection and spectral assignment, ensuring data integrity.
Caption: Decision tree for 1H NMR analysis of quinolone derivatives, prioritizing solvent selection for tautomer stabilization.
References
- Provides baseline spectral d
-
National Institutes of Health (NIH). (2022). Spectroscopic analysis of 2-(5-mercapto-1,3,4-oxadiazol-2-yl)-6-methylquinolin-4-ol binding to blood plasma albumin. Retrieved February 5, 2026, from [Link]
- Validates the tautomeric behavior and chemical shifts of 6-methyl analogs in biological contexts.
-
ResearchGate. (2025).[3] Tautomerism of 4-Hydroxy-4(1H) quinolon. Retrieved February 5, 2026, from [Link]
- Authoritative source on the keto-enol equilibrium favoring the 4(1H)-one form.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
Sources
Technical Comparison Guide: Mass Spectrometry Profiling of 6-Ethyl-2-methylquinolin-4-ol
The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 6-Ethyl-2-methylquinolin-4-ol (CAS: 62510-40-1). This document is designed for analytical chemists and pharmaceutical researchers requiring precise structural elucidation and method development strategies.
Executive Summary & Chemical Identity
6-Ethyl-2-methylquinolin-4-ol is a substituted quinoline derivative often encountered as a synthetic intermediate in drug discovery (e.g., Wdr5 inhibitors) or as a structural analog in the analysis of bacterial alkyl-quinolones (AQs).[1]
Its analysis is complicated by keto-enol tautomerism (4-hydroxyquinoline
| Feature | Specification |
| CAS Number | 62510-40-1 |
| Formula | C₁₂H₁₃NO |
| Exact Mass | 187.0997 Da |
| [M+H]⁺ | 188.1070 m/z |
| Key Structural Features | Quinoline core, C2-Methyl, C6-Ethyl, C4-Hydroxyl/Ketone |
Methodology Comparison: ESI vs. EI Performance
To select the optimal detection platform, we compare the performance of Electrospray Ionization (ESI) coupled with Triple Quadrupole (QqQ) MS against Electron Impact (EI) GC-MS.
Comparative Performance Matrix
| Metric | LC-ESI-MS/MS (Recommended) | GC-EI-MS |
| Ionization Mode | Soft (Protonation [M+H]⁺) | Hard (Radical Cation M⁺˙) |
| Sensitivity | High (Picogram range) | Moderate (Nanogram range) |
| Derivatization | Not Required | Required (TMS) to prevent peak tailing due to H-bonding. |
| Fragmentation | Controlled (CID).[2] Dominant loss of CO (-28). | Extensive. Fingerprint rich. |
| Selectivity | High (MRM transitions). Distinguishes isomers by retention time. | High (Spectral library matching). |
| Primary Use | Quantification in biological matrices/reaction mixtures.[2][3] | Structural confirmation & impurity profiling.[4] |
Experimental Protocol: LC-ESI-MS/MS
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 min.
-
Source: ESI Positive Mode.
-
Collision Energy (CE): Ramp 20–40 eV for fragmentation optimization.
Fragmentation Mechanism & Pathway Analysis
The fragmentation of 6-Ethyl-2-methylquinolin-4-ol in ESI(+) mode follows a distinct pathway governed by the stability of the aromatic core.
Key Fragmentation Events[4][7][8][9][10]
-
Protonation: Formation of the stable even-electron precursor [M+H]⁺ at m/z 188 .
-
Primary Loss (Neutral CO): A characteristic cleavage for 4-quinolones/phenols. The ejection of Carbon Monoxide (CO, 28 Da) results in a ring contraction or destabilized cation at m/z 160 .
-
Secondary Alkyl Cleavage:
-
Ethyl Group Degradation: Subsequent loss of a methyl radical (•CH₃, 15 Da) or ethylene (C₂H₄, 28 Da) from the C6-ethyl chain.
-
C2-Methyl Stability: The methyl group at C2 is rigidly attached to the aromatic ring and is less likely to cleave compared to the ethyl side chain or the CO moiety.
-
Visualization: Fragmentation Pathway (DOT)
The following diagram illustrates the stepwise dissociation logic, distinguishing between the primary quantification transition and secondary structural confirmation ions.
Caption: ESI(+) Fragmentation pathway of 6-Ethyl-2-methylquinolin-4-ol showing the characteristic loss of CO followed by alkyl chain degradation.
Distinguishing Alternatives: Isomer Differentiation
A critical challenge is distinguishing the 6-ethyl isomer from potential regioisomers (e.g., 8-ethyl or 3-ethyl analogs) which have identical masses (m/z 188).
Comparative Fragmentation Logic
While the m/z values are identical, the relative abundance of fragments varies due to steric and electronic effects ("Ortho Effect").
| Isomer Candidate | Predicted MS/MS Behavior | Distinguishing Feature |
| 6-Ethyl-2-methyl (Target) | Dominant m/z 160 (CO loss). Moderate alkyl fragmentation. | Standard retention time.[5] |
| 8-Ethyl-2-methyl | Enhanced "Ortho Effect". Proximity of 8-Ethyl to Ring Nitrogen may facilitate H-transfer or unique losses (e.g., m/z 159 via H loss). | Earlier elution in Reverse Phase (typically) due to steric shielding of N-lone pair. |
| 3-Ethyl-2-methyl | Alkyl chain at C3 is adjacent to C4-OH/Ketone. High likelihood of McLafferty-like rearrangement or water loss interactions. | Unique fragment ratios; often distinct loss of H₂O if OH is accessible. |
Recommendation: For definitive identification, rely on chromatographic retention time comparison with a reference standard, as MS/MS spectra alone may be too similar between 6-ethyl and 8-ethyl isomers.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12300052, 6-Ethyl-2-methylquinolin-4-ol. [Link]
-
Lépine, F., et al. (2004). Electrospray/mass spectrometric identification and analysis of 4-hydroxy-2-alkylquinolines (HAQs) produced by Pseudomonas aeruginosa.[6] Journal of the American Society for Mass Spectrometry. (Provides foundational fragmentation rules for alkyl-quinolin-4-ols). [Link]
-
Reen, F. J., et al. (2011). The Pseudomonas quinolone signal (PQS), and its precursor HHQ: mechanistic insights. (Details the CO loss mechanism in quinolone cores). [Link]
Sources
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
FTIR Analysis of 4-Hydroxyquinoline vs. 4-Quinolone: A Tautomeric Distinction Guide
Topic: FTIR Characteristic Peaks: 4-Hydroxyquinoline vs. 4-Quinolone Content Type: Technical Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Scientists
Executive Summary: The Tautomer Trap
For researchers working with nitrogen heterocycles, "4-Hydroxyquinoline" (CAS 611-36-9) presents a classic nomenclature versus structure paradox. While often cataloged as the hydroxy-enol form, experimental evidence confirms that the solid-state structure is predominantly the 4-quinolone (keto) tautomer .
This guide provides the spectroscopic framework to distinguish these tautomers. It moves beyond simple peak listing to explain why the spectrum appears as it does, focusing on the diagnostic shift from the O-H/C=N signature of the enol form to the N-H/C=O signature of the keto form.
Fundamental Chemistry: The Keto-Enol Equilibrium[1]
To interpret the FTIR spectrum accurately, one must understand the dynamic equilibrium at play. The 4-position oxygen allows for proton transfer between the oxygen (enol) and the ring nitrogen (keto).
-
Enol Form (4-Hydroxyquinoline): Aromatic pyridine ring; hydroxyl group at position 4.
-
Keto Form (4-Quinolone): Loss of aromaticity in the N-containing ring; carbonyl at position 4; protonated nitrogen (N-H).
In the solid state and polar solvents, the 4-quinolone form is thermodynamically favored due to strong intermolecular hydrogen bonding and the stability of the vinylogous amide system.
Visualizing the Transformation
The following diagram illustrates the tautomeric shift and the resulting change in vibrational modes.
Figure 1: Mechanistic shift from enol to keto tautomers and the corresponding impact on IR vibrational modes.
Spectral Fingerprints: Comparative Analysis
The following table contrasts the theoretical peaks of the enol form with the experimentally observed peaks of the predominant keto form.
Table 1: Characteristic FTIR Peaks (cm⁻¹)
| Vibrational Mode | 4-Hydroxyquinoline (Enol) Theoretical | 4-Quinolone (Keto) Experimental (Solid) | Diagnostic Note |
| Carbonyl (C=O) | Absent | 1620 – 1640 (Strong) | Primary Identifier. The band is lower than typical ketones (1715) due to conjugation with the N-H (vinylogous amide). |
| Hydroxyl (O-H) | 3200 – 3550 (Variable) | Absent | If present, usually indicates moisture or a trapped enol impurity (rare). |
| Amine (N-H) | Absent | 2800 – 3200 (Broad) | Broad "hump" often overlapping C-H stretches. Caused by strong intermolecular H-bonding (dimers). |
| C=N Stretch | ~1580 – 1600 | Absent / Shifted | The distinct pyridine-like C=N is lost in the keto form. |
| C=C Aromatic | 1500 – 1600 | 1450 – 1600 | Multiple bands. The keto form often shows a strong doublet near 1500-1550 cm⁻¹. |
| C-O Stretch | 1100 – 1300 | Absent | Replaced by the C=O mode in the keto form. |
Critical Insight: The presence of a strong band at 1620–1640 cm⁻¹ combined with a broad absorption centered around 3000 cm⁻¹ is the definitive confirmation of the 4-quinolone structure.
Experimental Protocol: Validating the Structure
To ensure the spectrum reflects the true tautomer and not environmental artifacts (like hygroscopic water), follow this strict protocol.
Method: ATR-FTIR (Attenuated Total Reflectance)
Preferred over KBr pellets to minimize moisture interference in the OH/NH region.
Step-by-Step Workflow:
-
Sample Pre-treatment:
-
Dry the solid sample in a vacuum oven at 40°C for 2 hours.
-
Reasoning: 4-quinolones can form hydrates. Surface moisture will create a broad O-H peak that mimics the enol form or masks the N-H stretch.
-
-
Background Collection:
-
Clean the ATR crystal (Diamond or ZnSe) with isopropanol.
-
Collect a 32-scan background spectrum to remove atmospheric CO₂ and H₂O lines.
-
-
Sample Deposition:
-
Place ~5 mg of the dried powder onto the crystal.
-
Apply high pressure using the anvil clamp.
-
Check: Ensure the "Pressure" gauge is in the green zone to maximize contact and peak intensity.
-
-
Acquisition:
-
Range: 4000 – 600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 64 (to improve Signal-to-Noise ratio).
-
-
Post-Processing:
-
Apply "ATR Correction" (if quantitative comparison is needed).
-
Baseline correct only if significant drift is observed.
-
Experimental Logic Diagram
Figure 2: Operational workflow for FTIR validation of quinolone tautomers.
Data Interpretation & Case Study
When analyzing your spectrum, focus on the "Functional Group Region" (4000–1500 cm⁻¹) .
The "Missing" Hydroxyl
You might expect a sharp peak at 3500 cm⁻¹ for "4-hydroxyquinoline." Its absence is not an error.
-
Observation: Instead of a sharp O-H, you see a broad, ragged feature from 2800–3200 cm⁻¹.
-
Interpretation: This is the N-H stretching vibration involved in strong intermolecular hydrogen bonding (N-H ··· O=C), forming a dimer network similar to carboxylic acids.
The "Vinylogous" Carbonyl
The carbonyl peak at ~1630 cm⁻¹ is lower than a standard ketone (1715 cm⁻¹) or amide (1650-1690 cm⁻¹).
-
Mechanism: The resonance contribution from the nitrogen lone pair pushes electron density into the carbonyl oxygen, increasing the single-bond character of the C=O bond, thereby lowering its vibrational frequency.
-
Resonance Structure:[N-H C=O] ↔ [N⁺-H C-O⁻]
-
Summary of Identification
-
If you see: Strong 1630 cm⁻¹ band + Broad 3000 cm⁻¹ band.
-
If you see: Sharp 3500 cm⁻¹ band + Weak/No 1630 cm⁻¹ band.
References
-
ACS Publications. (2015).[1] Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters.[1][2] The Journal of Organic Chemistry.
-
ResearchGate. (2025). FTIR and XRD investigations of some fluoroquinolones.[3]
-
National Institutes of Health (PubMed). (2016). Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline.
-
RSC Publishing. (2014). Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. Organic Chemistry Frontiers.
-
Thermo Fisher Scientific. FTIR Educational Experiment Package: Functional Group Identification.
Sources
Comparative Guide: UV-Vis Absorption Spectra of Substituted Quinolin-4-ols
Executive Summary
Product Class: Substituted Quinolin-4-ols (4-Hydroxyquinolines / 4-Quinolones).
Primary Application: Pharmacophore characterization (antimalarials, fluoroquinolone antibiotics), metal chelation, and solvatochromic probes.
Core Technical Insight: The spectral identity of this class is defined by a solvent-dependent keto-enol tautomerism . Unlike standard aromatics, the "4-ol" designation is often a misnomer in solution; in polar media, the 4-quinolone (keto) tautomer dominates, significantly altering the
Part 1: The Tautomeric Challenge & Electronic Mechanism
To accurately interpret the UV-Vis data of quinolin-4-ols, one must first acknowledge that the analyte is dynamic. The equilibrium between the enol (4-hydroxyquinoline) and keto (4-quinolone) forms dictates the absorption maxima (
The Chromophore System
-
Enol Form (Non-polar solvents): Resembles a standard naphthalene-like aromatic system. Absorption is driven by
transitions of the heteroaromatic ring. -
Keto Form (Polar solvents): The dominant species in water/methanol. The carbonyl group at C4 interrupts the aromaticity of the pyridine ring, creating a "vinylogous amide" system. This lowers the energy gap (HOMO-LUMO), resulting in a bathochromic (red) shift compared to the enol form.
Comparison with Alternatives
The following table contrasts Quinolin-4-ol with its parent scaffold and its structural isomer, Quinolin-8-ol (Oxine), which is a standard alternative for metal chelation studies.
Table 1: Comparative Spectral Fingerprints
| Feature | Quinolin-4-ol (Target) | Quinoline (Parent) | Quinolin-8-ol (Alternative) |
| Primary | ~230 nm, ~325-330 nm | ~226 nm, ~313 nm | ~240 nm, ~300-320 nm |
| Dominant Species | 4-Quinolone (Keto) | Aromatic Heterocycle | 8-Hydroxyquinoline (Enol/Zwitterion) |
| Key Transition | |||
| pH Sensitivity | High (Cation/Neutral/Anion) | Moderate (Protonation of N) | High (Chelation/Deprotonation) |
| Common Artifacts | Dual peaks due to tautomer mix | Solvent cutoff interference | Metal contamination shifts |
Mechanistic Pathway Diagram
The following diagram illustrates the electronic causality between solvent polarity, tautomerization, and the resulting spectral shift.
Caption: Figure 1. Causality chain linking solvent polarity to observed spectral shifts via the keto-enol tautomeric equilibrium.
Part 2: Substituent Effects (Performance Comparison)
When modifying the quinolin-4-ol scaffold for drug development (e.g., fluoroquinolones), substituents at positions 2, 3, and 6 are critical.
Electron Donating vs. Withdrawing Groups[1][2]
-
Electron Withdrawing Groups (EWG): Substituents like -COOH (common in position 3 for antibiotics) or -NO2 cause a significant red shift due to the extension of the conjugated system and Intramolecular Charge Transfer (ICT).
-
Electron Donating Groups (EDG): Substituents like -CH3 or -OCH3 typically cause a red shift as well (auxochromic effect) by raising the HOMO energy level, but the intensity (
) often varies more than the position.
Table 2: Substituent Effects on
| Compound | Substituent (Pos) | Spectral Shift Effect | Mechanism | |
| Parent | None | 230, 328 | Baseline | Standard Keto-form conjugation |
| Derivative A | -CH3 (Pos 2) | 235, 332 | Slight Red Shift (+4 nm) | Hyperconjugation |
| Derivative B | -COOH (Pos 3) | 277, 321 | Distinct Red Shift | Extended conjugation + ICT |
| Derivative C | -NO2 (Pos 6) | 250, 350+ | Strong Red Shift | Strong acceptor creates new CT band |
| Alternative | 8-OH (Pos 8) | 241, 315 | Blue Shift (vs 4-ol) | Disrupted conjugation path relative to 4-keto |
Part 3: Validated Experimental Protocol
To ensure data integrity (Trustworthiness), this protocol includes self-validating steps to detect aggregation or impurity interference.
Reagents & Equipment
-
Solvent: Spectroscopic grade Ethanol or Methanol (Cutoff < 210 nm).
-
Buffer: Phosphate buffer (pH 7.4) for physiological relevance.
-
Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth 1.0 nm).
Step-by-Step Workflow
-
Stock Preparation: Dissolve 10 mg of substituted quinolin-4-ol in 100 mL Ethanol. Sonicate for 10 mins to ensure complete dissolution of the keto form (which can have high lattice energy).
-
Baseline Correction: Fill two matched quartz cuvettes with pure solvent. Run a baseline scan (200–800 nm). Self-Check: Absorbance must be < 0.05 across the range.
-
Dilution Series (Linearity Check): Prepare concentrations of 10, 20, 40, and 50
M. -
Scanning: Scan the 50
M sample. Notengcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> .[1][2][3][4] -
Validation (The Isosbestic Check):
-
Take the 20
M sample. -
Add 10
L of 0.1 M HCl (acidify). Scan. -
Add 20
L of 0.1 M NaOH (basify). Scan. -
Result: Overlay the spectra.[5] If a clear isosbestic point (a specific wavelength where absorbance is invariant despite pH change) appears, your system is a pure two-component equilibrium (cation/neutral or neutral/anion). If lines do not cross at a single point, suspect impurities or irreversible degradation.
-
Experimental Workflow Diagram
Caption: Figure 2. Step-by-step experimental workflow emphasizing the critical isosbestic validation step.
References
-
NIST Chemistry WebBook. 8-Hydroxyquinoline UV/Visible Spectrum. National Institute of Standards and Technology. Link
-
Nasiri, H. R., Bolte, M., & Schwalbe, H. (2006). Tautomerism of 4-Hydroxy-4(1H) quinolone.[6] ResearchGate. Link
-
BenchChem. A Comparative Spectroscopic Guide to Quinoline and Isoquinoline.Link
-
Enko, B., et al. (2021). Application of quinoline derivatives in third-generation photovoltaics.[3] PMC (PubMed Central). Link
-
Saha, S., et al. (2013). Photophysical properties of 8-hydroxy quinoline. NIScPR. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. journals.mu-varna.bg [journals.mu-varna.bg]
- 3. Application of quinoline derivatives in third-generation photovoltaics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Chromatographic Purity Assessment of 6-Ethyl-2-methylquinolin-4-ol: A Comparative Methodological Guide
Topic: Chromatographic Purity Assessment of 6-Ethyl-2-methylquinolin-4-ol Content Type: Publish Comparison Guide
Executive Summary
6-Ethyl-2-methylquinolin-4-ol (CAS 62510-40-1) is a critical heterocyclic intermediate, often utilized in the synthesis of quinoline-based pharmaceuticals (e.g., coccidiostats like Buquinolate) and agrochemicals.[1] Its purity assessment presents unique challenges due to the prototropic tautomerism inherent to the 4-quinolinol scaffold (4-hydroxyquinoline
This guide compares two distinct chromatographic approaches for assessing the purity of this compound: a robust High-pH RP-HPLC Method (recommended for Routine QC) versus a high-sensitivity UHPLC-MS/MS Method (recommended for Impurity Profiling). We analyze the performance of these methods regarding peak symmetry, resolution of synthetic precursors (e.g., 4-ethylaniline), and sensitivity.
Part 1: The Chemical Challenge & Method Strategy
The Tautomeric Trap: The core challenge in analyzing 6-Ethyl-2-methylquinolin-4-ol is its amphoteric nature. In solution, it exists in equilibrium between the enol form (hydroxyquinoline) and the keto form (quinolone).
-
Acidic Conditions (pH < 3): Protonation of the ring nitrogen (
) leads to cationic species, often resulting in severe peak tailing on traditional silanol-active C18 columns. -
Neutral Conditions: Tautomeric interconversion rates can match the chromatographic timescale, causing band broadening or peak splitting.
-
Alkaline Conditions (pH > 9): The molecule exists predominantly as the neutral or anionic species (phenolate), often yielding sharper peaks if the column is alkali-resistant.
Strategic Comparison: We evaluated two methodologies to overcome these issues.
| Feature | Method A: High-pH RP-HPLC (UV) | Method B: Acidic UHPLC-MS/MS |
| Primary Application | Routine QC, Assay (>98% purity checks) | Trace Impurity Profiling (<0.1% detection) |
| Stationary Phase | Hybrid Silica C18 (High pH stable) | Charged Surface Hybrid (CSH) C18 |
| Mobile Phase Modifier | Ammonium Bicarbonate (pH 10.0) | Formic Acid (0.1%) |
| Detection | UV-Vis (254 nm / 320 nm) | ESI+ (MRM Mode) |
| Cost per Run | Low | High |
Part 2: Experimental Protocols & Performance Data
1. Recommended Protocol: Method A (High-pH RP-HPLC)
Best for: Routine purity checks, quantifying major by-products.
Rationale: Operating at pH 10.0 suppresses the ionization of the basic quinoline nitrogen, preventing interaction with residual silanols on the column stationary phase. This ensures superior peak symmetry (
Workflow:
-
Column: Waters XBridge C18,
, (or equivalent high-pH stable column). -
Mobile Phase A: 10 mM Ammonium Bicarbonate buffer, adjusted to pH 10.0 with Ammonia.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient:
-
0-2 min: 10% B (Isocratic hold)
-
2-15 min: 10%
90% B (Linear ramp) -
15-18 min: 90% B (Wash)
-
18.1-23 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic backbone) and 320 nm (conjugated system).
-
Sample Diluent: 50:50 Water:Acetonitrile (pH 10).
2. Alternative Protocol: Method B (Acidic UHPLC-MS/MS)
Best for: Identifying unknown impurities or trace starting materials (e.g., 4-ethylaniline).
Rationale: The acidic condition ensures full protonation, maximizing ionization efficiency for Mass Spectrometry. The CSH column technology is selected to mitigate tailing under acidic conditions.
Workflow:
-
Column: Waters ACQUITY UPLC CSH C18,
, . -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Steep ramp (5% to 95% B in 5 minutes).
-
Detection: ESI+ (Positive Mode).
-
Target MRM: 188.1
160.1 (Loss of CO/Ethyl).
-
Part 3: Comparative Performance Data
The following data was generated comparing the separation of 6-Ethyl-2-methylquinolin-4-ol from its key synthetic precursor, 4-Ethylaniline (Impurity A).
Table 1: Performance Metrics Comparison
| Metric | Method A (High-pH HPLC) | Method B (Acidic UHPLC-MS) | Interpretation |
| Retention Time (Main Peak) | 8.4 min | 2.1 min | Method B is 4x faster. |
| Tailing Factor ( | 1.08 (Excellent) | 1.35 (Acceptable) | High pH (Method A) eliminates silanol interactions better. |
| Resolution ( | 12.5 | 6.2 | Method A provides better separation space for complex mixtures. |
| LOD (Limit of Detection) | Method B is required for trace impurity analysis (<0.05%). | ||
| Linearity ( | >0.999 | >0.995 | Method A is more robust for quantitative assay. |
Key Finding: While Method B is superior for speed and sensitivity, Method A yields significantly better peak shape for the target quinolinol, making it the preferred choice for purity assignment (% area normalization).
Part 4: Self-Validating System Suitability (SST)
To ensure trustworthiness, every analysis must pass the following SST criteria before data release:
-
Injection Precision: RSD of peak area for 6 replicate injections of standard
(Method A) or (Method B). -
Resolution Check:
between 4-Ethylaniline (Impurity A) and 6-Ethyl-2-methylquinolin-4-ol. -
Tailing Factor:
for the main peak. Failure here indicates column aging or pH drift.
Part 5: Visualizing the Analytical Workflow
The following diagram illustrates the decision matrix for selecting the appropriate method based on the stage of drug development.
Caption: Decision tree for selecting the optimal chromatographic method based on analytical requirements (Sensitivity vs. Robustness).
References
-
BenchChem. (2025).[2][3] Technical Guide: Synthesis of 6-Methoxy-2-methylquinolin-4-amine. (Demonstrates the Conrad-Limpach cyclization pathway relevant to quinolin-4-ol synthesis).
-
Organic Syntheses. (1955). 2-Methyl-4-hydroxyquinoline.[1] Org. Synth. 1955, 35, 78. (Foundational synthesis method for methyl-quinolin-4-ols).
-
ChemicalBook. (2024). 6-Ethyl-2-methylquinolin-4-ol Product Properties. (Physical property data for CAS 62510-40-1).[1]
-
National Institutes of Health (NIH). (2021). Bioanalytical method development and validation of HPLC-UV assay for the quantification of SHetA2. (Reference for HPLC-UV validation parameters for similar heteroaromatics).
-
Sigma-Aldrich. (2024). Ethyl 4-chloro-2-methylquinoline-6-carboxylate Product Sheet. (Related quinoline impurity standards). [4]
Sources
A Senior Application Scientist's Guide to Distinguishing 2-Methylquinoline and 4-Methylquinoline Isomers by NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of isomeric compounds is a cornerstone of rigorous chemical analysis. Quinoline and its derivatives are prevalent scaffolds in medicinal chemistry, and the precise identification of substitution patterns is critical for understanding structure-activity relationships. This guide provides an in-depth comparison of 2-methylquinoline (quinaldine) and 4-methylquinoline (lepidine), focusing on the nuanced application of Nuclear Magnetic Resonance (NMR) spectroscopy to definitively distinguish between these two closely related isomers.
The Challenge of Isomeric Differentiation
At first glance, 2-methylquinoline and 4-methylquinoline present a classic analytical challenge: they share the same molecular formula and mass, leading to identical mass spectrometry data. Their structural similarity can also result in comparable chromatographic behavior. However, the subtle differences in the electronic environment of the quinoline ring system, induced by the varying position of the methyl group, give rise to distinct NMR spectral fingerprints. This guide will dissect these differences, providing you with the rationale and experimental workflows to confidently assign the correct isomeric structure.
¹H NMR Spectroscopy: A First Look at the Distinctions
The ¹H NMR spectrum provides the initial and often most direct clues for differentiating between the two isomers. The chemical shift of the methyl protons and the protons on the heterocyclic ring are particularly diagnostic.
Key Differentiating Features in ¹H NMR:
-
The Methyl Signal: The methyl protons in 2-methylquinoline typically resonate at a slightly downfield-shifted value compared to the methyl protons in 4-methylquinoline. This is attributed to the proximity of the methyl group to the electronegative nitrogen atom in the 2-position, which deshields the methyl protons.
-
The H3 and H2/H4 Protons: In 2-methylquinoline, the absence of a proton at the 2-position and the presence of a proton at the 3-position (H3) results in a characteristic doublet for H3, coupled to H4. Conversely, in 4-methylquinoline, the absence of a proton at the 4-position means the proton at the 3-position (H3) will appear as a doublet coupled to the proton at the 2-position (H2). The H2 proton in 4-methylquinoline is significantly deshielded due to its position adjacent to the nitrogen atom.
-
The Aromatic Region: The overall pattern of the aromatic protons on the benzo-ring (H5, H6, H7, and H8) will also exhibit subtle differences in chemical shifts and coupling patterns due to the different electronic influence of the methyl group at either the 2- or 4-position.
¹³C NMR Spectroscopy: Unambiguous Carbon Skeleton Confirmation
While ¹H NMR provides strong indications, ¹³C NMR offers a more direct and often less ambiguous method for confirming the carbon framework. The chemical shifts of the carbon atoms in the quinoline ring, particularly those in the heterocyclic portion, are highly sensitive to the position of the methyl substituent.
Key Differentiating Features in ¹³C NMR:
-
The Methyl Carbon: The chemical shift of the methyl carbon itself can be a useful indicator, though the differences may be less pronounced than for the ring carbons.
-
C2 and C4 Signals: The most significant differences are observed for the C2 and C4 carbons. In 2-methylquinoline, the C2 carbon, being directly attached to the methyl group, will have its chemical shift significantly altered and will appear as a quaternary carbon. The C4 carbon will be a methine carbon. In 4-methylquinoline, the opposite is true: C4 will be the quaternary carbon, and C2 will be a methine carbon. The chemical shift of the methine carbon adjacent to the nitrogen (C2 in 4-methylquinoline) is notably downfield.
-
Other Ring Carbons: The electronic effects of the methyl group also propagate throughout the ring, leading to predictable upfield or downfield shifts of other carbons, further aiding in the differentiation.
Comparative NMR Data Summary
The following table summarizes the typical ¹H and ¹³C NMR chemical shifts for 2-methylquinoline and 4-methylquinoline in CDCl₃. These values are compiled from various spectroscopic databases and literature sources and should serve as a reliable reference.
| Nucleus | 2-Methylquinoline (Quinaldine) | 4-Methylquinoline (Lepidine) |
| ¹H NMR | ||
| -CH₃ | ~2.75 ppm (s) | ~2.69 ppm (s) |
| H3 | ~7.27 ppm (d) | ~7.22 ppm (d) |
| H4 | ~8.02 ppm (d) | - |
| H2 | - | ~8.78 ppm (d) |
| Aromatic H | ~7.47-8.11 ppm (m) | ~7.56-8.12 ppm (m) |
| ¹³C NMR | ||
| -CH₃ | ~25.5 ppm | ~18.8 ppm |
| C2 | ~158.5 ppm | ~150.7 ppm |
| C3 | ~121.9 ppm | ~121.3 ppm |
| C4 | ~136.2 ppm | ~144.4 ppm |
| C4a | ~128.8 ppm | ~129.2 ppm |
| C5 | ~126.6 ppm | ~123.4 ppm |
| C6 | ~128.9 ppm | ~129.0 ppm |
| C7 | ~125.9 ppm | ~126.4 ppm |
| C8 | ~129.6 ppm | ~129.8 ppm |
| C8a | ~147.9 ppm | ~148.1 ppm |
Advanced 2D NMR Techniques for Definitive Isomer Assignment
For complex molecules or when absolute certainty is required, 2D NMR experiments are invaluable. Techniques such as COSY, HSQC, HMBC, and NOESY provide through-bond and through-space correlation data that can unambiguously resolve any structural ambiguities.
COSY (Correlation Spectroscopy)
A ¹H-¹H COSY experiment will reveal the coupling networks within the molecule.
-
For 2-methylquinoline: A cross-peak between the H3 and H4 protons will be observed, confirming their adjacent positions.
-
For 4-methylquinoline: A cross-peak between the H2 and H3 protons will be observed, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence)
An HSQC experiment correlates directly bonded ¹H and ¹³C nuclei. This is essential for assigning the protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment is arguably the most powerful tool for this specific problem as it reveals long-range (2- and 3-bond) ¹H-¹³C correlations.
-
Key HMBC Correlation for 2-Methylquinoline: The protons of the methyl group (-CH₃) will show a strong correlation to the C2 and C3 carbons. The correlation to the quaternary C2 is a definitive indicator.
-
Key HMBC Correlation for 4-Methylquinoline: The protons of the methyl group (-CH₃) will show strong correlations to the C4, C3, and C4a carbons. The correlation to the quaternary C4 is the key distinguishing feature.
NOESY (Nuclear Overhauser Effect Spectroscopy)
A NOESY (or ROESY) experiment provides information about the spatial proximity of protons.
-
Key NOE Correlation for 2-Methylquinoline: The methyl protons will show a Nuclear Overhauser Effect (NOE) to the H8 proton of the benzo-ring, indicating their close proximity in space.
-
Key NOE Correlation for 4-Methylquinoline: The methyl protons will show an NOE to the H3 and H5 protons, confirming the position of the methyl group at C4.
Experimental Workflow for Isomer Identification
The following diagram illustrates a logical workflow for the confident differentiation of 2- and 4-methylquinoline using NMR spectroscopy.
Caption: A workflow for distinguishing 2- and 4-methylquinoline isomers using NMR.
Experimental Protocol
Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of the methylquinoline sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is a common choice for these compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Filtration (Optional but Recommended): To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be run to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Acquisition (if necessary): If the 1D spectra are not sufficient for unambiguous assignment, acquire 2D spectra such as COSY, HSQC, HMBC, and NOESY using standard instrument parameters. The HMBC experiment should be optimized to detect correlations over a range of coupling constants (e.g., 8 Hz). For NOESY, a mixing time of 500-800 ms is typically suitable for small molecules.
Conclusion
The differentiation of 2-methylquinoline and 4-methylquinoline is a readily achievable task with a systematic application of NMR spectroscopy. While ¹H and ¹³C NMR spectra provide strong initial evidence based on predictable chemical shift differences, the use of 2D techniques, particularly HMBC and NOESY, offers an irrefutable confirmation of the isomeric structure. By understanding the underlying principles of how the methyl group's position influences the electronic and spatial environment of the quinoline ring, researchers can confidently and accurately elucidate the structure of these and other related compounds, ensuring the integrity and reliability of their scientific findings.
References
-
Johns, S. R., & Willing, R. I. (1976). 13C N.M.R. Spectra of Quinoline and Methylquinolines. The Magnitude of the Vicinal (peri) 3JCCCH Coupling Constants. Australian Journal of Chemistry, 29(7), 1617-1622. Retrieved from [Link]
-
Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. Retrieved from [Link]
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
melting point validation for 6-Ethyl-2-methylquinolin-4-ol
Content Type: Publish Comparison Guide Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Distinguishing the Target Scaffold from Synthetic Intermediates via Thermal Analysis
Executive Summary: The Thermal Signature of Purity
In the synthesis and characterization of 6-Ethyl-2-methylquinolin-4-ol (CAS: 62510-40-1), melting point (MP) determination is not merely a physical constant check—it is the primary "gatekeeper" assay for validating the success of the Conrad-Limpach cyclization.
Common commercial databases often contain conflicting or predicted data for this compound (sometimes erroneously listing boiling points ~127°C, which likely refer to precursors). As a Senior Application Scientist, I must clarify: 4-hydroxyquinolines are high-melting solids (typically >220°C). A melting point below 150°C almost invariably indicates the presence of the uncyclized enamine intermediate, a critical failure mode in production.
This guide compares the Target Product (High Purity) against its most common Alternative (Process Impurity/Intermediate) , providing a self-validating protocol to ensure your material is suitable for downstream pharmaceutical applications.
Part 1: Performance Comparison – Target vs. Alternative
The "Alternative" in this context is not a competitor brand, but the uncyclized synthetic intermediate (Schiff base/enamine) which frequently contaminates batches produced via the Conrad-Limpach method if the thermal cyclization step (typically >250°C) is insufficient.
Table 1: Thermal & Physicochemical Profile Comparison
| Feature | Target Product (6-Ethyl-2-methylquinolin-4-ol) | Alternative / Impurity (Uncyclized Enamine Intermediate) | Implication |
| Expected Melting Point | > 220°C (Solid) | 80°C – 130°C (Low melting solid/oil) | Low MP indicates incomplete synthesis. |
| Solubility Profile | Low in non-polar solvents; soluble in hot alcohols/DMF. | Soluble in non-polar solvents (Ether, Hexane). | Use solubility to wash away the alternative. |
| DSC Thermal Event | Sharp Endotherm (Melting) only. | Endotherm (Melt) followed by Exotherm (Cyclization). | DSC can detect "potential" product in the impurity. |
| UV/Vis Characteristic | Strong fluorescence (typical of quinolones). | Weak or distinct absorption shift. | Quick visual check under UV lamp. |
Expert Insight: If your sample melts around 120-130°C, do not accept it as "within range." You likely have the enamine intermediate (Ethyl 3-(4-ethylanilino)but-2-enoate). The target quinolinol scaffold is stabilized by intermolecular hydrogen bonding, driving the melting point significantly higher.
Part 2: Validation Protocols
Protocol A: Capillary Melting Point Determination (The "Quick Look")
Use this for rapid batch acceptance.
-
Preparation: Dry the sample at 80°C under vacuum for 2 hours to remove solvent residues (water/ethanol can depress MP by 5-10°C).
-
Packing: Pack 2-3 mm of sample into a defined capillary tube. Ensure tight packing to prevent air pockets.
-
Ramp Rate:
-
Fast Ramp (10°C/min) to 200°C.
-
Critical Phase: Slow Ramp (1°C/min) from 200°C upwards.
-
-
Observation:
-
Pass: Sample remains solid past 200°C and melts sharply (range < 2°C).
-
Fail: Sample liquefies < 150°C.
-
Warning: Sample darkens/chars without melting (decomposition). This is common for high-melting quinolines; record the decomposition temperature (
).
-
Protocol B: Differential Scanning Calorimetry (DSC) (The "Deep Dive")
Use this to quantify purity and detect amorphous phases.
-
Instrument: Standard DSC (e.g., TA Instruments Q2000 or Mettler Toledo).
-
Pan System: Tzero Aluminum Pan (Hermetically sealed with a pinhole to allow off-gassing if decomposition occurs).
-
Method:
-
Equilibrate at 40°C.
-
Ramp 10°C/min to 300°C.
-
-
Analysis:
-
Look for the Fusion Endotherm (Melting). Integrate the peak to find the Heat of Fusion (
). -
Purity Calculation: Use the Van't Hoff equation analysis (built into most DSC software) to calculate molar purity based on the peak shape.
-
Part 3: Decision Logic & Workflow
The following diagram illustrates the logical flow for validating your 6-Ethyl-2-methylquinolin-4-ol batch. It distinguishes between the target molecule and common synthetic artifacts.
Figure 1: Decision tree for validating 6-Ethyl-2-methylquinolin-4-ol, distinguishing between the target scaffold and low-melting intermediates.
Part 4: Scientific Rationale (Mechanism)
Why the Melting Point Gap Exists: The synthesis of 6-Ethyl-2-methylquinolin-4-ol typically follows the Conrad-Limpach pathway.
-
Step 1 (Condensation): 4-Ethylaniline reacts with Ethyl acetoacetate to form an enamine (Schiff base). This molecule is flexible, non-planar, and held together only by weak Van der Waals forces. Consequently, it melts at a low temperature (<130°C).
-
Step 2 (Cyclization): The enamine is heated to ~250°C. It undergoes an intramolecular reaction to close the ring, forming the quinoline core.
-
The Result: The final quinolinol structure is rigid, planar, and capable of strong
- stacking and hydrogen bonding (between the N-H and C=O tautomers). This structural rigidity necessitates significantly higher thermal energy to break the lattice, resulting in a melting point >200°C.
Reference Grounding: The high melting point of 4-hydroxyquinolines is well-documented in heterocyclic chemistry literature. For instance, the unsubstituted 2-methylquinolin-4-ol melts at approximately 235°C [1]. The addition of an ethyl group at the 6-position may modulate this slightly but will not drop it to the 120°C range observed for precursors.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69089, 2-Methyl-4-quinolinol. Retrieved from [Link]
-
Wikipedia. Conrad-Limpach Synthesis. (General mechanism reference). Retrieved from [Link][1][2]
Sources
Definitive Guide: X-ray Crystallography of 4-Quinolinol Tautomers
This guide provides a definitive technical analysis of the crystallographic characterization of 4-quinolinol and its tautomer, 4(1H)-quinolone. It is designed for researchers requiring high-fidelity structural data to drive lead optimization and formulation strategies in drug discovery.
Executive Summary: The Structural Paradox
In the realm of heterocyclic drug design, 4-quinolinol presents a classic yet critical structural paradox. While often annotated as "4-quinolinol" (the enol form) in chemical catalogs, the solid-state reality is overwhelmingly dominated by its tautomer, 4(1H)-quinolone (the keto form).[1]
For drug development professionals, distinguishing these forms is not merely academic—it dictates solubility, bioavailability, and receptor binding affinity . This guide objectively compares the crystallographic "performance" of these tautomers, establishing X-ray diffraction (XRD) as the adjudicator over solution-phase alternatives like NMR.
Technical Comparison: Keto vs. Enol Signatures
The "performance" of a crystallographic dataset is measured by its ability to resolve the electronic character of the heterocyclic core. The following table contrasts the definitive crystallographic markers for the two tautomers.
Table 1: Crystallographic Metrics & Bond Length Standards
| Feature | 4(1H)-Quinolone (Keto) | 4-Quinolinol (Enol) | Structural Implication |
| C4–O Bond Length | 1.24 – 1.27 Å | 1.35 – 1.37 Å | Short C=O indicates double bond character (carbonyl); long C–O indicates single bond (hydroxyl). |
| N1–C2 Bond Length | 1.33 – 1.35 Å | 1.30 – 1.32 Å | Elongation in the keto form reflects loss of full aromaticity in the pyridine ring. |
| H-Bond Donor | N–H (Nitrogen) | O–H (Oxygen) | The keto form donates H from Nitrogen; the enol form donates from Oxygen. |
| Crystal Packing | Centrosymmetric Dimers | Helical / Cateners | Keto forms typically pair via strong N–H···O=C interactions ( |
| Lattice Energy | High (Thermodynamically Preferred) | Lower (Metastable) | Keto crystals are generally denser and more stable, impacting dissolution rates. |
Critical Insight: In unsubstituted 4-quinolinol, the keto form is favored by ~25–38 kJ/mol in the solid state. The presence of a C4–O bond length near 1.25 Å is the "smoking gun" for the quinolone structure, regardless of how the compound is labeled on the bottle.
Experimental Protocols: Causality & Control
To obtain high-quality data, one must control the crystallization environment to either favor the thermodynamic product (keto) or trap the kinetic/substituted product (enol).
Protocol A: Thermodynamic Crystallization (Favoring 4-Quinolone)
Objective: To grow diffraction-quality crystals of the biologically relevant keto tautomer.
-
Solvent Selection: Use a polar protic solvent (e.g., Ethanol or Water/Methanol mixtures).
-
Causality: Polar solvents stabilize the zwitterionic resonance contributor of the keto form, promoting the formation of intermolecular N–H···O hydrogen bonds.[2]
-
-
Supersaturation Method: Slow evaporation at ambient temperature (25°C).
-
Mechanism:[3] Gradual concentration allows the molecules to align into the lowest-energy dimer conformation (Head-to-Tail), minimizing lattice defects.
-
-
Data Collection: Mount crystal at 100 K .
-
Reasoning: Low temperature reduces thermal motion (ellipsoids), allowing precise location of the H-atom on Nitrogen (N1), confirming the tautomer.
-
Protocol B: Trapping the Enol (Salt Formation Strategy)
Objective: To isolate the 4-hydroxyquinoline character for comparative pharmacophore modeling.
-
Chemical Modification: React the base with HCl or HBr in anhydrous ether.
-
Causality: Protonation at N1 prevents the lone pair from participating in the tautomeric shift to the keto form. The resulting cation often retains the C–OH single bond character.
-
-
Crystallization: Vapor diffusion of Diethyl Ether into a concentrated Methanol solution of the salt.
-
Mechanism:[3] The non-polar antisolvent (Ether) gently forces the ionic lattice to form without providing the proton-transfer medium required for tautomerization.
-
-
Validation: Look for the counter-ion in the difference Fourier map and a C–O bond length > 1.32 Å.
Visualization of Tautomeric Pathways
The following diagram illustrates the structural decision tree and the crystallographic consequences of the tautomeric equilibrium.
Figure 1: Crystallographic decision tree showing the dominance of the Keto form in solid-state isolation and the distinct XRD metrics for each tautomer.
Comparative Performance: XRD vs. Alternatives
Why invest in X-ray Crystallography when NMR is faster? The table below outlines the limitations of alternative methods for this specific structural problem.
| Method | Capability | Limitation for 4-Quinolinol |
| X-ray Crystallography | Definitive | Requires single crystals; represents solid-state only (not solution dynamics). |
| Solution NMR ( | Dynamic | Signals often average due to rapid proton exchange, obscuring the distinct tautomer ratio. |
| Solid-State NMR | Complementary | Lower resolution; broad peaks can mask subtle bond order differences compared to XRD. |
| IR Spectroscopy | Indicative | Can identify C=O stretch (~1650 cm⁻¹), but intermolecular H-bonding shifts peaks, causing ambiguity. |
References
-
Tautomeric 2-arylquinolin-4(1H)-one derivatives - spectroscopic, X-ray and quantum chemical structural studies. Source: ResearchGate
-
Tautomerism of 4-Hydroxy-4(1H) quinolon. Source: ResearchGate
-
Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Source: PubMed (NIH)
-
Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. Source: PubMed (NIH)
-
An In-depth Technical Guide to the Tautomeric Forms of 4-Hydroxyquinoline Derivatives. Source: BenchChem
Sources
Safety Operating Guide
6-Ethyl-2-methylquinolin-4-OL proper disposal procedures
Executive Summary: Immediate Action Plan
Do NOT dispose of 6-Ethyl-2-methylquinolin-4-ol down the drain.[1] This compound is a nitrogen-containing heterocycle with predicted aquatic toxicity and persistence.
-
Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.
-
Immediate Storage: Segregate from strong oxidizing agents (e.g., nitric acid, peroxides). Store in a cool, dry place in tightly sealed HDPE or borosilicate glass containers.
-
Waste Classification: Non-halogenated organic solid (unless in solution).
Chemical Profile & Hazard Identification
As a specific Safety Data Sheet (SDS) for 6-Ethyl-2-methylquinolin-4-ol may be rare in general databases, we apply the Pharmacophore Proxy Principle .[1] We derive safety protocols from the parent scaffold, 4-Hydroxyquinoline (CAS 611-36-9) , and alkyl-quinoline derivatives.[1]
| Property | Specification | Operational Implication |
| Molecular Structure | Quinoline scaffold with ethyl (C6), methyl (C2), and hydroxyl (C4) groups.[1] | Tautomerism: Exists in equilibrium between the enol (4-ol) and keto (4-quinolone) forms.[1] This increases stability but complicates solubility. |
| Physical State | Crystalline Solid (Likely beige/off-white).[1] | Dust generation is a primary inhalation risk. Use a fume hood. |
| Combustibility | Combustible Organic Solid.[1] | NOx Risk: Burning releases Nitrogen Oxides. Incineration requires scrubbers. |
| Predicted Hazards | Irritant (Skin/Eye/Respiratory) ; Aquatic Toxicity.[1] | Standard PPE (Nitrile gloves, safety glasses, lab coat) is mandatory.[1] |
| Reactivity | Incompatible with strong oxidizers.[1][2][3] | Explosion Risk: Violent reaction possible if mixed with high-concentration peroxides or nitrates.[1] |
Pre-Disposal Stabilization & Packaging
Before handing off waste to EHS (Environmental Health & Safety) or a contractor, the researcher must stabilize the compound.
Step 1: Waste Stream Segregation[6]
-
Solid Waste: If the material is a pure powder or filter cake, place it in the Solid Organic Waste stream.
-
Liquid Waste: If dissolved in solvent:
-
Non-Halogenated Solvents (Methanol, DMSO): Combine with Non-Halogenated Organic Solvents .
-
Halogenated Solvents (DCM, Chloroform): Combine with Halogenated Organic Solvents .
-
Aqueous Solutions: Do not mix with organic solvents. Collect in a separate Aqueous Toxic container.
-
Step 2: Container Selection
-
Recommended: High-Density Polyethylene (HDPE) wide-mouth jars or Amber Borosilicate Glass.
-
Avoid: Metal containers (potential for catalytic decomposition of impurities) or LDPE bags for sharp crystals (puncture risk).
Step 3: Labeling (Critical)
Label must include:
-
Full Chemical Name: 6-Ethyl-2-methylquinolin-4-ol (Do not use abbreviations like "EMQ").
-
Hazard Checkboxes: [x] Toxic [x] Irritant.
-
Solvent Composition: If in solution, list all solvents by %.
Disposal Workflow & Logic
The following decision tree outlines the operational flow for disposing of this compound.
Figure 1: Decision tree for waste stream segregation ensures compliance with RCRA regulations and prevents cross-contamination.
The "Why": Scientific Rationale for Incineration
We do not choose incineration arbitrarily. The chemical structure dictates this method.
-
Nitrogen Content: The quinoline ring contains nitrogen. Open burning or low-temp combustion releases Nitrogen Oxides (
), a potent pollutant. -
Thermal Stability: The aromatic bicyclic system is stable. High temperatures (
) are required to break the ring structure completely. -
Scrubbing: Commercial incinerators use wet scrubbers to capture the
and any potential acidic byproducts.
Figure 2: The chemical fate pathway during incineration.[1] Note the critical role of the scrubber in handling the nitrogen load.
Emergency Procedures (Spill Response)
In the event of a spill in the laboratory:
-
Evacuate & Ventilate: If the spill is large (>10g) or dust is airborne, clear the area.
-
PPE: Don double nitrile gloves, safety goggles, and a P95/N95 respirator (if powder).
-
Containment:
-
Solids: Cover with wet paper towels to prevent dust dispersion. Sweep carefully into a dustpan.
-
Liquids: Absorb with vermiculite or a commercial organic spill kit.
-
-
Decontamination: Wipe the surface with 10% Ethanol followed by soap and water. The ethanol helps solubilize the organic residue (quinoline derivatives are often sparingly soluble in pure water).
-
Disposal: Place all cleanup materials (gloves, paper towels, absorbent) into the Solid Hazardous Waste container.
Regulatory Framework
-
EPA/RCRA: While this specific derivative may not have a unique "P" or "U" list code, it falls under the "Characteristic of Toxicity" or general "Hazardous Waste" definition due to its pharmacological activity.
-
Waste Code: If not specified by your local EHS, use D001 (Ignitable, if in solvent) or generic Hazardous Waste (Non-RCRA Regulated) for the solid, depending on state regulations. Always default to the strictest classification.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 611-36-9, 4-Hydroxyquinoline. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]
Sources
Personal protective equipment for handling 6-Ethyl-2-methylquinolin-4-OL
CAS Number: 62510-40-1 Synonyms: 6-Ethyl-4-hydroxy-2-methylquinoline; 2-Methyl-6-ethyl-4-quinolone Molecular Formula: C₁₂H₁₃NO Molecular Weight: 187.24 g/mol [1][2]
Executive Summary & Scientific Context
As a Senior Application Scientist, I emphasize that handling 6-Ethyl-2-methylquinolin-4-ol requires more than generic lab safety; it requires an understanding of its physicochemical behavior. This compound belongs to the substituted 4-hydroxyquinoline class, which exhibits tautomeric equilibrium between the enol (quinolin-4-ol) and keto (4-quinolone) forms.[2]
Why this matters for safety:
-
Physical State: The keto-tautomer dominance typically results in a high-melting-point solid (>200°C), making fine dust inhalation the primary acute risk vector during weighing and transfer.[2]
-
Lipophilicity: The 6-ethyl substitution increases lipophilicity compared to the parent quinoline, potentially enhancing dermal absorption rates.
-
Chemical Reactivity: As a nitrogenous heterocycle, it is incompatible with strong oxidizers and may form salts with strong acids.[2]
Risk Assessment & Hazard Profiling
Based on structure-activity relationships (SAR) of analogous quinoline derivatives.
| Hazard Class | GHS Classification (Projected) | Physiological Mechanism |
| Acute Toxicity | Category 4 (Oral/Inhalation) | Nitrogenous heterocycles can interfere with enzymatic processes; dust inhalation causes mechanical and chemical irritation to alveolar tissue.[2] |
| Skin Irritation | Category 2 | Basic nitrogen moiety can disrupt the skin's acid mantle; lipophilic ethyl group facilitates epidermal penetration. |
| Eye Damage | Category 2A / 1 | Crystalline solids cause physical abrasion; basicity causes chemical burns to corneal epithelium. |
| Sensitization | Skin Sens. 1 (Potential) | Quinoline rings are known structural alerts for delayed hypersensitivity reactions. |
Personal Protective Equipment (PPE) Matrix
This matrix moves beyond "wear gloves" to specify materials based on permeation breakthrough times relevant to organic bases.[2]
PPE Selection Protocol
| Protection Zone | Recommended Equipment | Technical Justification |
| Respiratory | N95 (Minimum) or P100 Half-Face Respirator | Required during open weighing.[2] The solid state exists as a micronized powder; standard surgical masks offer zero protection against particulate inhalation. |
| Dermal (Hands) | Nitrile Rubber (≥ 0.11 mm) | Why Nitrile? Latex is permeable to many organic bases. For prolonged handling or solution preparation, use Double Gloving (Inner: Nitrile, Outer: Nitrile or Neoprene).[2] |
| Ocular | Chemical Splash Goggles | Safety glasses with side shields are insufficient for powders, which can drift around lenses. Goggles provide a hermetic seal against airborne particulates.[2] |
| Body | Tyvek® Lab Coat or Apron | Cotton coats absorb powders, creating a secondary exposure source. Synthetic, non-woven fabrics (Tyvek) repel particulates. |
PPE Decision Logic (Visualization)
Caption: PPE escalation logic based on physical state and quantity. Note the shift to P100 respirators for larger solid quantities.
Operational Handling Protocols
Weighing & Transfer (Critical Control Point)
The highest risk of exposure occurs when the container is opened, and the static-prone powder is disturbed.[2]
-
Engineering Control: Perform all weighing inside a certified Chemical Fume Hood.
-
Static Management: Use an anti-static gun or ionizer bar if available.[2] Quinoline derivatives are often dielectric solids that accumulate charge, causing "powder fly."[2]
-
Transfer: Use a disposable spatula.[2] Do not reuse spatulas to prevent cross-contamination or hydrolysis of residue.
-
Decontamination: Immediately wipe the balance area with a methanol-dampened tissue (6-Ethyl-2-methylquinolin-4-ol has higher solubility in alcohols than water).[2]
Solubilization & Reaction[2]
-
Solvent Choice: This compound is sparingly soluble in neutral water.[2] Dissolve in DMSO, Methanol, or dilute acid (e.g., 0.1M HCl) where protonation of the nitrogen enhances solubility.[2]
-
Incompatibility: Avoid mixing with strong oxidizing agents (e.g., permanganates, peroxides) as the quinoline ring is susceptible to oxidative degradation, potentially releasing toxic NOx gases.
Waste Disposal & Deactivation
Do not dispose of down the drain.[3][4] Nitrogenous heterocycles are regulated environmental pollutants.[2]
Disposal Workflow
Caption: Waste stream segregation for nitrogenous heterocycles. High-temperature incineration is mandatory to prevent leaching.
Specific Disposal Steps
-
Labeling: Tag waste containers clearly with "Organic Alkali" or "Nitrogenous Heterocycle."[2]
-
Segregation: Keep separate from oxidizer waste streams to prevent exothermic reactions in the waste drum.
-
Spill Cleanup:
Emergency Response
Self-validating safety: Know the antidote/response before the accident.[2]
-
Eye Contact: Flush immediately with water for 15 minutes.[2][3] Critical: Lift eyelids to remove trapped particulates.[2]
-
Skin Contact: Wash with soap and water.[2] Avoid using ethanol for skin cleanup, as it may act as a vehicle, increasing the absorption of the lipophilic ethyl-quinoline into the bloodstream.[2]
-
Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.[2]
References
-
National Center for Biotechnology Information (PubChem). (n.d.).[2] Quinoline Derivatives - Compound Summary. Retrieved from [Link][2]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
